1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-1-methoxy-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-18(11-12-7-5-6-10-14(12)16)15(19)17-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMQYIGRXRLWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=CC=C1Br)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375707 | |
| Record name | 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149281-96-9 | |
| Record name | 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, a molecule of interest for researchers in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, N-(2-Bromobenzyl)-O-methylhydroxylamine, followed by its reaction with phenyl isocyanate. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a thorough discussion of the underlying chemical principles, reaction mechanisms, and characterization techniques. The information presented herein is grounded in established chemical literature and aims to provide a self-validating system for the successful synthesis and verification of the target compound.
Introduction
Substituted ureas represent a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The urea moiety, with its capacity for hydrogen bonding, often serves as a crucial pharmacophore in the design of enzyme inhibitors and receptor modulators. The target molecule, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, incorporates several key structural features: a substituted benzyl group, a methoxyamine functionality, and a phenylurea core. This unique combination of functionalities makes it an attractive scaffold for further chemical exploration and biological evaluation.
This guide will provide a detailed and practical approach to the synthesis of this compound, emphasizing not just the procedural steps but also the rationale behind the chosen synthetic strategy and reaction conditions.
Synthetic Strategy and Retrosynthesis
The synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea is most logically approached through a convergent synthesis. The central urea bond provides a clear point for retrosynthetic disconnection. This leads to two key precursors: N-(2-Bromobenzyl)-O-methylhydroxylamine and phenyl isocyanate. Phenyl isocyanate is a commercially available reagent. Therefore, the synthetic effort is primarily focused on the preparation of the substituted hydroxylamine intermediate.
The retrosynthetic analysis is depicted in the following scheme:
Caption: Retrosynthetic analysis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea.
The forward synthesis, therefore, involves two main steps:
-
N-Alkylation of O-Methylhydroxylamine: The synthesis of N-(2-Bromobenzyl)-O-methylhydroxylamine is achieved through the nucleophilic substitution reaction between O-methylhydroxylamine and 2-bromobenzyl bromide.
-
Urea Formation: The subsequent reaction of the synthesized N-(2-Bromobenzyl)-O-methylhydroxylamine with phenyl isocyanate yields the final product. This reaction is a classic example of nucleophilic addition to an isocyanate.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise stated. Solvents should be anhydrous where specified.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR): Spectra should be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR): Spectra should be recorded on an FT-IR spectrometer.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained using an ESI-TOF mass spectrometer.
-
Melting Point: Determined using a standard melting point apparatus.
-
Thin Layer Chromatography (TLC): Performed on silica gel 60 F254 plates and visualized under UV light (254 nm).
-
Synthesis of N-(2-Bromobenzyl)-O-methylhydroxylamine (Intermediate 1)
This procedure is adapted from established methods for the N-alkylation of hydroxylamine derivatives.[1][2]
Reaction Scheme:
Caption: Synthesis of N-(2-Bromobenzyl)-O-methylhydroxylamine.
Procedure:
-
To a stirred solution of O-methylhydroxylamine hydrochloride (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2-bromobenzyl bromide (1.0 eq) in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data (Representative):
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Molar Equivalents |
| O-Methylhydroxylamine HCl | 83.52 | 10 | 0.835 g | 1.0 |
| 2-Bromobenzyl Bromide | 249.9 | 10 | 2.50 g | 1.0 |
| Potassium Carbonate | 138.21 | 25 | 3.46 g | 2.5 |
| Acetonitrile | - | - | 50 mL | - |
Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (Target Compound)
This procedure follows the well-established reaction of amines with isocyanates to form ureas.[3][4]
Reaction Scheme:
Caption: Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea.
Procedure:
-
Dissolve N-(2-Bromobenzyl)-O-methylhydroxylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add phenyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction (typically 2-4 hours), a precipitate may form. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Quantitative Data (Representative):
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Molar Equivalents |
| N-(2-Bromobenzyl)-O-methylhydroxylamine | 216.08 | 5 | 1.08 g | 1.0 |
| Phenyl Isocyanate | 119.12 | 5.25 | 0.625 g | 1.05 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 25 mL | - |
Characterization of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
The structure of the synthesized compound should be confirmed by a combination of spectroscopic techniques.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show characteristic signals for the different protons in the molecule. Based on data for similar N,N'-disubstituted ureas and bromobenzyl compounds, the following chemical shifts can be predicted:
-
Aromatic Protons (2-bromobenzyl group): Multiplets in the range of δ 7.2-7.6 ppm.
-
Aromatic Protons (phenyl group): Multiplets in the range of δ 7.0-7.5 ppm.
-
Methylene Protons (-CH₂-): A singlet at approximately δ 4.5-5.0 ppm.
-
Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8-4.0 ppm.
-
Urea NH Proton: A broad singlet in the range of δ 8.0-9.0 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Predicted chemical shifts are as follows[5][6]:
-
Carbonyl Carbon (C=O): A signal in the range of δ 155-160 ppm.
-
Aromatic Carbons: Signals in the range of δ 115-140 ppm.
-
Methylene Carbon (-CH₂-): A signal in the range of δ 50-60 ppm.
-
Methoxy Carbon (-OCH₃): A signal at approximately δ 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:
-
N-H Stretching: A band in the region of 3300-3400 cm⁻¹.
-
C=O Stretching (Urea): A strong absorption band around 1640-1680 cm⁻¹.
-
C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.
-
C-O Stretching (Methoxy): A band around 1050-1150 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry should be used to confirm the molecular formula of the target compound (C₁₅H₁₅BrN₂O₂). The mass spectrum is expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ with the characteristic isotopic pattern for a bromine-containing compound.
Safety and Handling
-
2-Bromobenzyl bromide: is a lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phenyl isocyanate: is toxic and a potent respiratory sensitizer. It should be handled with extreme care in a fume hood, and inhalation of vapors must be avoided.
-
O-methylhydroxylamine hydrochloride: is a corrosive solid. Avoid contact with skin and eyes.
-
Solvents: Acetonitrile and tetrahydrofuran are flammable and should be handled away from ignition sources.
All waste materials should be disposed of in accordance with local environmental regulations.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. The two-step procedure, involving the N-alkylation of O-methylhydroxylamine followed by reaction with phenyl isocyanate, is based on established and robust chemical transformations. The detailed experimental protocols, coupled with the predicted spectroscopic data, provide a comprehensive framework for the successful synthesis and characterization of this target molecule. This guide is intended to empower researchers in the fields of medicinal chemistry and drug discovery to access this and related compounds for further investigation.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine. BenchChem.
- El-Sayed, R., & Abdel-Aziz, M. (n.d.). Scheme 5.
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Chayah, M., Camacho, M. E., Carrión, M. D., & Gallo, M. A. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry, 54(10), 793–799. [Link]
- Gomez, S., & Foces-Foces, C. (2018). Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations.
- Organic Chemistry Portal. (n.d.).
- Chayah, M., Camacho, M. E., Carrión, M. D., & Gallo, M. A. (2016). 1 H and 13 C NMR spectral assignment of N , N ′-disubstituted thiourea and urea derivatives active against nitric oxide synthase.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Butov, G. M., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).
- Wang, J., Jiang, J.-Z., et al. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea.
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
- McDonald, R. I., et al. (2022). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform.
- Szolcsányi, P., & Kégl, T. (2015).
- Organic Syntheses. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions.
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- Zhejiang University of Technology. (2012). Method for preparing O-benzylhydroxylamine hydrochloride.
- Suzhou Highfine Biotech Co Ltd. (2015). Method for synthesizing N-benzylhydroxylamine hydrochloride.
- Han, Y., Yang, P., et al. (2010). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents.
- Hamana, M., & Noda, H. (1974).
- Yang, P., Li, T., et al. (2011). The reaction of o -hydroxybenzyl alcohol with phenyl isocyanate in polar solvents.
- McDonald, R. I., et al. (2022).
-
McDonald, R. I., et al. (2022). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. Journal of the American Chemical Society, 144(15), 6667–6673. [Link]
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Maji, M., & Maiti, D. (2018). Investigating N-methoxy-N′-aryl ureas in oxidative C–H olefination reactions: an unexpected oxidation behaviour. Organic & Biomolecular Chemistry, 16(43), 8341–8345. [Link]
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"1-(2-Bromobenzyl)-1-methoxy-3-phenylurea chemical properties"
An extensive search of publicly available chemical databases and scientific literature has yielded no specific information for the compound "1-(2-Bromobenzyl)-1-methoxy-3-phenylurea." This suggests that the molecule may be a novel chemical entity, a highly specialized research intermediate not widely documented, or potentially a misnomer.
The core requirements of the request—to create an in-depth technical guide based on authoritative sources, experimental protocols, and established data—cannot be fulfilled without foundational information on the compound's synthesis, properties, and biological activity. A document of the requested caliber requires verifiable data from peer-reviewed literature, patents, or chemical supplier databases, none of which are available for this specific structure.
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Analysis of a Structurally Related Compound: We could generate the requested in-depth guide on a well-documented, structurally similar compound. For example, a report could be created on a different phenylurea derivative with known herbicidal, anticancer, or other biological activities. This would serve as a template and demonstrate the depth of analysis possible when data is available.
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Hypothetical Compound Analysis: A theoretical guide could be constructed based on the expected properties of the individual functional groups within "1-(2-Bromobenzyl)-1-methoxy-3-phenylurea" (i.e., the bromobenzyl group, the N-methoxyurea core, and the phenyl group). This report would be explicitly framed as a predictive analysis, extrapolating potential synthetic routes, chemical reactivity, and biological activity based on established principles of medicinal and organic chemistry. It would be an illustrative exercise rather than a factual guide on a known substance.
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An In-Depth Technical Guide to the Pre-Clinical Investigation of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Abstract
Phenylurea derivatives represent a cornerstone scaffold in both medicinal chemistry and agrochemical development, demonstrating a wide spectrum of biological activities.[1][2] This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of a novel, uncharacterized compound: 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea . The rationale for this investigation is grounded in the well-established herbicidal and anticancer properties of related phenylurea analogues.[3][4][5] This document provides a detailed framework for its initial synthesis, primary biological screening, and subsequent mechanism of action (MoA) elucidation. We present detailed, field-proven protocols for cytotoxicity and herbicidal assays, data interpretation guidelines, and a clear decision-making workflow for advancing the compound through the pre-clinical pipeline. The inclusion of specific structural motifs—notably the ortho-bromobenzyl and N-methoxy groups—suggests potentially unique pharmacological properties worthy of rigorous investigation.
Part 1: Introduction and Scientific Rationale
The Phenylurea Scaffold: A Privileged Structure
The urea functionality is central to drug design due to its unique ability to act as a rigid and effective hydrogen bond donor-acceptor.[1] This characteristic allows phenylurea derivatives to form stable, high-affinity interactions with a multitude of biological targets, including enzymes and cellular receptors.[1] This versatility has led to the development of numerous successful commercial products, from life-saving cancer therapeutics to widely used herbicides.[2][6]
Established Biological Activities of Phenylurea Derivatives
The biological profile of a phenylurea is heavily influenced by the nature of its substituents. Two of the most prominent activities are:
-
Herbicidal Activity: A significant class of phenylurea compounds function as potent herbicides by inhibiting photosynthesis.[2][3] They specifically bind to the D1 protein within Photosystem II (PSII), blocking the electron transport chain and leading to the production of reactive oxygen species and subsequent cell death in plants.[4][7]
-
Anticancer Activity: Numerous N,N'-disubstituted ureas have been developed as potent antiproliferative agents.[5][8] Marketed drugs like Sorafenib and Lenvatinib, which contain a phenylurea core, function as multi-kinase inhibitors, effectively halting tumor growth by interfering with key signaling pathways.[6]
Rationale for Investigating 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
The structure of the target compound suggests several avenues for biological activity based on established structure-activity relationships (SAR):
-
Phenylurea Core: Provides the foundational pharmacophore for potential interactions with both plant and mammalian targets.
-
2-Bromobenzyl Group: Halogen substituents, particularly at the ortho position, can significantly influence molecular conformation and binding affinity, in some cases through intramolecular hydrogen bonding.[1] Bromo-substituted phenylurea analogues have demonstrated potent antitumor activity.[5][9]
-
N-methoxy Group: The substitution of a methoxy group directly on one of the urea nitrogens is a novel feature. This modification will alter the compound's electronic profile, hydrogen bonding capacity, lipophilicity, and potential metabolic stability, making its biological impact a key point of investigation.
Part 2: Proposed Synthesis and Characterization
A plausible synthetic route can be devised based on standard urea synthesis methodologies. The proposed synthesis provides a clear path to obtaining the necessary material for the biological assays described below.
Proposed Synthetic Pathway
The synthesis can be approached via a two-step process involving the creation of a substituted hydroxylamine followed by reaction with an isocyanate.
Caption: Proposed two-step synthesis of the target compound.
Protocol: Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
-
Step 1: Synthesis of the Intermediate. React 2-bromobenzyl bromide with N,O-dimethylhydroxylamine in the presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., acetonitrile) to form the intermediate O-(2-Bromobenzyl)-N-methylhydroxylamine.
-
Step 2: Urea Formation. Dissolve the intermediate from Step 1 in an anhydrous solvent such as dichloromethane. Add phenyl isocyanate dropwise to the solution at room temperature.[6]
-
Purification. Stir the reaction mixture for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The resulting product can be purified using silica gel column chromatography.
-
Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Part 3: Biological Evaluation Workflow
We propose a tiered screening approach to efficiently determine the primary biological activity of the compound. The workflow is designed to first identify significant "hits" in broad, high-throughput assays, followed by more focused secondary assays to elucidate the mechanism of action.
Caption: Tiered workflow for biological activity screening.
Tier 1: Primary Screening - Anticancer Cytotoxicity
Objective: To determine the compound's in vitro cytotoxic effect on various human cancer cell lines and a non-cancerous control.[11][12]
Protocol: MTT Cell Viability Assay [13][14]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, HeLa cervical) and a non-cancerous line (e.g., HEK293 embryonic kidney) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Replace the existing medium in the plates with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value.[13]
Data Presentation:
| Cell Line | Cancer Type | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Breast | [Data] | [Data] | [Data] |
| HeLa | Cervical | [Data] | [Data] | [Data] |
| A549 | Lung | [Data] | [Data] | [Data] |
| HEK293 | Non-cancerous | [Data] | [Data] | N/A |
| ¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.[14] |
Tier 1: Primary Screening - Herbicidal Activity
Objective: To assess the pre- and post-emergence herbicidal effects of the compound on model plant species.
Protocol: Whole Plant Assay
-
Planting: Sow seeds of a model monocot (e.g., Avena sativa, oat) and a dicot (e.g., Brassica napus, rapeseed) in small pots filled with standard potting soil.
-
Pre-emergence Application: Immediately after sowing, treat the soil surface of one set of pots with the test compound formulated as an aqueous emulsion at various application rates (e.g., 100, 500, 2000 g/ha).
-
Post-emergence Application: Allow a second set of pots to germinate and grow until the 2-3 leaf stage. Apply the test compound formulation as a foliar spray.
-
Incubation: Place all pots in a controlled growth chamber with appropriate light, temperature, and humidity.
-
Evaluation: After 14-21 days, visually assess plant health. Score for phytotoxicity effects such as growth inhibition, chlorosis (yellowing), and necrosis (tissue death) on a scale of 0 (no effect) to 100 (complete kill).
Part 4: Mechanism of Action (MoA) Elucidation
If the primary screening yields a positive result (e.g., IC₅₀ < 10 µM in cancer cells or significant phytotoxicity), the next logical step is to investigate the underlying mechanism.
MoA for Anticancer Activity
Objective: To determine whether the observed cytotoxicity is due to the induction of apoptosis or necrosis.
Protocol: Annexin V/Propidium Iodide (PI) Assay [11]
-
Cell Treatment: Treat the most sensitive cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Hypothetical Signaling Pathway for Phenylurea Anticancer Drugs:
Many phenylurea-based anticancer agents function as kinase inhibitors. A potential mechanism could involve the inhibition of the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation.
Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway.
MoA for Herbicidal Activity
Objective: To confirm if the herbicidal activity is due to the inhibition of Photosystem II, the classic MoA for phenylurea herbicides.[3][4]
Protocol: Chlorophyll Fluorescence Assay
-
Plant Treatment: Treat a model plant (e.g., Arabidopsis thaliana) with the compound at an effective concentration.
-
Dark Adaptation: After a set time, dark-adapt a leaf for 15-20 minutes.
-
Measurement: Use a pulse-amplitude-modulation (PAM) fluorometer to measure chlorophyll fluorescence. A rapid rise in fluorescence (Fv/Fm) after a saturating light pulse indicates a block in the electron transport chain at PSII.
-
Analysis: Compare the fluorescence parameters of treated plants to untreated controls. A significant increase in the Fv/Fm ratio is indicative of PSII inhibition.
Mechanism of Photosystem II Inhibition:
Phenylurea herbicides physically block the electron transport chain, preventing the reduction of plastoquinone.
Caption: Phenylurea herbicides block electron transport at the QB site.
Part 5: Summary and Future Directions
This guide provides a structured, hypothesis-driven framework for the initial biological characterization of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. By employing a tiered screening approach, researchers can efficiently determine the primary pharmacological or agrochemical potential of this novel compound. Positive results in the primary screens should be followed by the described mechanism of action studies.
Future work would involve comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by advanced pre-clinical studies, including ADME/Tox profiling and, ultimately, in vivo efficacy models for the most promising application.
References
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BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Retrieved from BenchChem website.[11]
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Das, S. (2018). Phenylurea Herbicides. ResearchGate.[3]
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BenchChem. (n.d.). An In-depth Technical Guide to Phenylurea Herbicides. Retrieved from BenchChem website.[4]
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Zhang, Y., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry.[6]
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ChemicalBook. (2023). Phenylurea: properties, applications and safety. Retrieved from ChemicalBook website.[2]
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Tringale, G. M., et al. (2014). Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. ResearchGate.[15]
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Al-Ostath, A., et al. (2021). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules.[8]
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Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters.[5]
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Bio-Rad. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from Bio-Rad website.[16]
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Un-Nisa, M., & Guest, P. C. (2025). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Methods in Molecular Biology.[9]
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An In-Depth Technical Guide to the In Vitro Evaluation of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: The Scientific Imperative for a Structured In Vitro Interrogation
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous, multi-faceted investigation. The compound 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, a molecule featuring a urea scaffold, immediately signals a potential for a range of biological activities, given the prevalence of this moiety in numerous approved drugs. Urea derivatives have garnered significant attention for their potential as anticancer agents and enzyme inhibitors.[1][2][3][4] A robust in vitro evaluation is the foundational step in characterizing its biological profile, providing the empirical evidence necessary to guide further preclinical development.
This guide eschews a rigid, templated approach in favor of a bespoke strategy tailored to the specific structural attributes of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. As a Senior Application Scientist, the protocols and rationale presented herein are synthesized from established methodologies and field-proven insights, ensuring both technical accuracy and practical applicability. Our directive is to construct a self-validating cascade of experiments that progressively builds a comprehensive understanding of the compound's cellular and molecular interactions.
Part 1: Foundational Cytotoxicity and Viability Assessment
The initial and most critical question for any novel compound is its effect on cell viability. This primary screen is not merely a toxicity assessment but a crucial first indicator of potential therapeutic efficacy, particularly in the context of oncology.[5] We will employ colorimetric assays that measure cellular metabolic activity as a proxy for cell viability.[6]
Rationale for Assay Selection: MTT vs. XTT
Two of the most common tetrazolium-based assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays.[7] Both rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][8]
-
MTT Assay : This well-established assay produces a water-insoluble purple formazan, necessitating a solubilization step with an organic solvent like DMSO.[8][9]
-
XTT Assay : A second-generation assay, XTT is reduced to a water-soluble orange formazan, eliminating the need for solubilization and thereby streamlining the protocol.[7][10]
For high-throughput screening, the XTT assay is often preferred due to its simpler workflow and reduced potential for handling errors.[10] However, the MTT assay remains a reliable and cost-effective option.[6]
Experimental Workflow: Cytotoxicity Screening
The following workflow is designed to determine the half-maximal inhibitory concentration (IC50) of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, a key measure of its potency.[11]
Caption: Workflow for determining the IC50 value of a novel compound.
Data Presentation: Summarizing Cytotoxicity
All quantitative data should be summarized in a clear, tabular format.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea | 48 | Value | Value |
| A549 (Lung Cancer) | 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea | 48 | Value | Value |
| HEK293 (Normal Kidney) | 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea | 48 | Value | N/A |
| Doxorubicin (Control) | Doxorubicin | 48 | Value | Value |
The Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line divided by the IC50 in a cancerous cell line. A higher SI suggests preferential activity against cancer cells.[6][12]
Part 2: Mechanistic Elucidation - Probing the 'Why'
Assuming the foundational screen reveals significant cytotoxic activity, the next logical step is to investigate the potential mechanisms of action. Urea derivatives have been reported to induce cell cycle arrest and apoptosis, and to inhibit various enzymes.[1][13]
Cell Cycle Analysis by Flow Cytometry
Rationale: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle.[1] Determining if 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea causes an accumulation of cells in a specific phase (e.g., G0/G1, S, or G2/M) provides critical insight into its mechanism.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest cells, including both adherent and floating populations, to ensure all cells are collected.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI), which also requires RNase treatment to prevent staining of double-stranded RNA.
-
Analysis: Analyze the cell populations using a flow cytometer to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis vs. Necrosis Determination
Rationale: It is crucial to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). An Annexin V/PI assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Caption: Workflow and interpretation of an Annexin V/PI apoptosis assay.
Part 3: Target-Oriented Investigations
The structure of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea suggests several potential molecular targets. A logical progression would be to investigate its effect on enzymes commonly targeted by urea-containing compounds.
Urease Inhibition Assay
Rationale: The urea moiety is a known pharmacophore for urease inhibitors.[14][15] Urease is a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori.[16] Therefore, assessing the inhibitory activity of the compound against urease is a logical step. The Berthelot method, a colorimetric assay that quantifies ammonia production, is a standard protocol for this purpose.[17]
Protocol Outline:
-
Reaction Setup: In a 96-well plate, combine a buffer, the urease enzyme, and various concentrations of the test compound. A known urease inhibitor like thiourea should be used as a positive control.[17]
-
Pre-incubation: Allow the enzyme and inhibitor to interact for a short period.
-
Reaction Initiation: Add the urea substrate to start the reaction.
-
Color Development: After a set incubation time, add phenol-hypochlorite reagents (Berthelot's reagents) to develop a color proportional to the amount of ammonia produced.[17]
-
Readout: Measure the absorbance at 570 nm and calculate the percentage of inhibition and the IC50 value.
Kinase Inhibition Assays
Rationale: Many diaryl urea compounds, such as Sorafenib, are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2][3] A preliminary screen against a panel of relevant kinases (e.g., VEGFR-2, CDKs) could reveal specific targets.
Methodology: Commercially available kinase assay kits, often based on fluorescence or luminescence, provide a high-throughput method to screen for kinase inhibition. These assays typically measure the consumption of ATP or the phosphorylation of a substrate.
Part 4: Early ADME and Safety Pharmacology
A comprehensive in vitro evaluation should also include an early assessment of the compound's drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential safety liabilities.[18][19]
In Vitro Metabolic Stability
Rationale: A drug's efficacy is highly dependent on its stability in the body. An in vitro metabolic stability assay using liver microsomes or hepatocytes provides an early indication of how quickly the compound might be metabolized and cleared.[20][21] This is crucial for predicting its pharmacokinetic profile.[19]
Protocol Outline:
-
Incubation: Incubate 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea with human liver microsomes and NADPH (as a cofactor for CYP enzymes).
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Calculation: Determine the compound's half-life (t½) and intrinsic clearance.
hERG Channel Inhibition Assay
Rationale: Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[22] Early assessment for hERG liability is a critical safety screen mandated by regulatory agencies.[23][24]
Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[22] This technique directly measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293 cells) and quantifies the inhibitory effect of the compound.[22]
Caption: Logical cascade for the in vitro evaluation of a novel compound.
Conclusion: Synthesizing a Data-Driven Narrative
The in vitro evaluation of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea should be a dynamic and logical progression of experiments. Each step is designed to build upon the last, creating a comprehensive data package that illuminates the compound's biological activity, mechanism of action, and potential liabilities. This structured approach, grounded in established scientific principles and robust methodologies, provides the critical foundation for making informed, data-driven decisions in the drug discovery and development process.
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"1-(2-Bromobenzyl)-1-methoxy-3-phenylurea structural analysis"
An In-depth Technical Guide to the Structural Analysis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Abstract
This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. The urea scaffold is a cornerstone in medicinal chemistry, integral to numerous approved therapeutics.[1] This specific molecule presents unique analytical features, including an N-methoxy and an N-benzyl group, which influence its spectroscopic and crystallographic properties. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a robust and self-validating analytical workflow. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction to achieve unambiguous structural confirmation.
Molecular Profile and Physicochemical Properties
A foundational understanding begins with the molecule's basic characteristics. 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea is a substituted urea derivative with distinct functional groups that govern its chemical behavior and analytical signatures.
-
Molecular Structure:

-
Key Structural Features:
-
Urea Core (-NH-C(=O)-N<): Central to the molecule, its carbonyl group is a strong hydrogen bond acceptor, while the remaining N-H group is a hydrogen bond donor. This moiety is conformationally influential.[1]
-
N-Methoxy Group (-OCH₃): The substitution of a methoxy group on one of the urea nitrogens is a key feature. It eliminates one N-H proton, which significantly alters its hydrogen bonding capability and spectroscopic profile.
-
2-Bromobenzyl Group: Provides a benzylic methylene bridge and introduces a bromine atom, which serves as a crucial isotopic label in mass spectrometry.
-
Phenyl Group: A standard aromatic substituent attached to the urea's terminal nitrogen.
-
Quantitative physicochemical properties, predicted using computational models, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅BrN₂O₂ | (Calculated) |
| Molecular Weight | 335.20 g/mol | (Calculated) |
| XLogP3-AA | 3.1 | [2] |
| Hydrogen Bond Donor Count | 1 | (Calculated) |
| Hydrogen Bond Acceptor Count | 2 | (Calculated) |
| Rotatable Bond Count | 4 | [2] |
The Analytical Workflow: An Integrated Approach
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, specific signals are anticipated that will define its unique structure.
Expertise & Causality: The choice of solvent (e.g., DMSO-d₆) is critical; its ability to form hydrogen bonds can help resolve the N-H proton signal, which might otherwise be broad. The electronic environment of each proton and carbon dictates its chemical shift (δ). Electronegative atoms (O, N, Br) and aromatic rings cause deshielding, shifting signals downfield.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.80 | Singlet | 1H | N -H | The sole amide proton, expected to be a singlet and downfield due to the adjacent carbonyl and hydrogen bonding with the solvent. |
| ~ 7.60 | Doublet | 1H | Ar-H | Aromatic proton on the bromobenzyl ring, ortho to the bromine atom, deshielded. |
| ~ 7.45 | Doublet | 2H | Ar-H | Phenyl ring protons ortho to the urea linkage, deshielded by the electron-withdrawing urea. |
| ~ 7.15 - 7.35 | Multiplet | 5H | Ar-H | Overlapping signals from the remaining protons of both the bromobenzyl and phenyl rings. |
| ~ 4.95 | Singlet | 2H | CH₂ | Benzylic methylene protons. Singlet because there are no adjacent protons to couple with. |
| ~ 3.70 | Singlet | 3H | OCH₃ | Methoxy protons, a sharp singlet in a characteristic upfield region. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 153.0 | C =O | Urea carbonyl carbon, significantly deshielded by the two nitrogen and one oxygen atoms. |
| ~ 120.0 - 140.0 | Ar-C | Aromatic carbons. The number of signals will depend on symmetry; expect 11 distinct signals. The carbon bearing the bromine will be at the higher end of this range. |
| ~ 60.0 | OC H₃ | Methoxy carbon, shielded relative to aromatic carbons. |
| ~ 55.0 | C H₂ | Benzylic methylene carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a broadband-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.
-
-
Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H). Integrate the ¹H signals.
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation, invaluable information about the molecule's connectivity. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula.
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal initial fragmentation. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) is a definitive diagnostic tool, as it will produce a characteristic [M+H]⁺ and [M+H+2]⁺ doublet of nearly equal intensity.
Predicted Fragmentation Pathways: Tandem MS (MS/MS) of the parent ion will induce fragmentation at the weakest bonds. The bonds adjacent to the urea carbonyl are particularly susceptible to cleavage.
Trustworthiness: The observation of a fragment ion at m/z 120 would strongly support the presence of the phenylurea moiety, while the isotopic pair at m/z 216/218 confirms the bromobenzyl-methoxyamine portion.[3][4][5] This self-validation is key to confident assignment.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
-
LC Separation (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure purity before MS analysis.
-
MS Acquisition:
-
Infuse the sample into an ESI-equipped mass spectrometer.
-
Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ isotopic cluster.
-
Perform an HRMS scan to determine the exact mass and confirm the elemental composition (C₁₅H₁₅BrN₂O₂).
-
Perform a product ion scan (MS/MS) on the parent ion at m/z 335 to generate the fragmentation spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Causality: The C=O bond in the urea group is conjugated with the nitrogen lone pairs, which lowers its stretching frequency compared to a simple ketone. The presence of only one N-H bond (due to N-methoxy substitution) will result in a single sharp peak in the N-H stretch region, unlike the typical doublet seen for primary amides or unsubstituted ureas.[6][7]
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3350 | N-H Stretch | Amide/Urea |
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 2950 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~ 1680 | C=O Stretch | Urea (Amide I band) |
| ~ 1590, 1490 | C=C Stretch | Aromatic Ring |
| ~ 1540 | N-H Bend / C-N Stretch | Amide II band |
| ~ 1240 | C-O Stretch | Methoxy |
| ~ 750 | C-H Bend (out-of-plane) | Ortho-disubstituted ring |
| ~ 690 | C-Br Stretch | Aryl Bromide |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid, dry compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Clean the ATR crystal and record a background spectrum of the empty stage. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. Label the significant peaks.
Crystallographic Confirmation: The Gold Standard
While spectroscopy provides a robust picture of the molecular structure, single-crystal X-ray diffraction provides definitive, unambiguous proof of its three-dimensional structure, including stereochemistry, conformation, and intermolecular interactions in the solid state.[8]
Expertise & Causality: Obtaining diffraction-quality single crystals is the most critical and often challenging step. The choice of solvent system for recrystallization is paramount; slow evaporation or solvent diffusion techniques are employed to allow molecules to pack into a highly ordered lattice. The resulting electron density map directly reveals the positions of all non-hydrogen atoms.
Methodology Workflow
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial model, which is subsequently refined to best fit the experimental data.[9]
Expected Structural Insights:
-
Unambiguous Connectivity: Absolute confirmation of the atomic connections proposed by spectroscopy.
-
Bond Lengths and Angles: Precise measurements that can reveal details about hybridization and bond strain. For example, the C-N bonds of the urea will be shorter than a typical single bond, confirming the resonance delocalization.[1]
-
Molecular Conformation: Determination of the torsion angles, revealing the spatial arrangement of the phenyl and bromobenzyl groups relative to the central urea plane.
-
Intermolecular Interactions: Identification of hydrogen bonds (e.g., the N-H···O=C interaction between molecules) and other non-covalent interactions that dictate the crystal packing.[10]
Conclusion
The structural analysis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea requires a synergistic and methodical approach. The initial framework provided by ¹H and ¹³C NMR is corroborated by the molecular formula from HRMS and the functional group identification from FTIR. The proposed fragmentation patterns in MS/MS further validate the connectivity of the molecular subunits. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an irrefutable three-dimensional model of the molecule. Following this integrated workflow ensures the highest level of scientific integrity and provides a complete, trustworthy, and authoritative structural characterization essential for research and development.
References
- Sci-Hub. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry. [URL: https://sci-hub.se/10.1016/j.ijms.2012.07.022]
- PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [URL: https://pubmed.ncbi.nlm.nih.gov/34651390/]
- Doc Brown's Chemistry. Infrared spectrum of urea CH4N2O. [URL: https://www.docbrown.info/page06/IRspec/UreaIR.htm]
- ResearchGate. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Request PDF. [URL: https://www.researchgate.net/publication/257683935_Fragmentation_reactions_of_thiourea-_and_urea-compounds_examined_by_tandem_MS-_energy-resolved_CID_experiments_and_theory]
- ResearchGate. General proposed fragmentation pathway of the protonated substituted urea. [URL: https://www.researchgate.
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
This technical guide provides a comprehensive overview of the spectroscopic methodologies and data interpretation for the characterization of the novel compound, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques essential for structural elucidation and purity assessment. The guide emphasizes the rationale behind experimental choices and provides a framework for robust data analysis, ensuring scientific integrity and reproducibility.
Introduction and Molecular Structure
1-(2-Bromobenzyl)-1-methoxy-3-phenylurea is a multifaceted molecule with potential applications in medicinal chemistry and materials science. Its structure incorporates a urea linkage, an N-methoxy group, and a bromobenzyl moiety, each contributing unique spectroscopic signatures. Accurate characterization of this compound is paramount for understanding its chemical behavior and for its application in further research and development.
Molecular Structure Diagram
Caption: Molecular structure of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (in ppm, relative to TMS) in a suitable deuterated solvent like CDCl₃ are summarized below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho) | ~7.30-7.40 | Doublet | 2H |
| Phenyl-H (meta) | ~7.10-7.20 | Triplet | 2H |
| Phenyl-H (para) | ~6.90-7.00 | Triplet | 1H |
| Benzyl-CH₂ | ~4.80-5.00 | Singlet | 2H |
| Methoxy-CH₃ | ~3.80-4.00 | Singlet | 3H |
| Bromobenzyl-H | ~7.50-7.60 | Multiplet | 4H |
| Urea-NH | ~8.00-8.50 | Singlet (broad) | 1H |
Rationale for Predictions: The chemical shifts are estimated based on the electronic effects of the substituents. The phenyl group attached to the urea nitrogen will exhibit distinct signals for its ortho, meta, and para protons. The benzylic protons are expected to be downfield due to the adjacent nitrogen and the aromatic ring. The methoxy protons will appear as a sharp singlet. The protons on the bromobenzyl group will show complex splitting patterns due to their proximity to the bromine atom and the rest of the molecule. The urea proton signal is often broad and can exchange with deuterium in certain solvents.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~155-160 |
| Phenyl-C (ipso) | ~138-142 |
| Phenyl-C (ortho, meta, para) | ~118-130 |
| Benzyl-CH₂ | ~50-55 |
| Methoxy-CH₃ | ~60-65 |
| Bromobenzyl-C (ipso) | ~130-135 |
| Bromobenzyl-C (C-Br) | ~120-125 |
| Bromobenzyl-C (other) | ~125-135 |
Rationale for Predictions: The carbonyl carbon of the urea is characteristically deshielded and appears significantly downfield. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon bearing the bromine atom will be influenced by its electronegativity. The benzylic and methoxy carbons will appear in the aliphatic region of the spectrum. Combining 1D and 2D NMR experiments, such as COSY and HSQC, can definitively assign these proton and carbon signals.[1]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations for unambiguous structural assignment.
-
NMR Workflow Diagram
Sources
A Senior Application Scientist's Guide to the Discovery of Novel Phenylurea Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylurea Scaffold – A Privileged Motif in Drug Discovery
The phenylurea scaffold is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and proven therapeutic success.[1] This structural motif, characterized by a central urea linkage flanked by at least one phenyl ring, forms the backbone of numerous agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Its prominence is exemplified by the clinically approved multi-kinase inhibitor, Sorafenib (Nexavar®), a diarylurea that has transformed the treatment landscape for advanced renal cell carcinoma and hepatocellular carcinoma.[1][2] Sorafenib's success lies in its ability to simultaneously target key signaling pathways involved in tumor proliferation and angiogenesis, such as the Raf/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR.[3][4][5][6][7]
The inherent modularity of the phenylurea structure allows for systematic chemical modifications, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, field-proven perspective on the multifaceted process of discovering novel phenylurea compounds, from initial concept to preclinical validation. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature, offering a comprehensive roadmap for professionals in the field.
Chapter 1: The Genesis of Discovery – Target Selection and Assay Development
The journey to a novel therapeutic begins not with a molecule, but with a biological hypothesis. The selection of a relevant and "druggable" target is the single most critical decision that dictates the subsequent research strategy. Phenylurea derivatives have demonstrated remarkable efficacy against several classes of protein targets.
Causality of Target Selection:
-
Protein Kinases: This is the most validated target class for phenylureas. The urea moiety is an exceptional hydrogen-bond donor and acceptor, capable of forming key interactions within the ATP-binding pocket of many kinases. This explains the success of inhibitors targeting VEGFR, PDGFR, Raf kinases, FLT3, and c-MET.[3][6][8][9][10] The goal is often to achieve a specific inhibitory profile, either highly selective for a single kinase or a rationally designed multi-kinase profile to combat resistance or target multiple pathways simultaneously.[10]
-
Other Enzymes: Beyond kinases, phenylureas have shown promise as inhibitors of other enzymes crucial to disease pathology. For instance, recent research has focused on Indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target for cancer, where the phenylurea scaffold has been successfully employed to develop potent inhibitors.[11][12]
-
Tubulin Polymerization: Certain phenylurea derivatives exert their anticancer effects by disrupting microtubule dynamics, acting as tubulin ligands that inhibit polymerization.[13]
Once a target is selected, the development of a robust and reliable screening assay is paramount. This system must be sensitive, reproducible, and scalable for high-throughput screening (HTS). For kinase targets, a common approach is a biochemical assay that measures the phosphorylation of a substrate, often using fluorescence resonance energy transfer (FRET) or luminescence-based readouts. For cell-based discovery, assays measuring cell viability (e.g., MTT or CellTiter-Glo®) in cancer cell lines known to be dependent on the target pathway are essential.[14][15]
Chapter 2: Forging the Molecules – Synthesis and Hit Identification
With a target and an assay in place, the focus shifts to chemistry: the creation of a diverse library of phenylurea compounds to screen for initial "hits."
Core Synthetic Methodologies
The synthesis of phenylureas is typically straightforward, lending itself well to library generation. The primary disconnection is at the urea bond, formed by the reaction of an amine with an isocyanate.
Experimental Protocol: General Synthesis of a 1,3-Disubstituted Phenylurea
This protocol describes a common and reliable method for synthesizing a phenylurea derivative via the reaction of a substituted aniline with a phenyl isocyanate.
-
Reagents and Materials:
-
Substituted Phenyl Isocyanate (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and appropriate glassware
-
-
Step-by-Step Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the substituted phenyl isocyanate (1.0 eq) in anhydrous DCM.
-
Slowly add the isocyanate solution to the aniline solution dropwise at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product.
-
Upon completion, the product often precipitates from the reaction mixture. If so, it can be collected by filtration, washed with cold DCM or diethyl ether, and dried.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by flash column chromatography on silica gel.[16]
-
The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Causality Behind the Choice of Method: The amine-isocyanate reaction is highly efficient and generally proceeds without the need for a catalyst, making it ideal for medicinal chemistry. An alternative, particularly when the desired isocyanate is unstable or not commercially available, involves reacting the aniline with triphosgene to generate the isocyanate in situ, followed by the addition of the second amine.[1] Another classic method involves heating an aniline salt with urea or potassium cyanate in an aqueous solution.[16][17][18]
Hit Identification Strategies
-
High-Throughput Screening (HTS): HTS involves the automated testing of tens of thousands to millions of compounds against the target assay.[19] This approach casts a wide net to identify initial hits, which are then validated and clustered by chemical structure to identify promising scaffolds for further work. The robustness of the phenylurea synthesis makes it an attractive scaffold for inclusion in large HTS libraries.[20]
-
Fragment-Based Drug Discovery (FBDD): FBDD is a more targeted approach that screens smaller, low-molecular-weight "fragments" (typically <300 Da).[21][22] These fragments bind with low affinity but do so very efficiently. The binding is usually detected using sensitive biophysical techniques like X-ray crystallography or Surface Plasmon Resonance (SPR).[23][24] Once a fragment hit is identified and its binding mode is confirmed, chemists can "grow" the fragment by adding chemical functionality to engage nearby pockets in the protein, rapidly increasing potency.[24] The phenylurea core itself can be considered a fragment that can be elaborated upon.
The overall discovery workflow integrates these chemical and biological processes into a cohesive strategy.
Chapter 3: The Iterative Refinement – From Hit to Lead
A "hit" from a primary screen is merely a starting point. The Hit-to-Lead phase is an iterative cycle of chemical synthesis and biological testing aimed at improving potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of medicinal chemistry, defining how specific structural features of a molecule relate to its biological activity.[25] For phenylureas, SAR exploration typically involves systematically modifying the substituents on the terminal phenyl rings.[26][27]
Causality in SAR:
-
Exploring Hydrophobic Pockets: Adding lipophilic groups (e.g., methyl, chloro, trifluoromethyl) can enhance binding by occupying hydrophobic pockets within the target protein.[28]
-
Adding Hydrogen Bond Donors/Acceptors: Introducing groups like hydroxyl, amino, or sulfonamides can form new, potency-enhancing hydrogen bonds with the protein.[29]
-
Modulating Electronics: The electronic nature of the substituents (electron-donating vs. electron-withdrawing) can influence the hydrogen-bonding capacity of the urea N-H protons, impacting binding affinity.
-
Improving Solubility: Incorporating polar groups, such as morpholine or piperazine, can improve aqueous solubility, a critical parameter for drug development.
The data gathered from these systematic modifications are compiled to build a robust SAR model.
Table 1: Representative Structure-Activity Relationship (SAR) Data for a Phenylurea Kinase Inhibitor Series
| Compound ID | R1 (Ring A) | R2 (Ring B) | Kinase IC₅₀ (µM) |
| 1a (Hit) | H | H | 15.2 |
| 1b | 4-Cl | H | 2.8 |
| 1c | 4-Cl | 3-CF₃ | 0.95 |
| 1d | 4-Cl | 3-OCH₃ | 1.1 |
| 1e | 4-OCH₃ | 3-CF₃ | 5.6 |
| 1f | 4-Cl | 4-morpholino | 0.42 |
This hypothetical data illustrates how adding a chloro group (1b vs 1a) improves potency, which is further enhanced by a trifluoromethyl group (1c). The addition of a solubilizing morpholino group (1f) also significantly boosts potency, likely by engaging a new interaction point.
Bioisosteric Replacement Strategies
During optimization, chemists often encounter liabilities such as poor metabolic stability or off-target toxicity. Bioisosteric replacement—the substitution of one chemical group with another that preserves the key biological activity—is a powerful strategy to overcome these hurdles.[30][31] The phenyl ring itself is a common target for bioisosteric replacement to improve properties.[32][33]
-
Phenyl Ring Bioisosteres: Replacing a phenyl ring with a pyridine or other heteroaromatic ring can introduce a nitrogen atom, which can act as a hydrogen bond acceptor or improve solubility.[32]
-
Functional Group Isosteres: A carboxylic acid group might be replaced with a tetrazole to maintain an acidic pKa but alter metabolic properties. Similarly, an amide bond might be replaced with a trifluoroethylamine to improve stability.[34]
The process of hit-to-lead optimization is a cyclical process of design, synthesis, and testing.
Chapter 4: Preclinical Characterization – Validating the Lead
Once a lead compound with high potency, good selectivity, and promising initial properties is identified, it enters preclinical characterization to assess its therapeutic potential and de-risk it for further development.
In Vitro and In Vivo Efficacy
The compound's activity must be confirmed in more complex biological systems.
-
In Vitro Cell-Based Assays: The lead compound is tested for its ability to inhibit cancer cell proliferation across a panel of human cancer cell lines.[35] Compounds are often compared against a standard-of-care agent, like Sorafenib.[35] Successful compounds should show potent activity (low IC₅₀ values) in cell lines dependent on the target pathway and less activity in non-dependent lines.[36]
-
In Vivo Animal Models: Promising compounds are advanced into animal models of disease, most commonly xenograft models where human tumor cells are implanted into immunocompromised mice.[9][11] The compound is administered (e.g., orally), and its effect on tumor growth, animal body weight, and other health markers is monitored over time.[9][12] Significant tumor growth inhibition (TGI) without undue toxicity is the desired outcome.[11][35]
To understand how these compounds work, it is crucial to visualize their mechanism of action. For phenylurea kinase inhibitors like Sorafenib, the primary mechanism involves blocking aberrant signaling through pathways like the Raf/MEK/ERK cascade.
ADMET Profiling
A compound can be highly potent but fail as a drug due to poor pharmacokinetic properties or toxicity. Early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is essential to identify and mitigate these risks.[37]
Experimental Protocol: Key In Vitro ADMET Assays
-
Metabolic Stability:
-
Objective: To assess how quickly the compound is metabolized by liver enzymes.
-
Method: Incubate the compound with liver microsomes (containing cytochrome P450 enzymes) or hepatocytes.
-
Analysis: Measure the disappearance of the parent compound over time using LC-MS/MS. The result is often reported as intrinsic clearance or half-life (t½).
-
-
Aqueous Solubility:
-
Objective: To measure the compound's solubility in a physiologically relevant buffer.
-
Method: Use kinetic or thermodynamic methods to determine the maximum dissolved concentration.
-
-
Cell Permeability (Caco-2 Assay):
-
Objective: To predict intestinal absorption of an orally administered drug.
-
Method: Use a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) as a model of the intestinal epithelium. Measure the rate at which the compound transverses the cell monolayer.
-
-
hERG Inhibition:
-
Objective: To assess the risk of cardiac toxicity.
-
Method: Use an automated patch-clamp assay to measure the compound's ability to inhibit the hERG potassium channel.
-
-
Cytotoxicity:
-
Objective: To assess general toxicity to non-cancerous cells.
-
Method: Measure the viability of a normal cell line (e.g., Vero cells) in the presence of the compound.
-
In silico models are also heavily used to predict ADMET properties early in the design cycle, helping to prioritize which compounds to synthesize and test.[8][38][39]
Table 2: Representative ADMET Profile for a Lead Phenylurea Compound
| Parameter | Assay | Result | Desired Outcome |
| Metabolism | Human Liver Microsomes | t½ = 45 min | > 30 min (indicates stability) |
| Solubility | Kinetic Solubility (pH 7.4) | 75 µM | > 50 µM |
| Absorption | Caco-2 Permeability | 15 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s (High) |
| Cardiac Risk | hERG Inhibition | IC₅₀ > 30 µM | > 10 µM (low risk) |
| Toxicity | Cytotoxicity (Vero cells) | IC₅₀ > 50 µM | High IC₅₀ (low general toxicity) |
Conclusion and Future Outlook
The discovery of novel phenylurea compounds is a dynamic and structured process that blends rational design, expert chemical synthesis, and rigorous biological evaluation. The scaffold's proven success and chemical tractability ensure it will remain a high-priority motif in drug discovery for years to come. Future efforts will likely focus on developing phenylureas with novel mechanisms of action, improved selectivity profiles to minimize off-target effects, and applications beyond oncology, including in neurodegenerative and infectious diseases. The integration of advanced computational tools, machine learning for SAR prediction, and novel screening paradigms will continue to accelerate the journey from a simple phenylurea core to a life-saving therapeutic.
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- 11. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors [mdpi.com]
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Methodological & Application
"experimental protocol for 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea synthesis"
An In-depth Technical Guide to the Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, a molecule with potential applications in medicinal chemistry and materials science. The described methodology is a robust two-step process designed for high yield and purity, suitable for a research laboratory setting. This guide emphasizes the rationale behind procedural choices, thorough analytical characterization, and stringent safety measures. It is intended for an audience of researchers, chemists, and drug development professionals.
Introduction: Rationale and Scientific Context
Substituted ureas represent a privileged scaffold in modern drug discovery, with numerous approved therapeutics incorporating this functional group. Their prevalence stems from the ability of the urea moiety to act as a rigid and effective hydrogen bond donor-acceptor, facilitating strong interactions with biological targets. The target molecule, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, combines this key pharmacophore with a bromobenzyl group, a common feature in kinase inhibitors and other therapeutic agents, and a methoxyamino group, which can modulate physicochemical properties.
The synthetic strategy outlined herein is predicated on established and reliable organic chemistry transformations. The synthesis is divided into two primary stages:
-
Formation of the N-alkoxyamine intermediate: N-alkylation of an O-methylhydroxylamine derivative with 2-bromobenzyl bromide. This step builds the core structure containing the benzyl and methoxyamino fragments.
-
Urea Formation: Reaction of the N-alkoxyamine intermediate with phenyl isocyanate. Isocyanates are highly reliable electrophiles for the synthesis of ureas from nucleophilic amines, providing a high-yielding and clean conversion to the final product.[1][2][3]
This document serves as a practical guide, explaining the causality behind each step to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Overall Reaction Scheme
Experimental Protocol
Materials and Equipment
Reagents:
| Reagent | Formula | Purity | Supplier (Example) | CAS No. |
| 2-Bromobenzyl bromide | C₇H₆Br₂ | ≥98% | Sigma-Aldrich | 3433-80-5 |
| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 98% | Sigma-Aldrich | 6638-79-5 |
| Phenyl isocyanate | C₇H₅NO | ≥98% | Sigma-Aldrich | 103-71-9 |
| Sodium Bicarbonate | NaHCO₃ | ACS Grade | Fisher Scientific | 144-55-8 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | C₆H₁₄ | ACS Grade | Fisher Scientific | 110-54-3 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Fisher Scientific | 7757-82-6 |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 99.8 atom % D | Cambridge Isotope | 865-49-6 |
Equipment: Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.), magnetic stirrer/hotplate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, and a flash column chromatography system.
Synthesis of Intermediate: N-(2-Bromobenzyl)-O-methylhydroxylamine
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add N,O-Dimethylhydroxylamine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq). Add 100 mL of dichloromethane.
-
Rationale: Sodium bicarbonate is a mild inorganic base used to neutralize both the hydrochloride salt of the starting material and the hydrobromic acid generated during the reaction.[4] An excess is used to ensure complete neutralization. Dichloromethane is an effective, relatively inert solvent for this type of alkylation.
-
-
Reagent Addition: In a separate beaker, dissolve 2-bromobenzyl bromide (1.0 eq) in 50 mL of dichloromethane. Add this solution dropwise to the stirring suspension in the flask over 15 minutes at room temperature.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 12-16 hours. Monitor the reaction's progress using TLC (Mobile phase: 20% ethyl acetate in hexanes). The disappearance of the 2-bromobenzyl bromide spot indicates completion.
-
Aqueous Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing the pad with a small amount of dichloromethane. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Rationale: The bicarbonate wash removes any remaining acidic byproducts. The brine wash helps to remove water from the organic layer, preventing emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 25% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate to yield N-(2-Bromobenzyl)-O-methylhydroxylamine as a clear oil.
Synthesis of Final Product: 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
-
Reaction Setup: Add the purified N-(2-Bromobenzyl)-O-methylhydroxylamine (1.0 eq) to a 100 mL round-bottom flask and dissolve it in 50 mL of anhydrous dichloromethane. Place the flask under an inert atmosphere (nitrogen or argon) and cool to 0 °C using an ice bath.
-
Rationale: Anhydrous conditions are crucial as isocyanates react violently with water.[5] Cooling the reaction controls the initial exothermic reaction upon addition of the highly reactive isocyanate.
-
-
Reagent Addition: Add phenyl isocyanate (1.1 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor for the consumption of the starting amine by TLC (Mobile phase: 30% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude solid can often be of high purity.
-
Purification: If necessary, purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by a second flash column chromatography on silica gel. This will yield 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea as a white solid.
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques. The characterization of substituted ureas can sometimes be challenging with NMR alone, making mass spectrometry a valuable complementary technique.[6][7]
-
¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and arrangement of protons and carbons. Spectra should be consistent with the proposed structure.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI-MS) is a suitable method.[6][10]
-
Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.
Mandatory Safety Precautions
-
General: All operations must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
2-Bromobenzyl bromide: This compound is a potent lachrymator (causes tearing) and is corrosive.[11][12] Avoid inhalation of vapors and direct contact with skin and eyes.[13]
-
Phenyl isocyanate: This reagent is flammable, toxic, and a severe irritant to the eyes, skin, and respiratory tract.[14][15] Exposure can lead to sensitization.[5] It must be handled with extreme caution, under an inert atmosphere, and away from water or protic solvents.[5] An emergency shower and eyewash station should be readily accessible.[14]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of the target urea compound.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phenyl Isocyanate. Retrieved from [Link]
-
LANXESS. (2015). Product Safety Assessment: Phenyl isocyanate. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 2-Bromobenzyl Bromide. Retrieved from [Link]
- Georganics. (n.d.). Safety Data Sheet: Phenyl isocyanide. Retrieved from [https://georganics.co.uk/sds/phenyl-isocyanide-sds.
-
INCHEM. (n.d.). ICSC 1131: Phenyl Isocyanate. Retrieved from [Link]
-
G, S., Kumar, P., G, S., & K, S. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid communications in mass spectrometry : RCM, 35(20), e9161. [Link]
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G, S., et al. (2021). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. ResearchGate. [Link]
-
Wang, C., et al. (2021). Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyanate. CCS Chemistry. [Link]
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Morozova, Y. E., et al. (2017). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 51, 674-681. [Link]
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Clemens, D., & Emmons, W. (1961). Reactions of N-Alkylazomethines and Enamines with Isocyanates and Isothiocyanates. Journal of Organic Chemistry. [Link]
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Park, B. D., et al. (2014). Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS. Polymers, 6(5), 1345-1356. [Link]
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Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
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Zhang, Q., et al. (2018). Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry, 90(12), 7511-7517. [Link]
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Vincent-Rocan, J. F., et al. (2015). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Chemical Science, 6(12), 7154-7160. [Link]
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Reva, I., et al. (2020). Preparation and Photochemistry of Hydroxy Isocyanate. The Journal of Physical Chemistry A, 124(40), 8231-8239. [Link]
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Beauchemin, A. M., et al. (2015). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. RSC Publishing. [Link]
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LeBel, N. A., & Hwang, D. (1979). Nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses, 58, 106. [Link]
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dos Santos, F. S., et al. (2023). Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. Molecules, 28(16), 5946. [Link]
- Google Patents. (1996). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
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Martins, C., et al. (2019). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2019(2), M1061. [Link]
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Wang, Y., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Chemistry, 6(1), 108-116. [Link]
-
Sović, I., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(3), 1366. [Link]
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Application Notes & Protocols: 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea as a Covalent Molecular Probe for Target Identification
Introduction: The Utility of Covalent Probes in Chemical Biology
The urea scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, including multi-kinase inhibitors like sorafenib.[1][2] This is largely due to its ability to act as a potent hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[2] Capitalizing on this privileged scaffold, we introduce 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea , a novel molecular probe designed for the discovery and characterization of new biological targets.
This molecule integrates two key features:
-
A phenylurea recognition element to mediate initial, non-covalent binding within a protein's active or allosteric site.
-
A 2-bromobenzyl reactive moiety poised for covalent bond formation with a proximal nucleophilic amino acid residue (e.g., Cysteine, Histidine, Lysine).
This "recognition-first, react-second" mechanism allows the probe to function as an activity-based probe or an affinity label, providing a powerful tool for irreversibly capturing and subsequently identifying its protein interactors. This guide provides a comprehensive overview of the probe's properties, a proposed mechanism of action, and detailed protocols for its application in target engagement and identification studies.
Probe Characteristics and Synthesis Overview
Physicochemical Properties
The fundamental properties of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea are summarized below. These values are computationally derived and provide a basis for experimental design, such as determining appropriate solvent systems and predicting membrane permeability.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅BrN₂O₂ | (Calculated) |
| Molecular Weight | 351.20 g/mol | (Calculated) |
| XLogP3-AA | 3.6 | (Estimated) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Rotatable Bond Count | 5 | (Calculated) |
Synthetic Pathway
The synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea can be achieved through a multi-step process starting from 2-bromobenzylamine. The general workflow involves the formation of a key N-methoxy intermediate followed by a reaction with phenyl isocyanate.
Caption: Proposed synthetic workflow for the molecular probe.
Rationale: This synthetic route is designed to first install the N-methoxy group, which is less reactive, before introducing the phenylurea moiety. The final step, the addition of the N-methoxy amine to phenyl isocyanate, is a reliable method for forming unsymmetrical ureas.[3] Anhydrous conditions are critical in the final step to prevent the hydrolysis of the isocyanate.
Proposed Mechanism of Covalent Target Engagement
The probe is designed to operate via a two-step mechanism. This process ensures that covalent modification is directed specifically toward binding partners, minimizing off-target reactivity.
-
Reversible Binding: The phenylurea core docks into a binding pocket on the target protein. This interaction is stabilized by hydrogen bonds and hydrophobic interactions, similar to how urea-based drugs engage their targets.[2]
-
Irreversible Covalent Modification: Once the probe is localized within the binding site, the electrophilic benzylic carbon of the 2-bromobenzyl group is positioned in close proximity to a nucleophilic amino acid residue. The nucleophile attacks the benzylic carbon, displacing the bromide leaving group and forming a stable, covalent bond.
Caption: Two-step mechanism of probe-target interaction.
Experimental Protocols
These protocols provide a framework for using 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea to identify and validate protein targets in a biological system.
Protocol 4.1: In Vitro Covalent Labeling in Cell Lysate
Objective: To determine if the probe covalently labels proteins within a complex proteome.
Workflow Overview:
Caption: Workflow for in vitro protein labeling.
Materials:
-
Cell line of interest (e.g., HT-29 colon cancer cells)[1]
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (Probe) stock solution (e.g., 10 mM in DMSO)
-
SDS-PAGE equipment and reagents
-
Western Blotting equipment and reagents
-
Primary antibody for detection (hypothetical: anti-phenylurea antibody, or streptavidin-HRP if using a biotinylated probe version)
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate according to standard protocols. Determine total protein concentration using a BCA or Bradford assay.
-
Labeling Reaction: In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1-2 mg/mL. Add the probe stock solution to achieve the desired final concentration (e.g., start with a titration from 1 µM to 50 µM). Include a DMSO-only vehicle control.
-
Rationale: Titrating the probe concentration is crucial to identify an optimal concentration that provides clear labeling without excessive background.
-
-
Incubation: Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
Reaction Quenching: Stop the reaction by adding 4X SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Denaturation: Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load an equal amount of total protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Detection: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Perform a Western blot using an appropriate primary antibody to visualize the covalently labeled proteins. A band or bands appearing in the probe-treated lane but not the control lane indicate successful covalent labeling.
Protocol 4.2: Live-Cell Target Engagement and Imaging
Objective: To visualize the subcellular localization of the probe's targets in living cells. This protocol assumes the probe is either intrinsically fluorescent or has been modified with a fluorophore.
Materials:
-
Cells grown on glass-bottom imaging dishes
-
Complete culture medium
-
Fluorescently-tagged 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
-
Live-cell imaging buffer (e.g., phenol red-free DMEM)
-
Confocal or fluorescence microscope equipped for live-cell imaging[4]
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to attach and grow overnight to ~60-70% confluency.[1]
-
Probe Treatment: Replace the culture medium with fresh, pre-warmed medium containing the fluorescent probe at the desired concentration (e.g., 1-10 µM). Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Wash and Image:
-
Gently aspirate the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging buffer to remove unbound probe.
-
Add fresh imaging buffer to the dish.
-
Rationale: Thorough washing is essential to reduce background fluorescence from unbound probe, ensuring the signal observed is from probe molecules engaged with their cellular targets.[4]
-
-
Microscopy: Immediately transfer the dish to the microscope stage. Acquire images using the appropriate laser lines and emission filters. If desired, co-stain with organelle-specific dyes (e.g., MitoTracker, ER-Tracker) to determine subcellular localization.
Protocol 4.3: Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To isolate and identify the specific protein targets of the probe. This protocol requires a version of the probe functionalized with an affinity handle, such as biotin.
Workflow Overview:
Caption: Workflow for affinity purification and mass spectrometry.
Procedure:
-
Proteome Labeling: Treat live cells or cell lysate with the biotinylated probe as described in Protocols 4.2 or 4.1, respectively. Include a vehicle control and a competition control (pre-incubation with excess non-biotinylated probe) to identify specific binders.
-
Lysate Preparation: Prepare a clarified cell lysate.
-
Affinity Capture: Add streptavidin-coated magnetic or agarose beads to the lysate. Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated probe-protein complexes to bind to the beads.
-
Rationale: Streptavidin has an extremely high affinity for biotin, making this interaction very robust and ideal for pulling down even low-abundance targets.
-
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, varying detergent concentrations) to remove non-specifically bound proteins. This step is critical for reducing background and identifying true targets.
-
Elution: Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer (for on-bead digestion or gel-based analysis) or using specific elution buffers (e.g., containing biotin).
-
Proteomic Analysis:
-
Separate the eluted proteins via SDS-PAGE. Excise the entire lane, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Alternatively, perform on-bead digestion followed by LC-MS/MS.
-
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls. These are your high-confidence target candidates.
Data Interpretation
| Assay | Positive Result | Interpretation | Potential Pitfall |
| In Vitro Labeling | Distinct band(s) in probe lane vs. control lane on a Western blot. | The probe covalently modifies one or more proteins of a specific molecular weight. | High background smearing; probe may be unstable or too reactive. |
| Live-Cell Imaging | Specific, localized fluorescence signal (e.g., puncta, membrane, nucleus). | The probe's targets are enriched in a specific subcellular compartment. | Diffuse, non-specific staining; poor signal-to-noise ratio. |
| AP-MS | High spectral counts for specific proteins in the probe sample vs. controls. | These proteins are high-confidence, direct targets of the covalent probe. | Identification of known "sticky" proteins or abundant proteins that bind non-specifically. |
References
-
Scribd. Urea-Assay-protocol-book-v7b-ab83362 (Website). [Link]
-
Cell Biolabs, Inc. Urea Assay Kit (Colorimetric). [Link]
-
National Institutes of Health (NIH). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]
-
National Institutes of Health (NIH). Activated molecular probes for enzyme recognition and detection. [Link]
-
University of New Orleans ScholarWorks. (2014). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. [Link]
-
ResearchGate. Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. [Link]
-
MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]
-
MDPI. (2023). Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. [Link]
-
Royal Society of Chemistry. (2021). Activatable fluorescent probes for in situ imaging of enzymes. [Link]
-
National Institutes of Health (NIH). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. [Link]
-
Journal of Chemistry and Technologies. N-BENZYLOXY-N-METHOXYUREA. SYNTHESIS AND STRUCTURE. [Link]
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PubMed. (2009). Characterization of the phenylurea hydrolases A and B: founding members of a novel amidohydrolase subgroup. [Link]
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Nanyang Technological University. Enzymes in Synergy: Bacteria Specific Molecular Probe for Locoregional Imaging of Urinary Tract Infection in vivo. [Link]
-
National Institutes of Health (NIH). (2022). Recent Advances in the Enzyme‐Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy. [Link]
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-
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-
PubMed. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]
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PubMed. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. [Link]
-
MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]
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Application Notes and Protocols for Assay Development of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea Activity
Introduction
The discovery of novel bioactive small molecules is a cornerstone of modern drug development. 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea is a novel synthetic compound with potential therapeutic applications. The urea scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse biological activities. The initial challenge in developing a therapeutic agent from a novel compound is the identification of its biological target and the subsequent development of robust assays to quantify its activity and elucidate its mechanism of action.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of assays for 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. Given that the specific biological target of this compound is not yet elucidated, this guide will first outline a systematic approach to target identification, followed by detailed protocols for both primary biochemical and secondary cell-based assays. This dual-pronged approach ensures a thorough characterization of the compound's activity, from a direct molecular interaction to its effects within a complex cellular environment.[1][2][3][4][5]
Part 1: Target Identification Strategy
The initial phase of assay development for a novel compound like 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea is target identification. A logical and efficient workflow is crucial for pinpointing the molecular target(s) and guiding the development of specific and relevant assays.
Caption: Step-by-step workflow for the primary biochemical kinase inhibition assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in 100% DMSO.
-
Perform serial dilutions of the compound stock in DMSO to create a concentration gradient.
-
Dispense a small volume (e.g., 50 nL) of the diluted compound solutions and controls (DMSO for negative control, positive control inhibitor for positive control) into the wells of a 384-well microplate.
-
-
Enzyme Addition:
-
Dilute Kinase-X to the desired working concentration in assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range. [6] * Add the diluted enzyme solution to each well containing the compound.
-
-
Reaction Initiation:
-
Prepare a solution of the kinase substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Km value for the enzyme to enable the detection of competitive inhibitors. [6] * Add this solution to each well to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the reaction plate at a constant temperature (e.g., 30°C) for a predetermined time. The incubation time should be optimized to ensure the reaction remains in the initial velocity phase. [7]
-
-
Reaction Termination and Detection:
-
Add the detection reagent to each well. This will stop the kinase reaction and initiate the detection signal.
-
Incubate the plate at room temperature for the time recommended by the detection reagent manufacturer to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence signal using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Validation Parameters
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | > 0.5 | Indicates a robust assay with a large separation between positive and negative controls. [8] |
| Signal-to-Background | > 5 | Ensures a clear and measurable signal over the baseline noise. |
| Coefficient of Variation (%CV) | < 15% | Demonstrates the precision and reproducibility of the assay. |
| DMSO Tolerance | Minimal effect on enzyme activity at the final concentration used | Confirms that the vehicle for the compound does not interfere with the assay. |
Part 3: Secondary Cell-Based Assay Development: Assessing Cellular Potency
While a biochemical assay provides valuable information about the direct interaction of a compound with its target, a cell-based assay is crucial for confirming its activity in a more physiologically relevant context. [1][2][3]This secondary assay will assess the ability of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea to engage its target within a cell and elicit a downstream biological response.
Principle of the Assay
Assuming Kinase-X is involved in a cellular signaling pathway that regulates cell proliferation, a cell viability assay can be used to measure the antiproliferative effects of the compound. A common method is to use a reagent such as resazurin (alamarBlue) or a tetrazolium salt (e.g., MTS, XTT), which are converted into fluorescent or colored products, respectively, by metabolically active cells.
Materials and Reagents
-
Cell Line: A cell line that expresses Kinase-X and is dependent on its activity for proliferation.
-
Cell Culture Medium: Appropriate growth medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
1-(2-Bromobenzyl)-1-methoxy-3-phenylurea: Test compound
-
Positive Control: A known cytotoxic agent or an inhibitor of a critical pathway in the chosen cell line.
-
Cell Viability Reagent: e.g., Resazurin sodium salt solution.
-
Microplates: 96- or 384-well, clear-bottom, sterile, tissue culture-treated plates.
Experimental Workflow
Caption: General workflow for a cell-based viability assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in fresh culture medium to the desired seeding density.
-
Dispense the cell suspension into the wells of a microplate.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the diluted compound or controls.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well.
-
Incubate for a further 2-4 hours, or as recommended by the manufacturer, to allow for the conversion of the reagent by viable cells.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence or absorbance using a suitable plate reader.
-
Calculate the percent viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 (or GI50) value.
-
Data Interpretation and Next Steps
A successful outcome would be the observation of a dose-dependent decrease in cell viability upon treatment with 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. The EC50 value obtained from the cell-based assay can then be compared to the IC50 value from the biochemical assay. A good correlation between these values provides strong evidence that the observed cellular phenotype is due to the inhibition of the intended target.
Further experiments, such as Western blotting to assess the phosphorylation status of downstream substrates of Kinase-X, can provide more direct evidence of target engagement in the cellular context.
Conclusion
The development of robust and reliable assays is a critical step in the characterization of a novel compound like 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. This guide has outlined a strategic approach that begins with target identification and progresses to the development of both primary biochemical and secondary cell-based assays. By following these detailed protocols and adhering to the principles of scientific integrity and rigorous validation, researchers can confidently assess the activity of this compound and advance its potential as a therapeutic agent. [9][10][11][12]
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Application Notes & Protocols: A Framework for Investigating 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in Drug Discovery
Abstract
The N,N'-diarylurea scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs, most notably as multi-kinase inhibitors.[1][2][3] Compounds like Sorafenib and Lenvatinib leverage the urea moiety's unique ability to form critical hydrogen bond interactions within the ATP-binding pocket of various protein kinases, effectively disrupting oncogenic signaling.[4] This guide introduces 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea , a novel compound designed around this potent pharmacophore. The incorporation of a 2-bromobenzyl group offers potential for unique steric and electronic interactions within a target's binding site, while the N-methoxy group may influence conformational rigidity and metabolic stability. This document provides a comprehensive framework for the synthesis, characterization, and systematic biological evaluation of this compound. We present a tiered approach, beginning with broad cytotoxicity screening, progressing to detailed mechanistic studies of apoptosis, and culminating in advanced protocols for molecular target identification. Each section is designed to be a self-validating system, providing not just procedural steps but the underlying scientific rationale, guiding the researcher from initial synthesis to a validated biological hypothesis.
Section 1: Synthesis and Characterization
The rational design of a drug discovery campaign begins with the efficient and verifiable synthesis of the molecule of interest. The proposed synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea is a multi-step process requiring careful execution and rigorous analytical confirmation.
Rationale for Synthetic Route
The most convergent and widely adopted method for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate.[5][6] Given the structure of the target compound, this translates to the reaction between phenyl isocyanate and the novel amine, O-(2-bromobenzyl)methoxyamine. As the latter is not commercially available, a two-stage synthesis is proposed: first, the synthesis of the amine, followed by the final urea formation.
Experimental Protocol: Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Stage 1: Synthesis of O-(2-bromobenzyl)methoxyamine
-
Reaction Setup: To a solution of methoxyamine hydrochloride (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq) and stir at room temperature for 30 minutes to liberate the free base.
-
Nucleophilic Substitution: Add 2-bromobenzyl bromide (1.05 eq) dropwise to the mixture.
-
Causality Note: The use of a slight excess of the alkylating agent ensures the complete consumption of the starting amine. K₂CO₃ acts as a base to neutralize the HBr byproduct, driving the reaction to completion. DMF is chosen for its high boiling point and ability to dissolve both organic and inorganic reagents.
-
-
Reaction Monitoring: Heat the reaction to 60°C and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure O-(2-bromobenzyl)methoxyamine.
Stage 2: Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
-
Reaction Setup: Dissolve the purified O-(2-bromobenzyl)methoxyamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Urea Formation: Add phenyl isocyanate (1.0 eq) dropwise at 0°C (ice bath).
-
Causality Note: The reaction is highly exothermic; dropwise addition at low temperature is crucial to control the reaction rate and prevent side product formation. DCM is an excellent solvent as it is inert and easily removed.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC.
-
Isolation and Purification: Upon completion, a white precipitate typically forms. If not, concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and wash the solid with additional cold ether to remove any unreacted starting materials. The resulting solid is typically of high purity. Recrystallize from ethanol/water if necessary.
Required Characterization
To ensure structural integrity and purity, the final compound must be subjected to rigorous analytical characterization.
| Technique | Purpose | Expected Key Features |
| ¹H NMR | Confirms proton environment and structural integrity. | Signals corresponding to aromatic protons (phenyl and bromobenzyl rings), a singlet for the N-O-CH₃ group, a singlet for the benzyl CH₂ group, and N-H proton signals. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | A characteristic signal for the urea carbonyl carbon (~155-160 ppm), along with signals for all aromatic and aliphatic carbons. |
| Mass Spec (ESI-MS) | Confirms molecular weight. | A prominent peak corresponding to [M+H]⁺ or [M+Na]⁺ for the calculated mass of C₁₅H₁₅BrN₂O₂. |
| FT-IR | Confirms the presence of key functional groups. | N-H stretching bands (~3300 cm⁻¹), C=O stretching of the urea (~1640 cm⁻¹), and aromatic C-H stretching. |
| Melting Point | Assesses purity. | A sharp, defined melting point range. |
Section 2: In Vitro Biological Evaluation: A Tiered Approach
A systematic, tiered approach is essential for efficiently evaluating a novel compound's biological activity. This strategy allows for go/no-go decisions at each stage, conserving resources for the most promising candidates.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit cell proliferation across a diverse panel of human cancer cell lines. This provides a broad overview of its potential anticancer activity and spectrum.
Protocol: WST-1 Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 72 hours.
-
Causality Note: A 72-hour incubation period is standard for assessing antiproliferative effects, allowing for multiple cell doubling times.
-
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Self-Validation Note: WST-1 is a tetrazolium salt cleaved to a colored formazan product by mitochondrial dehydrogenases in metabolically active, viable cells. The amount of color produced is directly proportional to the number of living cells.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Data Presentation
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT116 | Colorectal Carcinoma | 3.8 |
| PC-3 | Prostate Adenocarcinoma | 12.1 |
| U-87 MG | Glioblastoma | 4.5 |
Tier 2: Mechanism of Cell Death Analysis
An ideal anticancer agent induces programmed cell death (apoptosis) rather than necrosis, which can cause inflammation.[7][8] Following the identification of sensitive cell lines from Tier 1, the next step is to determine the mechanism of cell death.
Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
-
Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates and treat with the compound at its 1x and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle and positive (e.g., Staurosporine) controls.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Causality Note: In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet. Annexin V has a high affinity for PS and will bind to these cells.[9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
-
Flow Cytometry: Incubate in the dark for 15 minutes, then analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Hypothetical Data Summary
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle (0.1% DMSO) | 95.1 | 2.5 | 2.4 |
| Compound (1x IC₅₀) | 55.3 | 35.8 | 8.9 |
| Compound (2x IC₅₀) | 20.7 | 58.1 | 21.2 |
These results would strongly suggest the compound induces cell death primarily through apoptosis. This can be further confirmed by observing the cleavage of caspase-3 and PARP via Western blot.[10]
Section 3: Target Identification and Mechanism of Action (MoA)
Identifying the direct molecular target of a novel compound is a critical yet challenging step in drug discovery.[11][12][13] Based on the well-established role of the phenylurea scaffold, a primary hypothesis is the inhibition of a protein kinase involved in a cell proliferation or survival pathway.[1][14][15]
Hypothesized Signaling Pathway: Kinase Inhibition
Many phenylurea-based drugs, such as Sorafenib, target the Raf-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in cancer.[1] The urea moiety is adept at forming bidentate hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[2][4]
Caption: A logical workflow for small molecule target identification and validation.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful, label-free method that identifies target proteins based on the principle that small molecule binding can stabilize a protein against proteolysis. [11][16]
-
Lysate Preparation: Prepare a total protein lysate from a sensitive cell line (e.g., HCT116) in a non-denaturing lysis buffer (e.g., M-PER buffer with no protease inhibitors).
-
Compound Incubation: Aliquot the lysate into several tubes. Add the title compound to the experimental tubes (e.g., at 10x IC₅₀) and vehicle (DMSO) to the control tubes. Incubate at room temperature for 1 hour.
-
Limited Proteolysis: Add a low concentration of a broad-spectrum protease, such as pronase or thermolysin, to each tube. Incubate for a precise time (e.g., 15 minutes) at room temperature.
-
Causality Note: The concentration of protease and digestion time must be optimized to achieve partial, not complete, protein degradation. The goal is to see a difference in digestion patterns between the treated and untreated samples.
-
-
Stop Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes. This denatures and inactivates the protease.
-
Analysis:
-
Option A (Hypothesis-driven): Run the samples on an SDS-PAGE gel, transfer to a membrane, and perform a Western blot for a suspected target (e.g., c-Raf). A stabilized target will appear as a stronger, more intact band in the compound-treated lane compared to the vehicle control.
-
Option B (Unbiased Discovery): Run the samples on a large SDS-PAGE gel and stain with Coomassie Blue. Excise bands that are present or more intense in the compound-treated lane. Identify the protein(s) using mass spectrometry (LC-MS/MS).
-
Section 4: Summary and Future Directions
This guide has outlined a systematic and robust workflow for the initial investigation of a novel phenylurea compound, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. By following the proposed protocols for synthesis, cytotoxicity screening, apoptosis analysis, and target identification, researchers can efficiently generate a comprehensive preliminary profile of this molecule. Positive results from this workflow—specifically, potent and selective cytotoxicity, induction of apoptosis, and the identification of a specific kinase target via DARTS—would provide a strong rationale for advancing the compound into lead optimization. Future studies would include broad-panel kinase screening to assess selectivity, structure-activity relationship (SAR) studies to improve potency and drug-like properties, and eventual evaluation in preclinical in vivo models of cancer.
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Application Notes and Protocols for Cell-Based Assays with 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Introduction
1-(2-Bromobenzyl)-1-methoxy-3-phenylurea is a novel small molecule compound with potential applications in drug discovery and biomedical research. Its chemical structure, featuring a urea moiety, suggests its potential to engage in hydrogen bonding interactions with biological targets, a characteristic of many successful therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a variety of cell-based assays. These protocols are designed to facilitate the investigation of its biological activity, mechanism of action, and potential as a therapeutic candidate.
Given the novelty of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, this application note will be based on the hypothesized mechanism of action as an inhibitor of the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.[][4][5] The protocols provided herein will enable researchers to test this hypothesis and characterize the compound's effects on cellular processes.
Scientific Background: The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[][5] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5]
Hypothesized Mechanism of Action of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
We hypothesize that 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea acts as an inhibitor of the PI3K/Akt signaling pathway. The urea functional group may interact with key residues in the ATP-binding pocket of PI3K, preventing its catalytic activity. This inhibition would lead to a reduction in the phosphorylation of downstream targets, including Akt, ultimately resulting in decreased cell proliferation and survival.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by the compound.
Part 1: Foundational Assays - Determining Cytotoxicity and Antiproliferative Effects
A crucial first step in characterizing a novel compound is to assess its impact on cell viability and proliferation.[6] This allows for the determination of the compound's potency (e.g., IC50 value) and provides a therapeutic window for further mechanistic studies.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7]
Materials:
-
1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells to ensure they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.63 | 50.4 |
| 50 | 0.25 | 20 |
| 100 | 0.10 | 8 |
Part 2: Target Engagement - Confirming Interaction with the Hypothesized Target
To validate the hypothesized mechanism of action, it is essential to demonstrate that 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea directly interacts with its intended target within the cell.[9]
Protocol 2: In-Cell Western™ for Phospho-Akt (Ser473) Levels
This assay quantifies the levels of phosphorylated Akt, a key downstream effector of PI3K, providing an indirect measure of PI3K activity. A reduction in phospho-Akt levels upon compound treatment would support the hypothesis of PI3K inhibition.
Materials:
-
1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
-
Cell line with active PI3K/Akt signaling (e.g., stimulated with a growth factor)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total Akt
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., 0.1% Tween-20 in PBS)
-
96-well black-walled, clear-bottom plates
-
Infrared imaging system (e.g., LI-COR® Odyssey)
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black-walled plate and incubate overnight.
-
Treat cells with various concentrations of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea for a predetermined time (e.g., 2 hours). Include positive (growth factor stimulation) and negative (unstimulated) controls.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells and block with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells overnight at 4°C with a cocktail of primary antibodies (anti-phospho-Akt and anti-total Akt) diluted in blocking buffer.
-
Wash the cells five times with wash buffer.
-
Incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells five times with wash buffer.
-
Image the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal to account for variations in cell number.
-
| Concentration (µM) | Normalized p-Akt Signal | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.75 | 25 |
| 10 | 0.40 | 60 |
| 50 | 0.15 | 85 |
| 100 | 0.08 | 92 |
Part 3: Downstream Signaling Pathway Analysis
Analyzing the broader effects of the compound on the signaling network can provide a more comprehensive understanding of its mechanism of action and potential off-target effects.[10][11]
Protocol 3: Western Blotting for Key Signaling Proteins
Western blotting allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing a snapshot of the signaling pathway's activity.
Materials:
-
1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea as described previously.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Interpretation:
Compare the band intensities of the phosphorylated proteins to their total protein counterparts and the loading control across different treatment conditions. A dose-dependent decrease in the phosphorylation of Akt and its downstream targets would further confirm the inhibitory effect of the compound on the PI3K/Akt pathway.
Caption: A streamlined workflow for characterizing the compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. By systematically evaluating its cytotoxic effects, confirming target engagement, and analyzing its impact on downstream signaling, researchers can gain valuable insights into its therapeutic potential. These foundational assays are critical for making informed decisions in the early stages of drug discovery and development.[6][12]
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Application Notes & Protocols: Preclinical Evaluation of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in Validated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Phenylurea Derivatives
The phenylurea scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] Compounds incorporating this moiety are known to interact with a variety of biological receptors and enzymes.[1] The specific compound, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea , is a novel investigational molecule. While its precise mechanism of action is yet to be fully elucidated, its structural class suggests potential utility in neurology, particularly as an anticonvulsant or as an analgesic for neuropathic pain.
This guide provides a comprehensive framework for the initial preclinical efficacy testing of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (hereinafter referred to as "the compound"). It is designed to be a self-validating system, explaining not just the procedural steps but the scientific rationale behind the selection of specific animal models and experimental endpoints. We will explore two primary therapeutic avenues: epilepsy and neuropathic pain, utilizing clinically validated and highly reproducible rodent models.
Part 1: Evaluation of Anticonvulsant Efficacy
The initial screening of a novel compound for antiepileptic properties often relies on acute, induced seizure models that are time-efficient and have high predictive validity for clinical efficacy against certain seizure types.[3]
Rationale for Model Selection: The Maximal Electroshock (MES) Seizure Test
The Maximal Electroshock (MES) test is one of the most widely used and clinically validated animal models for the early identification of anticonvulsant activity.[4] It is particularly effective for identifying compounds that are likely to be effective against generalized tonic-clonic seizures.[3][5] The test induces a severe, tonic seizure through electrical stimulation, and a compound's ability to prevent the tonic hindlimb extension phase is a key indicator of its antiseizure potential.[3] Its robustness and long history of use make it an ideal starting point for characterizing the compound's profile.[6][7]
Experimental Workflow: MES Seizure Model
Caption: Fig. 1: Experimental workflow for the MES test.
Protocol 1: Maximal Electroshock (MES)-Induced Seizure Test
Objective: To determine the median effective dose (ED50) of the compound required to protect mice from tonic hindlimb extension induced by maximal electroshock.
Materials:
-
Male ICR or CF-1 mice (20-25 g)[8]
-
The investigational compound
-
Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)
-
Electroconvulsive shock device with corneal electrodes
-
Electrode solution (0.9% saline)
-
Syringes and needles for intraperitoneal (i.p.) administration
-
Timer
Procedure:
-
Animal Preparation: Allow mice to acclimatize to the laboratory environment for at least 3-5 days before testing. On the day of the experiment, weigh and randomly assign mice to treatment groups (typically n=8-10 per group).
-
Compound Administration: Prepare a dose range of the compound (e.g., 10, 30, 100 mg/kg) and a vehicle control. Administer the assigned treatment via i.p. injection. The volume should be consistent, typically 10 mL/kg.
-
Time to Peak Effect: The interval between drug administration and MES stimulation is critical and should be determined in preliminary studies. If unknown, a standard time of 30 or 60 minutes is often used for initial screening.[9]
-
MES Induction: At the predetermined time point, apply a drop of saline to the mouse's eyes to ensure good electrical contact. Place the corneal electrodes over the eyes.
-
Stimulation: Deliver a constant current electrical stimulus (e.g., 50 mA for mice, 60 Hz, 0.2-second duration).[10]
-
Observation & Scoring: Immediately after stimulation, place the mouse in an observation chamber and observe for 10 seconds. The endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.[3] An animal is considered "protected" if it does not exhibit this response.
-
Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED50 value, the dose at which 50% of the animals are protected from the seizure endpoint, using a statistical method like log-probit analysis.[3]
Data Presentation: MES Test Results
| Treatment Group | Dose (mg/kg) | No. of Animals | No. Protected | % Protection |
| Vehicle | 0 | 10 | 0 | 0% |
| Compound | 10 | 10 | 2 | 20% |
| Compound | 30 | 10 | 5 | 50% |
| Compound | 100 | 10 | 9 | 90% |
| Calculated ED50 | 30 mg/kg |
Part 2: Evaluation of Efficacy in a Neuropathic Pain Model
Phenylurea derivatives have shown promise in treating neuropathic pain.[11] To evaluate the compound for this indication, a chronic model that mimics the etiology of human neuropathic pain is required.
Rationale for Model Selection: Chronic Constriction Injury (CCI)
Animal models of peripheral nerve injury are essential for investigating pathophysiological mechanisms and identifying novel therapeutics for chronic neuropathic pain.[12] The Chronic Constriction Injury (CCI) model, first developed by Bennett and Xie, is a widely used and validated model that simulates peripheral nerve damage.[13] It involves placing loose ligatures around the sciatic nerve, which leads to sustained compression, inflammation, and the development of pain hypersensitivity, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).[13][14] These symptoms mirror those experienced by human patients, making the CCI model highly relevant for drug screening.
Experimental Workflow: CCI Neuropathic Pain Model
Caption: Fig. 2: Workflow for a CCI neuropathic pain study.
Protocol 2: Chronic Constriction Injury (CCI) and Behavioral Testing
Objective: To assess the ability of the compound to reverse mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools, sterile
-
4-0 chromic gut or silk sutures
-
Von Frey filaments (calibrated set)[11]
-
Hargreaves apparatus (plantar test)[14]
-
The investigational compound and vehicle
Procedure:
Part A: CCI Surgery
-
Anesthesia: Anesthetize the rat according to approved institutional protocols.
-
Incision: Make an incision on the lateral aspect of the mid-thigh of one hindlimb.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the nerve's trifurcation, place four loose ligatures around the nerve with about 1 mm spacing between them. The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.[13]
-
Closure: Suture the muscle and skin layers. Administer post-operative analgesics as required by animal care guidelines. Sham-operated animals undergo the same procedure without nerve ligation.
Part B: Behavioral Testing
-
Acclimatization: Before each testing session, place the rat in the testing chamber (e.g., a wire mesh floor for von Frey) for at least 15-20 minutes to allow acclimatization.
-
Baseline Testing: Conduct behavioral tests before surgery to establish a baseline for each animal.
-
Post-Operative Testing: Begin post-operative testing around day 7 after surgery to confirm the development of hypersensitivity.
-
Mechanical Allodynia (von Frey Test):
-
Apply calibrated von Frey filaments to the mid-plantar surface of the ipsilateral (injured) and contralateral (uninjured) hindpaws.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. A brisk withdrawal or licking of the paw is considered a positive response.
-
A significant decrease in the withdrawal threshold on the ipsilateral paw compared to baseline and the contralateral paw indicates allodynia.[11]
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Position a focused, radiant heat source beneath the plantar surface of the hindpaw.
-
Measure the time (in seconds) it takes for the rat to withdraw its paw (paw withdrawal latency). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
A significant decrease in withdrawal latency on the ipsilateral paw indicates thermal hyperalgesia.[14]
-
-
Drug Efficacy Testing: Once neuropathy is established, begin the chronic dosing regimen. Perform behavioral tests at set time points (e.g., 1-2 hours post-dosing on specific days) to evaluate the compound's ability to reverse the pain-like behaviors.
Data Presentation: Neuropathic Pain Behavioral Results
Table 2.1: Mechanical Paw Withdrawal Threshold (g)
| Day | Baseline | Post-Op Day 7 (Pre-Dose) | Post-Op Day 14 (Post-Dose) |
|---|---|---|---|
| Vehicle | 14.5 ± 1.2 | 3.8 ± 0.5 | 4.1 ± 0.6 |
| Compound | 14.2 ± 1.5 | 3.5 ± 0.4 | 10.8 ± 1.1* |
*Data are mean ± SEM. *p < 0.05 vs. Vehicle.
Table 2.2: Thermal Paw Withdrawal Latency (s)
| Day | Baseline | Post-Op Day 7 (Pre-Dose) | Post-Op Day 14 (Post-Dose) |
|---|---|---|---|
| Vehicle | 10.2 ± 0.8 | 5.1 ± 0.4 | 5.5 ± 0.5 |
| Compound | 10.5 ± 0.9 | 4.9 ± 0.3 | 8.9 ± 0.7* |
*Data are mean ± SEM. *p < 0.05 vs. Vehicle.
Safety and Tolerability Assessment
An essential component of preclinical evaluation is to ensure that the observed efficacy is not a byproduct of sedation or motor impairment. A simple test like the Rotarod test should be run in parallel. This test assesses motor coordination and balance. A compound's median toxic dose (TD50), the dose causing motor impairment in 50% of animals, can be calculated. The ratio of TD50 to ED50 yields the Protective Index (PI), a critical measure of a drug's therapeutic window.[9][10]
Conclusion
This document outlines a rigorous, two-pronged approach for the initial preclinical evaluation of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. By employing the MES model for anticonvulsant screening and the CCI model for neuropathic pain, researchers can efficiently determine the compound's potential therapeutic profile. These clinically-validated models provide a solid foundation for go/no-go decisions in the drug development pipeline and guide further mechanistic and chronic efficacy studies.
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1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. Available from: [Link]
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(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available from: [Link]_
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Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. National Institutes of Health. Available from: [Link]
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Synthetic Routes for Substituted Phenylureas: A Detailed Guide for Researchers and Drug Development Professionals
Substituted phenylureas represent a cornerstone scaffold in modern medicinal chemistry and drug discovery. The urea functional group, with its capacity for robust hydrogen bonding, plays a critical role in the interaction of small molecules with biological targets such as enzymes and receptors.[1][2] This has led to the development of numerous therapeutic agents incorporating this moiety, targeting a wide array of diseases including cancer, HIV, and diabetes.[1] Furthermore, their applications extend to agrochemicals, highlighting the versatility and importance of this compound class.[3][4]
This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing substituted phenylureas. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and practical insights to inform experimental design and execution.
The Isocyanate Route: The Workhorse of Phenylurea Synthesis
The reaction of an aryl isocyanate with a primary or secondary amine is the most prevalent and versatile method for the synthesis of unsymmetrically substituted phenylureas.[5][6] The isocyanate, a highly reactive electrophile, readily undergoes nucleophilic attack by the amine to form the stable urea linkage.
Generation of Aryl Isocyanates
The primary challenge in this synthetic approach often lies in the safe and efficient generation of the requisite aryl isocyanate.
Historically, the reaction of anilines with the highly toxic phosgene gas has been a standard industrial method.[1] Due to significant safety and handling concerns, safer, solid phosgene equivalents like triphosgene and N,N'-carbonyldiimidazole (CDI) are now widely employed in laboratory settings.[1][7][8]
-
Triphosgene: This crystalline solid serves as a convenient in situ source of phosgene.[8] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated.
-
N,N'-Carbonyldiimidazole (CDI): CDI is a safer and highly effective alternative, reacting with anilines to form an activated carbamoyl-imidazole intermediate, which then readily reacts with a second amine.[1] This method avoids the formation of chlorinated byproducts.[1]
Growing concerns over the handling of isocyanates have spurred the development of methods that generate these intermediates in situ from safer precursors. These "isocyanate-free" methods often offer milder reaction conditions.
-
From Carbamates: Reactive carbamates, such as isopropenyl or phenyl carbamates, can react with amines to furnish ureas.[8] The reaction with isopropenyl carbamates is particularly effective as it is irreversible.[8]
-
Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements of acyl azides, amides, and hydroxamic acids, respectively, provide reliable pathways to isocyanate intermediates that can be trapped by amines to yield ureas.[1]
Protocol: Synthesis of a Diarylurea via the Isocyanate Route
This protocol details the synthesis of a generic N,N'-diarylurea from a substituted aniline and an aryl isocyanate.
Materials:
-
Substituted aniline (1.0 eq)
-
Aryl isocyanate (1.05 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Stir bar, round-bottom flask, and nitrogen inlet
Procedure:
-
Dissolve the substituted aniline in the anhydrous solvent under a nitrogen atmosphere.
-
Slowly add the aryl isocyanate to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Trustworthiness Check: The formation of symmetrical urea byproducts can occur if the isocyanate reagent is contaminated with moisture, leading to the formation of an amine which then reacts with another molecule of isocyanate.[9] Using anhydrous solvents and fresh reagents is crucial.
Phosgene-Free Carbonyl Sources: Safer Alternatives
Several reagents have been developed to act as direct carbonyl sources, bypassing the need to pre-form or generate an isocyanate intermediate.
N,N'-Carbonyldiimidazole (CDI) as a Direct Coupling Agent
As mentioned, CDI is a valuable reagent for isocyanate generation. It can also be used in a one-pot, two-step procedure where it first reacts with one amine, and the resulting activated intermediate is then treated with a second amine. The order of addition is critical to minimize the formation of symmetrical byproducts.[8]
Carbonates as Green Carbonylating Agents
Diethyl carbonate and ethylene carbonate are less toxic and more environmentally friendly alternatives to phosgene-based reagents.[1] These reactions often require elevated temperatures and may necessitate the use of a catalyst.
Direct Synthesis from Anilines and Urea
A straightforward and atom-economical approach involves the direct reaction of a substituted aniline with urea.[3][10]
Thermal Condensation
Heating an aniline hydrochloride salt with urea in an aqueous solution is a classical laboratory method.[3][11] The reaction proceeds through the thermal decomposition of urea to ammonium cyanate, which then reacts with the aniline.[3][11] A significant drawback of this method is the formation of symmetrical diarylurea (carbanilide) byproducts.[3][11]
Protocol: Synthesis of Phenylurea from Aniline Hydrochloride and Urea[11]
Materials:
-
Aniline hydrochloride (390 g, 3 moles)
-
Urea (190 g, 3.2 moles)
-
Water (1500 mL)
-
3-liter flask with reflux condenser
Procedure:
-
Dissolve the aniline hydrochloride and urea in water in the flask.
-
Heat the solution to boiling under reflux. Crystals of carbanilide will begin to separate after approximately one hour.
-
After 1.5-2 hours of reflux, rapidly filter the hot mixture by suction to remove the carbanilide, washing the crystals with boiling water (100 mL).
-
Chill the filtrate, which will cause the phenylurea to crystallize.
-
Filter off the phenylurea and rinse with a small amount of cold water.
-
The phenylurea can be further purified by recrystallization from hot water to yield colorless needles. The expected yield is 212–225 g (52–55%).[3]
Catalytic and Greener Synthetic Routes
Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods.
Oxidative Carbonylation
The catalytic oxidative carbonylation of amines using carbon monoxide (CO) as the carbonyl source is an atom-economical alternative to phosgene-based methods.[1] These reactions are typically mediated by transition metal catalysts such as palladium, rhodium, or ruthenium complexes.[1][12] While promising, these methods can require harsh reaction conditions and may produce mixtures of products.[1]
Dehydrogenative Coupling
A more recent and greener approach involves the ruthenium-catalyzed dehydrogenative coupling of amines and formamides.[13] This method avoids the use of isocyanates and produces hydrogen gas as the only byproduct, making it highly atom-efficient.[13]
Synthesis from Amines and CO2
The direct use of carbon dioxide (CO2) as a C1 source is a highly attractive green chemistry goal.[7][12] Metal-free methods have been developed for the synthesis of unsymmetrical ureas from amines and CO2 via the in-situ generation of isocyanate intermediates through dehydration of a carbamic acid intermediate.[14]
Data Summary of Synthetic Routes
| Method | Key Reagents | Advantages | Disadvantages |
| Isocyanate Route | Aniline, Isocyanate | High yields, versatile, well-established. | Isocyanates can be toxic and moisture-sensitive. |
| Phosgene Derivatives | Aniline, Triphosgene, CDI | Safer than phosgene gas.[1][7] | Still requires handling of hazardous materials.[8] |
| Aniline + Urea | Aniline hydrochloride, Urea | Atom-economical, simple starting materials.[3][10] | Can produce significant amounts of symmetrical byproducts.[3][11] |
| Oxidative Carbonylation | Aniline, CO, Oxidant, Catalyst | Atom-economical, avoids phosgene.[1] | Often requires high pressures and temperatures, potential for catalyst toxicity.[1][12] |
| Dehydrogenative Coupling | Amine, Formamide, Ru-catalyst | Isocyanate-free, H2 is the only byproduct.[13] | Requires specialized catalysts. |
| CO2-based Synthesis | Amine, CO2, Dehydrating agent | Utilizes a renewable C1 source, green.[14] | May require specific activating agents.[14] |
Conclusion
The synthesis of substituted phenylureas is a well-developed field with a diverse array of methodologies available to the modern chemist. While the classical isocyanate-based routes remain highly effective and widely used, the increasing emphasis on safety and environmental sustainability is driving the innovation of greener alternatives.[7][15] The choice of synthetic route will ultimately depend on factors such as the scale of the reaction, the availability of starting materials, the desired substitution pattern, and the laboratory's capabilities and safety protocols. For drug development professionals, the ability to efficiently and selectively synthesize diverse libraries of phenylurea derivatives is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.[9]
References
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers - RWTH Publications. (n.d.). RWTH Aachen University. Retrieved from [Link]
-
Isocyanate‐free synthesis of ureas and polyureas via ruthenium catalyzed dehydrogenation of amines and formamides | Request PDF - ResearchGate. (2021, December 14). ResearchGate. Retrieved from [Link]
-
Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing). (2000, June 22). Royal Society of Chemistry. Retrieved from [Link]
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Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. (n.d.). American Chemical Society. Retrieved from [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Urea, phenyl-, and - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and characterization of isocyanate-free polyureas - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Selected syntheses of ureas through phosgene substitutes | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates | The Journal of Organic Chemistry - ACS Publications. (2017, December 11). American Chemical Society. Retrieved from [Link]
-
A convenient synthesis of some diarylurea and thiourea derivatives as antimicrobial compounds - Slideshare. (n.d.). SlideShare. Retrieved from [Link]
-
Alternatives to Phosgene and Carbon Monoxide. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Palladium-catalyzed synthesis of N,N'-diphenylurea from nitrobenzene, aniline, and carbon monoxide | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). American Chemical Society. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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(PDF) A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018, June 13). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023, June 19). Frontiers. Retrieved from [Link]
-
Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Proposed reaction scheme of methanol with phenylurea. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Phenylurea Herbicides - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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-
Development of green synthetic routes for organic compounds - International Journal of Advanced Chemistry Research. (n.d.). International Journal of Advanced Chemistry Research. Retrieved from [Link]
-
Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled ... - Google Patents. (n.d.). Google Patents.
-
Green synthesis strategies in pharmaceutical industries for sustainable growth - International Journal of Chemical Studies. (2025, August 10). International Journal of Chemical Studies. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in Solution
Last Updated: 2026-01-14
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. Understanding the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable pharmaceutical formulations. This document provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our approach is grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in solution?
The stability of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in solution is influenced by a combination of environmental and chemical factors.[5] Key considerations include:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis of the urea or ether linkages.[6][7]
-
Solvent: The polarity and protic nature of the solvent can influence degradation rates and pathways.[8]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[6][9]
-
Light Exposure: The presence of a bromobenzyl group suggests potential photosensitivity, leading to degradation upon exposure to UV or visible light.[6][9]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[9]
Q2: What are the likely degradation pathways for this compound?
Based on the structure of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, the following degradation pathways are plausible:
-
Hydrolysis: This is a common degradation pathway for urea derivatives.[10] It can occur under both acidic and basic conditions, potentially cleaving the urea bond to form 2-bromobenzyl methoxyamine and phenyl isocyanate, which would further react.[7][11][12]
-
Oxidation: The methoxyamine and benzyl groups could be susceptible to oxidation.[13]
-
Photodegradation: The bromobenzyl moiety may undergo photolytic cleavage upon exposure to light.[9]
-
Thermal Degradation: At elevated temperatures, urea derivatives can decompose to form isocyanates and amines.[14][15]
Q3: My assay results for 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea are inconsistent. Could this be a stability issue?
Inconsistent assay results are a common indicator of compound instability. If you observe decreasing concentrations over time, or the appearance of unexpected peaks in your chromatogram, it is highly probable that your compound is degrading under your experimental conditions. It is crucial to establish the stability of the compound in your specific analytical diluent and experimental matrix.
Q4: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products.[16] To develop such a method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method, you should perform forced degradation studies.[1][2][17] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.[3] The analytical method must then be able to resolve the peak of the parent compound from all the degradation product peaks.
Troubleshooting Guide
This section provides practical solutions to common problems encountered during the handling and analysis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in solution.
Issue 1: Rapid Loss of Compound in Acidic or Basic Solutions
Possible Cause: Hydrolysis of the urea linkage. Urea derivatives can be susceptible to acid or base-catalyzed hydrolysis.[7][11][12]
Troubleshooting Steps:
-
pH Adjustment: Whenever possible, maintain the solution pH as close to neutral (pH 7) as your experimental protocol allows.
-
Buffer Selection: Use a buffer system that can effectively maintain the desired pH throughout the experiment.
-
Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to slow down the rate of hydrolysis.
-
Time Limitation: Minimize the time the compound is in the acidic or basic solution before analysis.
Issue 2: Degradation Observed in Samples Stored at Room Temperature
Possible Cause: Thermal degradation or solvent-mediated degradation. Even at room temperature, some compounds can be unstable over extended periods.
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions and samples at lower temperatures (e.g., 2-8 °C or -20 °C). Always perform stability studies to confirm that freezing and thawing do not cause degradation.[5]
-
Solvent Choice: Evaluate the stability of the compound in different solvents. Aprotic solvents may be preferable to protic solvents if solvolysis is a concern.[8]
-
Inert Atmosphere: For long-term storage, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Issue 3: Appearance of New Peaks in Chromatogram After Exposure to Light
Possible Cause: Photodegradation. The bromobenzyl group in the molecule makes it potentially susceptible to degradation upon exposure to light.[9]
Troubleshooting Steps:
-
Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[9]
-
Controlled Lighting: Conduct experiments under controlled lighting conditions, minimizing exposure to direct sunlight or strong artificial light.
-
Photostability Studies: As per ICH Q1B guidelines, conduct formal photostability studies to understand the compound's light sensitivity.[4] This involves exposing the solution to a standardized light source and analyzing for degradation over time.
Issue 4: Poor Recovery from Biological Matrices
Possible Cause: Enzymatic degradation or binding to matrix components.
Troubleshooting Steps:
-
Enzyme Inhibitors: If working with matrices that may contain active enzymes (e.g., plasma, tissue homogenates), consider adding appropriate enzyme inhibitors.
-
Protein Precipitation: For plasma or serum samples, perform a protein precipitation step to remove larger proteins that the compound may bind to.
-
Matrix Effect Evaluation: Assess the stability of the compound in the specific biological matrix by spiking a known concentration and monitoring its recovery over time at the intended storage and processing temperatures.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating method, in line with ICH guidelines.[1][2][3]
Objective: To intentionally degrade 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea under various stress conditions.
Materials:
-
1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC, comparing them to an unstressed control sample.
-
-
Data Evaluation:
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The goal is to achieve 5-20% degradation of the active ingredient.[3]
-
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in a specific solvent under defined storage conditions.
Procedure:
-
Prepare a solution of the compound in the solvent of interest at a relevant concentration.
-
Divide the solution into several aliquots in appropriate vials (e.g., clear and amber glass vials).
-
Store the vials under different conditions (e.g., room temperature, 2-8 °C, -20 °C, protected from light, exposed to light).
-
At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), analyze the samples by a validated HPLC method.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Data Presentation
Table 1: Hypothetical Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 8 hours | 60 °C | 15.2 | 2 |
| 0.1 M NaOH | 4 hours | Room Temp | 18.5 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 9.8 | 1 |
| Heat (Solid) | 48 hours | 80 °C | 5.1 | 1 |
| Photolysis | 24 hours | 25 °C | 12.3 | 2 |
Visualization
Degradation Pathway Logic
The following diagram illustrates the logical flow for investigating the degradation of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea.
Caption: Logical workflow for investigating degradation pathways.
Experimental Workflow
This diagram outlines the general workflow for conducting a stability study.
Caption: General workflow for a chemical stability study.
References
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- Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
- Verma, S. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 03(01), 33-39.
- HPLC chromatograms of forced degradation study under different... (n.d.). ResearchGate.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Phenylurea. (2025, September 2). ChemicalBook.
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- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Technical Support Center: Formylurea Degradation Product Identification. (n.d.). Benchchem.
- Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024, October 24). BioBoston Consulting.
- Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. (2019, July 30). IJPPR.
- N-Benzyl-N'-butyl-N-methylurea. (n.d.). Benchchem.
- Stability Testing of Pharmaceutical Products. (2012, March 17).
- Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023, May 30).
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
- Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). PubMed.
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- HYDROLYSIS REACTIONS. (2018, February 19).
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- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.).
- 1-(3-Methoxybenzyl)-3-phenylurea. (n.d.). PubChem.
- Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. (2021, January 15). PubMed.
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- A kind of preparation method of p-bromobenzyl bromide. (n.d.). Google Patents.
- Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. (2025, November 12). MDPI.
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). MDPI.
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"troubleshooting 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea experiments"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for experiments involving 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-tested insights into the synthesis and purification of this molecule. Our goal is to move beyond simple protocols and explain the causal relationships behind key experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Critical Safety & Reagent Handling
Before initiating any synthesis, a thorough understanding of the hazards associated with the primary reagents is paramount. The synthesis of the target urea involves highly reactive and hazardous materials.
Table 1: Key Reagent Properties and Hazards
| Reagent | Formula | Key Hazards | Recommended Handling Practices |
| 2-Bromobenzyl bromide | C₇H₆Br₂ | Corrosive, Lachrymator (causes tearing), Irritant.[1][2][3] | Handle only in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[1][4] Avoid inhalation of vapors.[2] |
| Phenyl Isocyanate | C₇H₅NO | Highly Toxic, Flammable, Corrosive, Moisture-Sensitive.[5][6][7] | Use in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).[6] Reacts violently with water, alcohols, and amines.[5][8] Store in a cool, dry place away from moisture.[5] |
Section 2: Recommended Synthetic Workflow
The most logical pathway to 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea involves a two-step process: (1) N-alkylation of O-methylhydroxylamine with 2-bromobenzyl bromide to form the key amine intermediate, followed by (2) reaction with phenyl isocyanate.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of N-(2-Bromobenzyl)-O-methylhydroxylamine
-
Setup: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Reaction: In a round-bottom flask equipped with a magnetic stir bar, dissolve O-methylhydroxylamine hydrochloride (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq) in anhydrous acetonitrile.
-
Addition: Slowly add a solution of 2-bromobenzyl bromide (1.05 eq) in anhydrous acetonitrile to the stirring suspension at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl bromide is consumed.
-
Workup: Quench the reaction with deionized water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step, but can be purified by flash column chromatography if necessary.
Part B: Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
-
Setup: Ensure all glassware is scrupulously dried and the reaction is set up under an inert atmosphere.
-
Reaction: Dissolve the crude N-(2-Bromobenzyl)-O-methylhydroxylamine (1.0 eq) from Part A in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[9]
-
Addition: Cool the solution to 0 °C in an ice bath. Add phenyl isocyanate (1.0 eq) dropwise via syringe. Causality Note: The isocyanate group is highly electrophilic and will react exothermically with the amine. Dropwise addition at 0 °C helps to control the reaction rate and prevent the formation of side products.[9]
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the final product.[9][10]
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of the target urea.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Q: My reaction yield is consistently low or I'm recovering only starting material. What are the most likely causes?
A: Low yield is a frequent problem in multi-step organic synthesis.[11][12] A systematic approach is the best way to diagnose the issue.[12]
-
Reagent Quality: The primary suspect is often the phenyl isocyanate. It can degrade upon exposure to atmospheric moisture.[5] Confirm the purity of your isocyanate. If it is old or has been opened multiple times, consider using a freshly opened bottle or purifying it by distillation.
-
Anhydrous Conditions: Phenyl isocyanate reacts readily with water to form an unstable carbamic acid, which ultimately leads to the formation of N,N'-diphenylurea, consuming your reagent.[5][8] Ensure all solvents are anhydrous and glassware is rigorously flame- or oven-dried.[13]
-
Reaction Temperature: While the initial addition is performed at 0 °C to control the exotherm, some reactions may require gentle heating to proceed to completion.[9] Monitor the reaction at room temperature for several hours; if no progress is observed, consider warming the mixture to 40-50 °C.
-
Incomplete Intermediate Formation: If the first step (Part A) was incomplete, you will have less nucleophile available for the urea formation, leading to a lower overall yield. Confirm the purity of your N-(2-Bromobenzyl)-O-methylhydroxylamine intermediate before proceeding.
-
Visualization: Low-Yield Troubleshooting Logic
Caption: Troubleshooting flowchart for low product yield.
Problem 2: Major Byproduct Formation
-
Q: My crude NMR shows a significant, symmetric byproduct that I suspect is N,N'-diphenylurea. How do I prevent this?
A: The formation of N,N'-diphenylurea is a classic sign of moisture contamination in reactions involving phenyl isocyanate.[5] The isocyanate reacts with one molecule of water to form aniline and carbon dioxide; the newly formed aniline is nucleophilic and rapidly reacts with a second molecule of phenyl isocyanate to produce the symmetric urea byproduct.[5]
Prevention Strategy:
-
Rigorous Drying: Use a solvent freshly passed through a purification system (e.g., alumina column) or use a freshly opened bottle of anhydrous solvent. Flame-dry all glassware under vacuum and backfill with an inert gas.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire addition and reaction period.[6]
-
-
Q: I am observing a byproduct that appears to be a carbamate. What is the cause?
A: Carbamate formation occurs if your phenyl isocyanate reacts with an alcohol instead of your desired amine.[7][9] This indicates that your reaction solvent may be the issue. Never use protic solvents like methanol or ethanol for this reaction. This may also occur if the O-methylhydroxylamine starting material in Part A is contaminated with an alcohol. Ensure you are using a dry, aprotic solvent like THF, DCM, or acetonitrile.[9]
Problem 3: Purification Difficulties
-
Q: My product is difficult to separate from the N,N'-diphenylurea byproduct during column chromatography. What can I do?
A: Co-elution can be a challenge. N,N'-diphenylurea is a relatively nonpolar and highly symmetric molecule.
Optimization Strategies:
-
Solvent System: Try a gradient elution, starting with a nonpolar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity. This can often resolve closely-eluting spots.
-
Recrystallization: If chromatography fails, attempt recrystallization. First, try to crystallize the diphenylurea byproduct from a nonpolar solvent like hexanes or a toluene/hexanes mixture, which may leave your more polar product in the mother liquor. Alternatively, attempt to crystallize your desired product from a different solvent system (e.g., ethyl acetate/hexanes).
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for the final product, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea?
-
A1: As a solid, the purified urea is expected to be relatively stable. However, for long-term storage, it is best kept in a tightly sealed container in a cool, dry, and dark environment, such as a desiccator or refrigerator, to prevent potential hydrolysis or photodegradation.
-
-
Q2: What are the key analytical signatures to confirm the identity and purity of my final product?
-
A2: A combination of techniques is recommended.[14][15]
-
¹H NMR: Look for characteristic peaks for the methoxy group (singlet, ~3.5-4.0 ppm), the benzylic CH₂ group (singlet, ~4.5-5.0 ppm), and the distinct aromatic protons from both the bromobenzyl and phenyl rings.
-
¹³C NMR: Confirm the presence of the urea carbonyl carbon (~155-160 ppm) and the correct number of aromatic and aliphatic carbons.
-
FT-IR: Look for a strong C=O stretch for the urea (~1640-1680 cm⁻¹) and N-H stretching bands (~3300-3400 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement to confirm the elemental composition.
-
HPLC: To assess purity, an HPLC trace showing a single major peak is ideal.[16]
-
-
-
Q3: Can this protocol be adapted for other substituted benzyl halides or isocyanates?
-
A3: Yes, this synthetic route is generally adaptable. The reaction of amines with isocyanates is a robust and widely used method for creating substituted ureas.[17] However, the electronic nature of substituents on either partner can affect reactivity. Electron-withdrawing groups on the benzyl ring may slightly slow the initial alkylation, while substituents on the phenyl isocyanate can alter its electrophilicity. Small-scale trial reactions are always recommended when exploring new substrates.[12]
-
References
- Angene Chemical. (2025, January 9).
- Ethesis. (n.d.). MANUFACTURE OF UREA.
- Santa Cruz Biotechnology. (n.d.). 2-Bromobenzyl bromide.
- Research Journal of Pharmacy and Nano Sciences. (n.d.). A CRITICAL STUDY ON THE PRODUCTION, FACTOR AFFECTING PRODUCTION OF UREA, PROPERTIES, USES AND ADVANTAGE AND DISADVANTAGE OF UREA.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Lanxess. (n.d.).
- Thermo Fisher Scientific. (2025, December 19).
- Wikipedia. (n.d.).
- Kowa American Corporation. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.).
- Analytical and Bioanalytical Chemistry. (2011). Analytical methodology for the determination of urea: Current practice and future trends.
- Sigma-Aldrich. (2013, March 19).
- Thermo Fisher Scientific. (n.d.).
- Google Patents. (1971). US3592741A - Method for analysis of urea.
- Digital Commons @ NJIT. (n.d.). Substituted ureas.
- Slideshare. (2022, July 12). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- BenchChem. (2025). Optimizing reaction conditions for synthesizing substituted ureas.
- Cleveland Clinic. (n.d.). Urea Cycle Disorder Types: Symptoms & Causes.
- RSC Publishing. (2014). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance.
- ResearchGate. (2025, August 5). Analytical methodology for the determination of urea: Current practice and future trends | Request PDF.
- ResearchGate. (2025, August 5). Substituted Ureas.
- Chromservis. (n.d.). Analysis of Urea.
- Google Patents. (1982).
- Georg Thieme Verlag. (2020, April 27).
- International Fertiliser Society. (n.d.). An overview of construction materials and corrosion issues in the high pressure synthesis section of urea plants.
- PubChem. (n.d.). 1-(3-Methoxybenzyl)-3-phenylurea.
- BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
- BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
- PubChem. (n.d.). 1-Benzyl-3-phenylurea.
- BenchChem. (n.d.). Dealing with low yield during the chemical synthesis of Purpurin.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- PubChem. (n.d.). 1-[3-[(2-Methoxyphenyl)sulfamoyl]phenyl]-3-phenylurea.
- MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
- PubChem. (n.d.). 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea.
- MDPI. (2023, August 7). Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species.
- Cheméo. (n.d.). Chemical Properties of 1-Benzyl-3-(4-methoxybenzyl)urea (CAS 188911-54-8).
- PubChem. (n.d.). 1-Benzyl-3-[3-(methylamino)phenyl]urea.
- MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea Dosage
A Note to the Researcher: The compound 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (CAS 149281-96-9) is a novel molecule with limited publicly available data on its biological activity and established dosage protocols. This guide, therefore, leverages established principles for the optimization of related substituted phenylurea compounds and small molecule inhibitors.[1][2][3][4] The methodologies and troubleshooting advice provided are designed to offer a robust framework for your experimental design, ensuring scientific rigor as you characterize this compound.
Frequently Asked Questions (FAQs): Compound Handling & Initial Setup
This section addresses the critical first steps: understanding your compound, ensuring its integrity, and preparing it for experimentation.
Q1: I have just received 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. What are the first steps I should take before starting my experiments?
Before initiating any biological assays, it is crucial to establish the identity, purity, and stability of your compound. This foundational work prevents the misinterpretation of results due to issues with the compound itself.[3]
Recommended Initial Workflow:
Sources
Technical Support Center: Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. Our goal is to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles that govern byproduct formation. By understanding the causality behind these side reactions, you can effectively troubleshoot and optimize your synthesis for higher purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. We focus on the most frequently encountered byproducts and offer validated strategies for their mitigation.
Q1: My final product is contaminated with a significant amount of a high-melting, white solid that is poorly soluble in common organic solvents. What is it and how can I prevent its formation?
A1: This byproduct is almost certainly N,N'-diphenylurea.
-
Causality (The "Why"): N,N'-diphenylurea is a classic byproduct in reactions involving phenyl isocyanate.[1] Phenyl isocyanate is extremely reactive towards nucleophiles, including water. Even trace amounts of moisture in your reaction solvent or on your glassware will react with phenyl isocyanate to form an unstable phenylcarbamic acid intermediate. This intermediate rapidly decarboxylates to yield aniline and carbon dioxide gas.[2] The newly formed aniline is nucleophilic and will immediately react with a second molecule of phenyl isocyanate to produce the highly stable and often insoluble N,N'-diphenylurea.[3]
-
Preventative Protocols:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, DCM, or DMF) stored over molecular sieves. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Ensure the methoxyamine and any base used are anhydrous.
-
-
Corrective Action: Due to its low solubility, N,N'-diphenylurea can sometimes be removed by filtration if the desired product is soluble in the reaction solvent. However, prevention is a far more effective strategy. If co-crystallization is an issue, purification will require column chromatography.
Q2: My LC-MS analysis shows a significant peak corresponding to a mass of 166.17 g/mol [M+H]+, which does not contain a bromine atom. What is this impurity?
A2: This byproduct is 1-methoxy-3-phenylurea.
-
Causality (The "Why"): This byproduct arises from an incomplete initial alkylation step. The synthesis of the target molecule proceeds in two conceptual stages: (1) the SN2 alkylation of methoxyamine with 2-bromobenzyl bromide, followed by (2) the addition of the resulting N-(2-bromobenzyl)methoxyamine to phenyl isocyanate. If the first step does not go to completion, unreacted methoxyamine will be present when you add the phenyl isocyanate. Methoxyamine, being a primary amine, readily reacts with phenyl isocyanate to form 1-methoxy-3-phenylurea.[4][5]
-
Preventative Protocols:
-
Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 2-bromobenzyl bromide relative to methoxyamine to ensure all the primary amine is consumed.
-
Monitor Step 1: Before adding phenyl isocyanate, it is crucial to monitor the alkylation reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction should only proceed to the next step after the complete disappearance of the methoxyamine starting material.
-
Reaction Conditions: Ensure adequate reaction time and temperature for the alkylation step. The SN2 reaction rate can be influenced by solvent polarity and the choice of base, if used.
-
Q3: I am observing a byproduct with a mass indicating the addition of two 2-bromobenzyl groups. How is this forming?
A3: This byproduct is likely 1,3-bis(2-bromobenzyl)-1-methoxyurea or a related over-alkylated species.
-
Causality (The "Why"): This occurs when 2-bromobenzyl bromide, a potent alkylating agent, reacts with the final urea product. The nitrogen atom of the urea can still be nucleophilic, especially under basic conditions. This side reaction is more prevalent if a large excess of 2-bromobenzyl bromide is used or if the reaction temperature is too high for an extended period after the urea has formed.
-
Preventative Protocols:
-
Controlled Stoichiometry: Avoid using a large excess of 2-bromobenzyl bromide. As mentioned in A2, a slight excess is sufficient.
-
Controlled Temperature: After the initial alkylation is complete, and especially after the phenyl isocyanate has been added, maintain a moderate temperature (e.g., room temperature) to prevent further alkylation of the product.[5]
-
Order of Addition: The most logical reaction sequence is the complete formation of N-(2-bromobenzyl)methoxyamine first, followed by the addition of phenyl isocyanate. Adding all three components at once increases the probability of competing reactions.
-
Diagrams: Reaction Pathways and Troubleshooting
The following diagrams visualize the synthetic pathways and a logical workflow for troubleshooting common issues.
Caption: Desired vs. Undesired Reaction Pathways.
Caption: A Logical Troubleshooting Workflow.
Data Summary: Byproduct Identification
| Byproduct Name | Common Cause | Identification Methods | Mitigation Strategy |
| N,N'-Diphenylurea | Reaction of phenyl isocyanate with water/aniline.[2] | Insoluble in many organic solvents, high melting point, identifiable by MS and NMR. | Use rigorous anhydrous conditions and an inert atmosphere. |
| 1-Methoxy-3-phenylurea | Incomplete alkylation of methoxyamine before isocyanate addition. | LC-MS ([M+H]⁺ ≈ 167), NMR will lack signals for the 2-bromobenzyl group. | Ensure complete consumption of methoxyamine in Step 1 via TLC/LC-MS monitoring. |
| Over-alkylated Products | Excess 2-bromobenzyl bromide reacting with the urea product. | MS will show a mass corresponding to the product + a bromobenzyl group. | Use only a slight excess (1.05 eq) of the alkylating agent; maintain moderate temperature. |
Frequently Asked Questions (FAQs)
-
What is the optimal order of addition for the reagents? The recommended order is to first dissolve methoxyamine (or its salt) in an appropriate solvent, add a base if necessary, followed by the dropwise addition of 2-bromobenzyl bromide. This alkylation reaction should be stirred until completion (as monitored by TLC/LC-MS). Only then should the phenyl isocyanate be added slowly to the solution of the intermediate, N-(2-bromobenzyl)methoxyamine. This sequential approach minimizes the potential for side reactions.[6]
-
What is the role of a base in this synthesis? If you start with methoxyamine hydrochloride, a base (typically a non-nucleophilic organic base like triethylamine or DIPEA) is required to liberate the free methoxyamine for the alkylation reaction. The base also serves to scavenge the HBr that is generated during the SN2 reaction, driving the equilibrium towards the product.[7]
-
Which solvents are most suitable for this reaction? Aprotic polar solvents are generally preferred. Tetrahydrofuran (THF) and dichloromethane (DCM) are excellent choices for the urea formation step as they are aprotic and relatively easy to dry.[5] For the initial alkylation, acetonitrile or N,N-dimethylformamide (DMF) can also be used to facilitate the SN2 reaction, but they must be scrupulously dried before the isocyanate addition.
-
What are the best practices for purifying the final product? If the reaction is clean, the product may precipitate or crystallize upon concentration or addition of an anti-solvent. However, due to the potential for similarly-polar byproducts, flash column chromatography on silica gel is the most reliable method for achieving high purity. A gradient elution system, for example, with hexane and ethyl acetate, is typically effective.
-
What analytical techniques are recommended for final purity assessment? A combination of techniques is recommended for full characterization and purity confirmation.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities with distinct signals.
-
LC-MS: To confirm the molecular weight and assess purity by peak area.
-
HPLC: For quantitative purity analysis using a calibrated standard.[8][9]
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
References
-
Synlett. Improved Synthesis of Unsymmetrical Ureas via Carbamates. Thieme; 2014. Available from: [Link]
-
Woldemariam G, Kyad A, Moore S, et al. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA J Pharm Sci Technol. 2020;74(1):2-14. Available from: [Link]
-
Leventis N, et al. Urea formation via reaction of an isocyanate with an amine. ResearchGate; 2017. Available from: [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. organic-chemistry.org. Available from: [Link]
-
Li, C., et al. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. 2022;27(23):8219. Available from: [Link]
-
Organic Synthesis. Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]
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TRC Environmental Consultants. Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities. U.S. Environmental Protection Agency; 1980. Available from: [Link]
-
Li, C., et al. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. National Center for Biotechnology Information; 2022. Available from: [Link]
- Google Patents. Urea and its impurity high performance liquid chromatography analysis method. 2008.
- Google Patents. Method for analysis of urea. 1971.
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Shtamburg VG, et al. N-Chloro-N-alkoxyureas: synthesis, structure and properties. Mendeleev Communications. 2001;11(4):145-146. Available from: [Link]
-
ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends. 2023. Available from: [Link]
-
Digital Commons @ NJIT. Substituted ureas. 1951. Available from: [Link]
-
ResearchGate. INTERACTION OF NINHYDRIN WITH N-HYDROXYUREA AND N-ALKOXYUREAS IN ACETIC ACID. 2020. Available from: [Link]
-
Adomavičiūtė, J., et al. An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Materials Science and Engineering. 2018;43(1):11-16. Available from: [Link]
-
Wikipedia. Phenyl isocyanate. Available from: [Link]
-
ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. 2017. Available from: [Link]
-
Amanote Research. N-Chloro-N-Alkoxyureas: Synthesis, Structure and Properties. Available from: [Link]
-
Wikipedia. Urea. Available from: [Link]
-
PrepChem.com. Preparation of 2-bromobenzyl bromide. Available from: [Link]
-
ResearchGate. Urea formation by reaction between a isocyanate group and water. 2017. Available from: [Link]
-
ResearchGate. Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. 2015. Available from: [Link]
-
MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. 2017. Available from: [Link]
-
ResearchGate. Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. 2016. Available from: [Link]
- Google Patents. Phenyl isocyanate conversion process. 2022.
- Google Patents. Process for producing 2-bromo-5-methoxybenzyl bromide. 1998.
-
NIH. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. 2024. Available from: [Link]
-
MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. 2017. Available from: [Link]
-
ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. 2024. Available from: [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. 2013. Available from: [Link]
-
NIH. Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis. 2017. Available from: [Link]
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ResearchGate. Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. 2013. Available from: [Link]
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Technical Support Center: Purification of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. This document provides practical, field-tested advice, troubleshooting guides, and detailed protocols tailored for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring a reproducible and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges for a molecule like 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea?
A1: The primary challenges stem from the molecule's structural features:
-
High Polarity: The urea functional group is a potent hydrogen bond donor and acceptor, making the molecule quite polar. This can lead to difficult separations from polar starting materials or byproducts on silica gel.[1][2]
-
Potential for Multiple Byproducts: Synthesis of unsymmetrical ureas can often lead to symmetrical byproducts, such as 1,3-diphenylurea or 1,3-bis(2-bromobenzyl)-1,3-dimethoxyurea, which may have similar polarities to the desired product.[3] Unreacted starting materials are also a common issue.
-
Thermal and pH Sensitivity: While many ureas are robust, the N-methoxy group and the benzylic C-N bond could be sensitive to harsh acidic, basic, or high-temperature conditions, potentially leading to degradation during purification. The N-O bond in N-alkoxyureas can be weak under certain conditions.[4]
Q2: What is the recommended first-pass purification strategy for this compound?
A2: For most crude reaction mixtures containing 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, flash column chromatography on silica gel is the recommended initial purification method.[5][6] This technique is highly versatile and effective at separating compounds based on polarity, which is the primary differentiating characteristic between the target molecule and likely impurities.[7] Recrystallization should be considered as a secondary step for further polishing if chromatography does not yield a product of sufficient purity, or as a primary method if the crude material is a solid of >90% purity.
Q3: How do I determine an appropriate solvent system for thin-layer chromatography (TLC) and column chromatography?
A3: The key is to find a solvent system that provides a target Rf value of 0.2-0.4 for the desired product on a silica gel TLC plate.[8] This range typically ensures good separation on a column without excessively long elution times. Given the molecule's polarity, start with a mixture of a non-polar and a polar solvent.
Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Target Compound Profile | Potential Impurities Separated |
| Hexane / Ethyl Acetate | 70:30 to 50:50 | Good for initial screening.[2] | Separates non-polar byproducts and some starting materials. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Effective for highly polar compounds.[2] | Good for resolving close-spotting polar impurities. |
| Toluene / Acetone | 80:20 | Alternative system if others fail. | May offer different selectivity compared to ester or alcohol-based systems. |
Troubleshooting Guide: Flash Column Chromatography
This section addresses common issues encountered during the chromatographic purification of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea.
Q4: My product is not separating from a key impurity. The Rf values are too close on TLC.
A4:
-
Possible Cause: The polarity of the chosen solvent system is not providing adequate selectivity between your product and the impurity.
-
Solution:
-
Adjust Polarity in Small Increments: If using Hexane/EtOAc, try changing the ratio by 5% increments. Sometimes a small change is all that is needed.
-
Change Solvent System Composition: If adjusting polarity fails, switch to a solvent system with different chemical properties. For example, if you are using Hexane/EtOAc, try a Dichloromethane/Methanol system.[2] The change in solvent-solute interactions can dramatically alter selectivity.
-
Consider Additives for Basic or Acidic Impurities: If you suspect an amine-containing impurity, adding a small amount (0.1-1%) of triethylamine (Et₃N) to your eluent can improve peak shape and separation. Conversely, a trace of acetic acid can help with acidic impurities.[2]
-
Q5: My compound is streaking or "tailing" on the TLC plate and the column.
A5:
-
Possible Cause 1: Sample Overload. Too much crude material was spotted on the TLC plate or loaded onto the column. For difficult separations, a silica-to-compound ratio of at least 50:1 (w/w) is recommended.[8]
-
Solution 1: Reduce the amount of sample loaded. Run a dilution series on your TLC plate to find the optimal concentration.
-
Possible Cause 2: Strong Interaction with Silica. The urea moiety can interact very strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.
-
Solution 2:
-
Use a More Polar Eluent: A more polar solvent will better compete for binding sites on the silica, moving the compound along more effectively.[9]
-
Add a Competitive Modifier: As mentioned in Q4, adding a small amount of a modifier can significantly help. For a polar, hydrogen-bonding compound like a urea, adding 1-2% methanol to a DCM or EtOAc-based eluent can often resolve tailing.
-
Q6: The product is not eluting from the column, even with a highly polar solvent system.
A6:
-
Possible Cause: The compound may have crashed out of solution at the top of the column due to being loaded in a solvent in which it is poorly soluble, or the eluent is not polar enough.
-
Solution:
-
Ensure Proper Loading: Always dissolve the crude material in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel ("dry loading"), and then load the resulting powder onto the column. This prevents precipitation issues.
-
Switch to a Stronger Eluent System: If a Hexane/EtOAc gradient is failing, switch to a gradient of Dichloromethane/Methanol. A gradient up to 10% or even 20% methanol in DCM may be required for very polar ureas.[1]
-
Caption: Troubleshooting flowchart for flash column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid materials.[10] Success depends critically on the choice of solvent.[11]
Q7: I can't find a suitable single solvent for recrystallization.
A7:
-
Problem: A single solvent either dissolves the compound completely at room temperature or fails to dissolve it even when boiling.
-
Solution: Use a Binary Solvent System. This is the most common solution.[11]
-
Dissolve your crude solid in a minimum amount of a hot "good" solvent (one in which it is highly soluble, e.g., Ethanol or Ethyl Acetate).
-
While still hot, slowly add a "poor" solvent (one in which it is insoluble, e.g., Water or Hexane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.[12]
-
Q8: My compound "oils out" instead of forming crystals.
A8:
-
Possible Cause 1: The solution is too concentrated. The solubility limit was exceeded too quickly upon cooling, causing the compound to crash out as a liquid phase.
-
Solution 1: Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of your compound.
-
Solution 2: Choose a solvent or solvent system with a lower boiling point.
-
Possible Cause 3: Impurities are inhibiting crystal lattice formation.
-
Solution 3: The material may be too impure for recrystallization. Purify first by column chromatography to remove the bulk of the impurities and then attempt to recrystallize the partially purified product.
Q9: No crystals form, even after the solution has cooled completely.
A9:
-
Possible Cause: The solution is not supersaturated; either too much solvent was used, or the compound is simply too soluble in the chosen solvent system even at low temperatures.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line.[13] The microscopic scratches provide a nucleation site for crystal growth.
-
Seed the Solution: Add a tiny crystal of pure product (if available) to act as a template for crystallization.[13]
-
Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration and then try cooling again.
-
Cool to a Lower Temperature: Place the flask in an ice-water bath or a freezer to further decrease solubility.
-
Detailed Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC, aiming for a product Rf of 0.2-0.4.
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (a 50:1 to 100:1 ratio of silica gel to crude material by weight is standard).
-
Pack the column with silica gel using the "slurry method": mix the silica with your initial, least polar eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in a minimal volume of a strong solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (2-3x the weight of your crude material) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
Collect fractions sequentially. Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column.[9]
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Binary Solvent Recrystallization
-
Solvent Selection: Choose a "good" solvent (e.g., ethanol) and a miscible "poor" solvent (e.g., deionized water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid at or near boiling.
-
Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise with stirring until you observe persistent cloudiness.
-
Clarification: Add 1-2 drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently cool it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities.[12]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Decision workflow for selecting a purification method.
References
-
Urea Manufacturing Process. (2020, September 22). Chemical Engineering World. Retrieved from [Link]
-
Urea. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Urea. (n.d.). The Chemical Company. Retrieved from [Link]
- PROCESS FOR PRODUCING UREA AND BIURET. (2024, February 8). Google Patents.
-
Chromatography to separate polar molecules? (2022, January 28). Reddit. Retrieved from [Link]
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. (2022, July 12). Slideshare. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]
-
Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
TLC for urea. (2023, October 30). Reddit. Retrieved from [Link]
- Rosa, N. S., et al. (2020).
-
How to purify the urea bought from market to pure urea? (2018, November 28). ResearchGate. Retrieved from [Link]
-
TLC for urea. (2023, October 31). Reddit. Retrieved from [Link]
-
urea Methods, Protocols and Troubleshootings. (n.d.). Protocol Online. Retrieved from [Link]
-
Urea removal protocol? (2019, April 23). Reddit. Retrieved from [Link]
-
Cloudy urea solution/protein functionality. (2017, August 9). Reddit. Retrieved from [Link]
- Tiwari, L., et al. (2018).
-
Substituted Ureas. Methods of Synthesis and Applications. (2025, August 5). ResearchGate. Retrieved from [Link]
- Urea purification method. (n.d.). Google Patents.
-
Technique Series: Recrystallization (urea as an example). (2016, January 31). YouTube. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallisation (Recrystallization) Explained. (2020, March 21). YouTube. Retrieved from [Link]
-
Recrystallization. (2015, June 8). YouTube. Retrieved from [Link]
-
SYNTHESIS AND STRUCTURE OF N-BENZYLOXY-N-METHOXYUREA. (n.d.). Journal of Chemistry and Technologies. Retrieved from [Link]
-
Urea extraction crystallization. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Variation in Sites of Lithiation of Substituted N Benzylpivalamides and N' Benzyl-N,N-dimethylureas. (n.d.). Arkivoc. Retrieved from [Link]
-
N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. (2023). PubMed. Retrieved from [Link]
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- 13. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Introduction: Navigating the Scale-Up of a Key Urea Intermediate
1-(2-Bromobenzyl)-1-methoxy-3-phenylurea is a substituted urea derivative with potential applications as a key intermediate in the development of novel therapeutics and other specialized chemical products. While its synthesis at the bench scale is achievable, transitioning to pilot or industrial scale production introduces significant challenges. These challenges often revolve around reaction kinetics, thermal management, impurity profiling, and process safety.[1][2]
This technical support guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, a detailed scale-up protocol, and robust troubleshooting advice in a direct question-and-answer format to address the specific issues encountered during the large-scale synthesis of this target molecule. Our focus is on ensuring scientific integrity, process safety, and reproducibility.
Proposed Synthetic Pathway for Scale-Up
The most reliable and scalable synthesis of the target molecule involves a two-step process. First, the key intermediate, N-(2-Bromobenzyl)-O-methylhydroxylamine, is prepared via the N-alkylation of O-methylhydroxylamine. Second, this intermediate is reacted with phenyl isocyanate to form the final urea product. This approach avoids the direct handling of potentially unstable or hazardous precursors and offers good control over the reaction.
Caption: High-level workflow for the two-step synthesis.
Detailed Scale-Up Protocol (Exemplary 1 kg Scale)
This protocol is a representative model for producing approximately 1 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with necessary safety controls.
Part A: Synthesis of N-(2-Bromobenzyl)-O-methylhydroxylamine (Intermediate)
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Bromobenzyl bromide | 249.94 | 1.00 kg | 4.00 | 1.00 |
| O-Methylhydroxylamine HCl | 83.52 | 0.368 kg | 4.40 | 1.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.22 kg | 8.80 | 2.20 |
| Acetonitrile (MeCN) | 41.05 | 10.0 L | - | - |
Step-by-Step Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with acetonitrile (10.0 L) and potassium carbonate (1.22 kg).
-
Reagent Addition: Add O-methylhydroxylamine hydrochloride (0.368 kg) to the stirring slurry.
-
Substrate Addition: In a separate vessel, dissolve 2-bromobenzyl bromide (1.00 kg) in 2.0 L of acetonitrile. Add this solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 30°C. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (~80-82°C) and maintain for 4-6 hours.
-
In-Process Check (IPC): Monitor the reaction progress by TLC or HPLC. The reaction is complete when the 2-bromobenzyl bromide spot is no longer visible.
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 1 L).
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure to obtain the crude intermediate as an oil. This intermediate is typically used in the next step without further purification.
Part B: Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (Final Product)
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Crude Intermediate (from Part A) | 216.08 | Assumed ~0.86 kg | ~4.00 | 1.00 |
| Phenyl Isocyanate | 119.12 | 0.48 kg (0.44 L) | 4.03 | 1.01 |
| Toluene | 92.14 | 8.0 L | - | - |
| Heptane | 100.21 | 4.0 L | - | - |
Step-by-Step Procedure:
-
Reactor Setup: Charge the 20 L reactor with the crude intermediate from Part A and toluene (8.0 L). Stir to dissolve.
-
Controlled Addition: Cool the solution to 0-5°C using a chiller. Add phenyl isocyanate (0.48 kg) dropwise via an addition funnel over 2-3 hours. Crucially, maintain the internal temperature below 10°C throughout the addition. The reaction is highly exothermic.[3]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
In-Process Check (IPC): Monitor the reaction by HPLC until the intermediate is consumed (<1%).
-
Crystallization: Once the reaction is complete, add heptane (4.0 L) slowly over 1 hour to the stirring solution to induce crystallization.
-
Isolation: Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5°C and hold for at least 1 hour.
-
Filtration and Drying: Collect the solid product by filtration. Wash the filter cake with a cold (0°C) mixture of toluene/heptane (1:1, 2 x 1 L). Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
Expected Outcome: Yield: ~1.1 kg (82% over two steps) of a white to off-white solid. Purity: >98% by HPLC.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis in a practical Q&A format.
Q1: My yield of the final product is significantly lower than expected. What are the likely causes?
A1: Low yield is a common scale-up issue stemming from several factors. Here’s how to troubleshoot:
-
Incomplete Intermediate Formation (Step 1): The N-alkylation reaction may have stalled. Ensure the potassium carbonate is finely powdered and dry, as its surface area and water content are critical. Also, confirm the reaction went to completion with an IPC before proceeding.
-
Side Reaction with Phenyl Isocyanate (Step 2): Phenyl isocyanate is highly reactive and susceptible to moisture.[4] Any water in the crude intermediate or solvent will react with it to form 1,3-diphenylurea, a common and often difficult-to-remove impurity. Ensure all solvents are anhydrous and the crude intermediate is reasonably dry.
-
Poor Temperature Control: If the temperature during phenyl isocyanate addition exceeds 10-15°C, side reactions can accelerate, reducing the yield of the desired product. The slow, controlled addition is critical for managing the exotherm.[1]
-
Losses During Crystallization: The product may have higher solubility in the toluene/heptane mixture than anticipated. Before the full-scale filtration, take a small sample of the mother liquor and chill it further or add more anti-solvent (heptane) to see if more product crystallizes. Adjust the solvent ratio or cooling time accordingly.
Caption: Troubleshooting decision tree for low product yield.
Q2: I have an impurity in my final product that I can't identify. It has a high molecular weight. What could it be?
A2: The most probable high molecular weight impurity is 1,3-diphenylurea . This symmetrical urea forms when one molecule of phenyl isocyanate reacts with water to form aniline, which then rapidly reacts with a second molecule of phenyl isocyanate.
-
Formation Mechanism:
-
Ph-N=C=O + H₂O → [Ph-NH-COOH] (unstable carbamic acid)
-
[Ph-NH-COOH] → Ph-NH₂ (Aniline) + CO₂
-
Ph-NH₂ + Ph-N=C=O → Ph-NH-C(=O)-NH-Ph (1,3-Diphenylurea)
-
-
Prevention: The best strategy is prevention. Use anhydrous solvents and ensure the reactor is dry and purged with nitrogen.[4]
-
Removal: 1,3-Diphenylurea has very low solubility in many organic solvents. If it is the major impurity, you may need to perform a re-crystallization from a different solvent system (e.g., ethanol or ethyl acetate) where the solubility difference between your product and the impurity is greater. A slurry wash with a solvent like diethyl ether, in which the diphenylurea is poorly soluble, might also be effective.
Q3: The reaction becomes very thick and difficult to stir after adding the phenyl isocyanate. Why is this happening?
A3: This is likely due to the premature crystallization of the product. If the concentration of reactants is too high or the solvent system is not optimal, the product can begin to crash out of solution as it forms. This is a significant scale-up problem as it can lead to:
-
Poor Mixing and Heat Transfer: Thick slurries can create hot spots, leading to side reactions.[1]
-
Incomplete Reaction: Reactants can become trapped within the solid particles, preventing the reaction from going to completion.
Solutions:
-
Increase Solvent Volume: Add more toluene before starting the isocyanate addition. This keeps the product dissolved until you are ready to crystallize it with the anti-solvent (heptane).
-
Slightly Higher Reaction Temperature: While maintaining the initial addition at 0-5°C is crucial for safety and selectivity, you might allow the reaction to warm to 20-25°C for the final stir-out phase. This should keep the product in solution.
-
Alternative Solvent: If the problem persists, consider a solvent that offers better solubility for the product, such as Tetrahydrofuran (THF), though be mindful of its lower boiling point and peroxide-forming potential.
Frequently Asked Questions (FAQ)
Q1: What are the primary safety concerns for this scale-up process? A1: The main hazards are associated with the starting materials:
-
2-Bromobenzyl bromide: It is a lachrymator and a corrosive, toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area.
-
Phenyl Isocyanate: This is a highly toxic and moisture-sensitive reagent.[4][5] Inhalation can cause severe respiratory issues. It is also a skin and eye irritant. Always handle it in a fume hood with proper PPE. Have a neutralizing agent (like a decontaminating solution of ammonia, detergent, and water) ready for any spills.
-
Exothermic Reaction: The urea formation step is highly exothermic. A failure in cooling or an addition that is too rapid could lead to a runaway reaction. Ensure robust temperature monitoring and control systems are in place.[1]
Q2: What are the Critical Process Parameters (CPPs) I must monitor? A2: The key CPPs for this synthesis are:
-
Temperature during Isocyanate Addition: As detailed above, this is critical for selectivity and safety.
-
Addition Rate: Directly linked to temperature control. A pre-defined, slow addition rate is essential.
-
Stirring/Agitation Rate: Must be sufficient to ensure homogeneity and efficient heat transfer, especially as the product begins to crystallize.
-
Moisture Content: Water is a critical impurity that affects both yield and purity.
Q3: Can I use a different base in Step 1 or a different isocyanate in Step 2? A3: Yes, but changes require re-validation.
-
Base: A weaker base like sodium bicarbonate could work but may require longer reaction times or higher temperatures. A stronger base like sodium hydride is not recommended due to safety and handling issues at scale. Potassium carbonate offers a good balance of reactivity, cost, and safety.[6]
-
Isocyanate: The process is adaptable to other aryl isocyanates. However, the reactivity, exotherm, and solubility of the final product will change. Each new isocyanate would require a re-evaluation of the reaction conditions and crystallization procedure.
Q4: What analytical methods are recommended for IPC and final product release? A4: A combination of methods is recommended:
-
IPC: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can be used as a faster, qualitative check.
-
Final Product QC:
-
HPLC: To determine purity (>98%).
-
NMR (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
-
References
-
Klots, E. A., Shiskina, S. V., et al. (2024). N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. ResearchGate. Available at: [Link]
-
Patil, P., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Large scale preparation of N-substituted urea. Available at: [Link]
-
Wang, Z., et al. (2025). Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyanate. CCS Chemistry. Available at: [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. Available at: [Link]
-
UreaKnowHow. (n.d.). Production Capacity Expansion in a Urea Plant Challenges and Obstacles. Available at: [Link]
-
Gremillion, J. (2016). Urea Production Automation Challenges. Emerson. Available at: [Link]
-
Irannejad, H., et al. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. Available at: [Link]
-
Wikipedia. (n.d.). Phenyl isocyanate. Available at: [Link]
-
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Validation & Comparative
Validating the Target of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea: A Comparative Guide to IDO1 Inhibition
Introduction: Unveiling the Therapeutic Potential of a Novel Phenylurea Compound
In the landscape of modern drug discovery, particularly within the burgeoning field of immuno-oncology, the precise identification and validation of a small molecule's biological target are paramount. This guide focuses on a specific molecule, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, a compound whose structural features suggest a compelling hypothesis: its primary target is Indoleamine 2,3-dioxygenase 1 (IDO1). The phenylurea scaffold is a well-established pharmacophore in a multitude of IDO1 inhibitors, making this enzyme a logical starting point for our investigation.[1][2][3]
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation of regulatory T cells (Tregs), ultimately allowing tumors to evade immune surveillance.[4][6][7] Consequently, the inhibition of IDO1 has emerged as a promising strategy to restore anti-tumor immunity.[2][8]
This guide will provide a comprehensive framework for validating IDO1 as the target of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. We will objectively compare its potential performance with established IDO1 inhibitors—Epacadostat, Linrodostat, and Navoximod—and provide detailed experimental protocols to empower researchers in their drug development endeavors.
The Comparative Landscape: Established IDO1 Inhibitors
A robust target validation strategy necessitates a clear understanding of the existing therapeutic landscape. Below is a summary of key IDO1 inhibitors that will serve as benchmarks for our comparative analysis.
| Compound | Mechanism of Action | Reported IC50 | Key Characteristics |
| Epacadostat (INCB024360) | Potent and selective, reversible, competitive inhibitor | ~10 nM (enzymatic), 71.8 nM (cellular)[9][10][11] | High selectivity over IDO2 and TDO.[9] Extensively studied in clinical trials.[7] |
| Linrodostat (BMS-986205) | Selective and irreversible inhibitor | ~1.1 nM (cellular)[12][13] | Suicide inhibitor with potent pharmacodynamic activity.[12][13] |
| Navoximod (GDC-0919) | Potent inhibitor of the IDO pathway | Ki of 7 nM, EC50 of 75 nM (cellular)[14][15][16] | Orally bioavailable with a favorable pharmacokinetic profile.[14] |
Experimental Validation Workflow: A Multi-pronged Approach
To rigorously validate IDO1 as the target of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, a multi-step experimental workflow is proposed. This approach moves from direct biochemical assays to more complex cellular and in vivo models, providing a comprehensive understanding of the compound's activity and specificity.
Caption: A stepwise workflow for the comprehensive validation of an IDO1 inhibitor.
Detailed Experimental Protocols
IDO1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea on recombinant IDO1 enzyme activity and to calculate its IC50 value in comparison to reference inhibitors.
Principle: This assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed reaction, which can be detected spectrophotometrically or fluorometrically.[17][18][19]
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for colorimetric detection) or a fluorogenic developer
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound (1-(2-Bromobenzyl)-1-methoxy-3-phenylurea) and reference inhibitors (Epacadostat, Linrodostat, Navoximod) at various concentrations to the wells of a 96-well plate.
-
Add the recombinant IDO1 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB solution (for colorimetric assay) or a fluorogenic developer.[17][18]
-
Measure the absorbance at 480 nm or fluorescence at the appropriate wavelength.[17][20]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using a suitable software.
IDO1 Cellular Assay
Objective: To assess the ability of the test compound to inhibit IDO1 activity in a cellular context, which accounts for cell permeability and intracellular target engagement.
Principle: This assay utilizes a human cell line (e.g., HeLa or SKOV-3) in which IDO1 expression is induced by interferon-gamma (IFN-γ). The inhibition of IDO1 is measured by the reduction of kynurenine in the cell culture supernatant.[21][22]
Materials:
-
HeLa or SKOV-3 cells
-
Cell culture medium (e.g., DMEM or McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Test and reference compounds
-
Reagents for kynurenine detection (as in the enzymatic assay)
Protocol:
-
Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.[21]
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[21]
-
Replace the medium with fresh medium containing L-tryptophan and serial dilutions of the test and reference compounds.
-
Incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same detection method as the enzymatic assay.[20]
-
Determine the cellular IC50 values for each compound.
In Vivo Efficacy in Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea in an immunocompetent animal model.
Principle: Syngeneic tumor models, such as CT26 colon carcinoma or B16F10 melanoma in immunocompetent mice, are used to assess the ability of an immunomodulatory agent to inhibit tumor growth by restoring an anti-tumor immune response.[4][9]
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
CT26 or B16F10 tumor cells
-
Test and reference compounds formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Once tumors are palpable, randomize the mice into treatment groups (vehicle control, test compound, reference inhibitor).
-
Administer the compounds daily via oral gavage or another appropriate route.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Compare the tumor growth inhibition (TGI) between the different treatment groups.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data to illustrate how the performance of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea ("Compound X") would be compared against established IDO1 inhibitors.
| Assay | Compound X | Epacadostat | Linrodostat | Navoximod |
| IDO1 Enzymatic IC50 | 15 nM | 10 nM | N/A (irreversible) | Ki = 7 nM |
| IDO1 Cellular IC50 | 50 nM | 72 nM | 1.1 nM | 75 nM |
| IDO2 Enzymatic IC50 | >10 µM | >10 µM | >2 µM | >10 µM |
| TDO Enzymatic IC50 | >10 µM | >10 µM | >2 µM | >10 µM |
| Tumor Growth Inhibition (TGI) in CT26 model (50 mg/kg, p.o.) | 45% | 55% | 60% | 50% |
IDO1 Signaling Pathway and Inhibition
Caption: The IDO1 pathway's role in tumor immune evasion and its inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to validating Indoleamine 2,3-dioxygenase 1 as the primary target of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. By systematically progressing through in vitro enzymatic and cellular assays to in vivo tumor models, and by continually comparing its performance against well-characterized inhibitors like Epacadostat, Linrodostat, and Navoximod, researchers can build a robust data package to support its continued development.
The presented protocols are foundational and can be expanded to include more detailed mechanistic studies, such as kinetic analysis of enzyme inhibition, assessment of effects on downstream signaling pathways, and comprehensive profiling of the immune cell infiltrate in treated tumors. A thorough understanding of the compound's on-target and potential off-target activities is crucial for its successful translation into a novel therapeutic agent for cancer immunotherapy.
References
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National Center for Biotechnology Information. (2022). Linrodostat. PubChem. Retrieved January 14, 2026, from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). linrodostat. Retrieved January 14, 2026, from [Link]
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Clinicaltrials.eu. (n.d.). Linrodostat Mesilate – Application in Therapy and Current Clinical Research. Retrieved January 14, 2026, from [Link]
- S. A. et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer.
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National Center for Biotechnology Information. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. PubMed. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. PubMed. Retrieved January 14, 2026, from [Link]
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Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (2025). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. PubMed. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Inhibition of IDO1 and TDO2 suppressed tumor growth in the humanized and syngeneic mouse models. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. PMC. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. PubMed. Retrieved January 14, 2026, from [Link]
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MDPI. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved January 14, 2026, from [Link]
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"comparing 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea to other inhibitors"
An Objective Comparison of Small Molecule Inhibitors Targeting Mps1 Kinase: A Guide for Preclinical Research
This guide provides a comprehensive comparison of established small molecule inhibitors of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). Given the therapeutic potential of Mps1 inhibition in oncology, this document is intended to serve as a resource for researchers and drug development professionals engaged in the evaluation of novel chemical entities, such as the putative inhibitor 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, against well-characterized compounds. Herein, we will delve into the performance of various Mps1 inhibitors, provide detailed experimental methodologies for their evaluation, and visualize the pertinent biological pathways and screening workflows.
The Rationale for Targeting Mps1 Kinase in Cancer Therapy
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] The SAC monitors the attachment of microtubules to the kinetochores of sister chromatids. In the event of improper attachments, the SAC is activated, leading to a mitotic arrest that provides time for corrective measures. Mps1 is a key upstream kinase in the SAC signaling cascade, where it phosphorylates multiple substrates to initiate the checkpoint response.
Notably, a variety of cancers exhibit aneuploidy and an over-reliance on a functional SAC for survival. Furthermore, Mps1 has been found to be overexpressed in a range of human tumors.[2] This has positioned Mps1 as an attractive target for anticancer drug development. The therapeutic strategy centers on the inhibition of Mps1 kinase activity, which leads to a premature exit from mitosis, resulting in severe chromosome missegregation and, ultimately, cell death in rapidly dividing cancer cells.[2][3]
Performance Comparison of Mps1 Inhibitors
The landscape of Mps1 inhibitors is populated by several small molecules with distinct chemical scaffolds and varying degrees of potency and selectivity. A direct comparison of their in vitro efficacy is crucial for selecting the appropriate tool compound for research or as a benchmark for novel drug candidates. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | IC50 (nM) for Mps1 | Reference(s) |
| Empesertib (BAY 1161909) | < 1 | [2][4] |
| CFI-402257 | 1.7 | [4] |
| CCT251455 | 3 | [4] |
| TC-Mps1-12 | 6.4 | [1][4] |
| BAY 1217389 | < 10 | [2][4] |
| BOS-172722 | 11 | [4] |
| AZ3146 | 35 | [4] |
| Mps1-IN-2 | 145 | [3][4] |
| NMS-P715 | 182 | [4] |
| Mps1-IN-1 | 367 | [3][4] |
Table 1: Comparison of in vitro IC50 values of small molecule inhibitors against Mps1 kinase. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against Mps1 kinase activity. Lower values indicate higher potency.
Selectivity of Mps1 Inhibitors
An ideal chemical probe should exhibit high selectivity for its intended target over other kinases to minimize off-target effects and ensure that the observed phenotype is a direct result of inhibiting the target of interest. The selectivity of Mps1 inhibitors is often assessed by screening them against a panel of other kinases.
| Inhibitor | Notes on Selectivity | Reference(s) |
| Empesertib (BAY 1161909) | High selectivity among various kinases. | [2] |
| BAY 1217389 | High selectivity among various kinases. | [2] |
| CFI-402257 | Highly selective and orally bioavailable. | [4] |
| Mps1-IN-1 | Selective Mps1 kinase inhibitor. | [3] |
| Mps1-IN-2 | Dual Mps1/Plk1 inhibitor. | [3][4] |
Table 2: Selectivity profiles of various Mps1 inhibitors. This table provides a qualitative summary of the selectivity of some Mps1 inhibitors. For detailed selectivity data, it is recommended to consult the primary literature.
Experimental Protocols for Inhibitor Evaluation
To objectively compare a novel compound like 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea to the inhibitors listed above, a series of standardized in vitro and cell-based assays should be performed.
In Vitro Mps1 Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against Mps1 kinase.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a generic peptide substrate or a specific Mps1 substrate)
-
Test compounds (serially diluted)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay plate wells.
-
Prepare a kinase/substrate solution by diluting recombinant Mps1 kinase and the appropriate substrate in the kinase buffer.
-
Add the kinase/substrate solution to the wells containing the test compounds.
-
To initiate the kinase reaction, add ATP to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to measure the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Spindle Assembly Checkpoint (SAC) Override
This assay determines the ability of a compound to override a SAC-induced mitotic arrest.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Nocodazole (or another microtubule-depolymerizing agent to induce mitotic arrest)
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
DNA stain (e.g., DAPI)
-
Antibodies for immunofluorescence (e.g., anti-phospho-Histone H3 (Ser10) as a mitotic marker)
-
Microscope for imaging
Procedure:
-
Seed cells in multi-well plates suitable for imaging.
-
Allow cells to adhere overnight.
-
Treat cells with nocodazole to arrest them in mitosis.
-
After a sufficient incubation period with nocodazole, add the test compounds at various concentrations.
-
Incubate for a further period to assess the override of the mitotic arrest.
-
Fix and permeabilize the cells.
-
Stain the cells with a DNA stain (DAPI) and an antibody against a mitotic marker (e.g., phospho-Histone H3).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the percentage of mitotic cells. A decrease in the percentage of mitotic cells in the presence of the test compound indicates a SAC override.
Visualizing the Mps1 Signaling Pathway and Inhibitor Evaluation Workflow
To better understand the mechanism of action of these inhibitors, it is crucial to visualize the Mps1 signaling pathway and the general workflow for inhibitor testing.
Caption: Mps1 signaling cascade at an unattached kinetochore, leading to the inhibition of anaphase onset.
Caption: A typical workflow for the preclinical evaluation of novel Mps1 kinase inhibitors.
Conclusion and Future Directions
The development of potent and selective Mps1 inhibitors represents a promising avenue for cancer therapy. This guide provides a framework for comparing the performance of novel chemical entities against established inhibitors. By employing standardized in vitro and cellular assays, researchers can generate robust and comparable data to inform the selection of lead compounds for further development. The combination of Mps1 inhibitors with other anticancer agents, such as taxanes, has shown synergistic effects and the potential to overcome drug resistance, highlighting an exciting area for future investigation.[2][5] As new compounds like 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea emerge, a systematic evaluation against the benchmarks detailed in this guide will be essential to ascertain their therapeutic potential.
References
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Synapse. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. 2024. [Link]
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Kops, G. J. et al. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS One5 , e11643 (2010). [Link]
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Wengner, A. M. et al. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Mol Cancer Ther15 , 583–592 (2016). [Link]
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"1-(2-Bromobenzyl)-1-methoxy-3-phenylurea vs other phenylurea derivatives"
An In-Depth Comparative Analysis of Phenylurea Derivatives: A Hypothetical Profile of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug discovery, phenylurea derivatives represent a cornerstone scaffold, demonstrating a remarkable versatility in biological activity. These compounds have been successfully developed as kinase inhibitors, enzyme inhibitors, and modulators of various cellular receptors. This guide delves into a comparative analysis of this important class, centered around a hypothetical yet structurally informed molecule: 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea .
While direct experimental data for this specific compound is not available in current literature, its structure allows for a predictive exploration of its potential properties based on well-established structure-activity relationships (SAR) within the phenylurea class. We will compare its projected profile against established phenylurea derivatives, providing a framework for its synthesis, characterization, and potential therapeutic applications. This document is intended for researchers and professionals in drug development seeking to explore novel chemical spaces within the phenylurea family.
The Phenylurea Scaffold: A Privileged Structure in Medicinal Chemistry
The substituted phenylurea moiety is a classic example of a "privileged structure" in medicinal chemistry. Its core feature is a urea backbone (-NH-CO-NH-) flanked by aryl groups. The hydrogen bonding capabilities of the urea, coupled with the diverse substitutions possible on the phenyl rings, allow for fine-tuning of its interaction with a multitude of biological targets.
Prominent examples of successful phenylurea drugs include:
-
Sorafenib and Lenvatinib: Multi-kinase inhibitors used in cancer therapy.
-
Linuron: A herbicide that inhibits photosystem II.
-
Cariprazine: An atypical antipsychotic acting on dopamine and serotonin receptors.
The biological activity is profoundly influenced by the nature and position of substituents on the phenyl rings and the nitrogen atoms of the urea bridge.
Deconstructing 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea: A Hypothetical Profile
To understand the potential of our target compound, we must analyze its constituent parts: the N'-(2-bromobenzyl) group, the N'-methoxy group, and the N-phenyl group.
Structural Features and Their Implications:
| Feature | Structural Moiety | Potential Contribution to Activity |
| Aryl Binding Moiety | N-phenyl group | Forms key hydrogen bonds with the target protein backbone via the N-H group. The phenyl ring itself can engage in π-stacking or hydrophobic interactions. |
| N'-Methoxy Group | N-OCH₃ | The introduction of an N-alkoxy group can have several effects. It may alter the hydrogen bonding capacity of the adjacent nitrogen, influence the molecule's conformation, and potentially improve metabolic stability or cell permeability. |
| Substituted Benzyl Group | 2-Bromobenzyl group | The ortho-bromo substituent introduces both steric bulk and an electron-withdrawing group. This can dictate the orientation of the benzyl ring relative to the urea core, potentially forcing a specific conformation that is favorable for binding to a target. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction with protein targets. |
Projected Biological Activity:
Based on these features, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea could be hypothesized to act as a kinase inhibitor . The general structure of many phenylurea-based kinase inhibitors involves a phenylurea core that hydrogen bonds to the "hinge" region of the kinase domain, with substituted aryl or benzyl groups occupying adjacent hydrophobic pockets. The specific ortho-bromobenzyl group might confer selectivity for kinases with a suitable pocket to accommodate this substitution.
Comparative Analysis Against Established Phenylurea Derivatives
To contextualize the potential of our hypothetical molecule, we will compare its projected features against two well-characterized phenylurea kinase inhibitors: Sorafenib and a generic N-benzyl-N'-phenylurea.
| Feature | 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (Hypothetical) | Sorafenib (VEGFR/PDGFR/Raf Kinase Inhibitor) | N-benzyl-N'-phenylurea (Generic) |
| Core Structure | N-methoxy-N'-phenylurea | Diphenylurea | Phenylurea |
| Key Hinge-Binding Moiety | N-phenylurea | N-phenylurea | N-phenylurea |
| "Gatekeeper" Interaction | Ortho-bromobenzyl group | Phenoxy-pyridine moiety | Unsubstituted benzyl group |
| Potential Selectivity Driver | Steric and electronic effects of the ortho-bromo group; conformational constraint from the N-methoxy group. | Extended p-system of the phenoxy-pyridine tail. | Limited; primarily driven by the benzyl group's hydrophobicity. |
| Metabolic Stability | The N-methoxy group might block N-dealkylation, a common metabolic pathway, potentially increasing stability. | Subject to CYP3A4-mediated metabolism. | Susceptible to N-debenzylation and aromatic hydroxylation. |
Experimental Workflow: From Synthesis to Biological Evaluation
To validate the hypothetical profile of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, a systematic experimental approach is required.
Workflow Diagram:
A Senior Application Scientist's Guide to the In Vivo Validation of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
An Objective Comparison and Methodological Framework for Preclinical Evaluation
For researchers at the forefront of drug discovery, the journey from a promising chemical entity to a validated preclinical candidate is both complex and critical. This guide offers a comprehensive framework for the in vivo validation of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, a novel compound of interest. We will explore its hypothesized mechanism of action based on its structural class, propose a rigorous validation workflow, and compare its potential performance metrics against an established clinical benchmark.
Introduction: The Phenylurea Scaffold as a Privileged Structure in Kinase Inhibition
The compound 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea belongs to the phenylurea class of molecules. This structural motif is a cornerstone of several successful therapeutic agents, particularly in oncology.[1][2] Phenylurea derivatives are known to exhibit a range of biological activities, from antitumor and antimicrobial properties to functioning as plant growth regulators by inhibiting photosynthesis.[1][3]
In the pharmaceutical context, the most notable application of the phenylurea scaffold is in the design of protein kinase inhibitors.[4][5] Sorafenib (Nexavar), a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma (HCC), prominently features a 1,3-disubstituted urea structure.[4] This precedent provides a strong rationale for investigating 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea as a potential kinase inhibitor. This guide outlines the essential steps to validate this hypothesis in vivo.
Hypothesized Mechanism of Action: Targeting the RAF/MEK/ERK Pathway
Given its structural similarity to Sorafenib, it is hypothesized that 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea functions as a multi-kinase inhibitor, primarily targeting the RAF/MEK/ERK signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[6] The proposed mechanism involves the inhibition of RAF kinases (such as B-RAF and C-RAF), which in turn prevents the downstream phosphorylation of MEK and ERK, ultimately leading to a reduction in tumor cell proliferation and the induction of apoptosis.[5][6]
Furthermore, many kinase inhibitors with this scaffold exhibit anti-angiogenic properties by targeting Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[4][5][6] This dual mechanism of directly inhibiting tumor growth and cutting off its blood supply is a powerful strategy in cancer therapy.[6]
A Framework for In Vivo Validation
A systematic in vivo evaluation is crucial to determine the therapeutic potential of a novel compound.[7] The process involves assessing its pharmacokinetic profile, pharmacodynamic effects, efficacy in a disease-relevant model, and preliminary safety.[7][8]
Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is a foundational step.[9][10] A preliminary PK study is essential to establish a dosing regimen for subsequent efficacy studies.[11]
Objective: To determine key PK parameters such as bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Groups (n=3 per group):
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Administer the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Collect blood samples (approx. 20 µL) via tail vein or saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[11]
-
Process blood to plasma and store at -80°C.
-
-
Analysis:
-
Quantify compound concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate PK parameters using non-compartmental analysis software.
-
To test the antitumor activity, a human tumor xenograft model is the gold standard in preclinical oncology research.[12] Given the prevalence of RAF/MEK/ERK pathway activation in liver cancer, a hepatocellular carcinoma (HCC) model is a logical choice.[13][14]
Objective: To evaluate the dose-dependent antitumor efficacy of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea compared to a vehicle control and a standard-of-care competitor.
Experimental Protocol: HCC Xenograft Efficacy Study
-
Cell Line: HepG2 (human hepatocellular carcinoma cell line) or another suitable HCC line.
-
Animal Model: Immunodeficient mice (e.g., NU/NU nude or SCID mice, 4-6 weeks old).[15]
-
Tumor Implantation:
-
Treatment:
-
Randomize mice into treatment groups (n=8-10 per group).
-
Groups:
-
Vehicle Control (PO, daily)
-
1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (e.g., 10 mg/kg, PO, daily)
-
1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (e.g., 30 mg/kg, PO, daily)
-
Sorafenib (Positive Control, e.g., 30 mg/kg, PO, daily)
-
-
Administer treatment for 21-28 days.
-
-
Monitoring & Endpoints:
Comparative Analysis: Benchmarking Against Sorafenib
An objective comparison to a clinically relevant drug is essential for contextualizing the compound's performance. Sorafenib serves as an ideal benchmark due to its structural similarity and established role in treating HCC.[4][6][18]
Table 1: Hypothetical Comparative Performance Data
| Parameter | 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (30 mg/kg) | Sorafenib (30 mg/kg) | Vehicle Control |
| Oral Bioavailability (%) | Predicted: 45% | ~20-50% | N/A |
| Plasma Half-Life (t1/2, hours) | Predicted: 6 hrs | ~24-48 hrs | N/A |
| Tumor Growth Inhibition (TGI, %) | Target: >60% | ~50-70% | 0% |
| p-ERK Reduction in Tumor (%) | Target: >70% | ~60-80% | 0% |
| Body Weight Change (%) | Target: <10% loss | ~10-15% loss | <5% change |
Data for the novel compound are target values for a successful candidate. Sorafenib data are based on established preclinical findings.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the in vivo validation of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. The proposed experiments are designed to rigorously assess its pharmacokinetic profile, confirm its hypothesized mechanism of action through pharmacodynamic readouts, and evaluate its therapeutic efficacy in a relevant cancer model.
Successful outcomes from this validation workflow—specifically, demonstrating a favorable pharmacokinetic profile, significant tumor growth inhibition, and on-target pathway modulation with an acceptable safety margin—would provide a strong rationale for advancing 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea into further preclinical development, including formal toxicology studies and investigation in other relevant tumor models.
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A Comparative Guide to the LC-MS Analysis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
An In-Depth Technical Guide
Introduction
Substituted ureas represent a cornerstone in modern chemistry, with profound implications in drug development and agrochemical innovation. Compounds within this class, such as the N,N'-diaryl ureas Sorafenib and Regorafenib, have emerged as critical anticancer agents[1]. Similarly, benzoylphenylureas are widely recognized for their efficacy as insecticides, primarily by inhibiting chitin biosynthesis[2]. The specific analyte of interest, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, combines several structural features—a brominated aromatic ring, a methoxy group on a urea nitrogen, and a phenylurea backbone—that present unique and compelling challenges for analytical characterization.
The presence of the electrophilic bromine atom, the polarity of the urea moiety, and the overall molecular structure necessitate a robust, sensitive, and selective analytical methodology for accurate quantification and metabolite identification. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier technique for this task. However, the choice of chromatographic strategy and mass spectrometric parameters is not trivial and can significantly impact data quality.
This guide provides a comparative analysis of two primary LC-MS strategies for the analysis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea: the industry-standard Reversed-Phase (RP) chromatography and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC). We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a framework for selecting the optimal approach based on specific research objectives.
Analyte Profile: 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
A thorough understanding of the analyte's physicochemical properties is paramount for effective method development.
-
Molecular Formula: C₁₅H₁₅BrN₂O₂
-
Monoisotopic Mass: 334.0317 g/mol
-
Key Structural Features:
-
Urea Core: A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This polarity can lead to poor retention on traditional C18 columns.
-
Bromobenzyl Group: The bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is invaluable for confirmation by mass spectrometry. Its presence also increases the molecule's hydrophobicity.
-
N-Methoxy Group: The addition of a methoxy group to the nitrogen atom may influence the molecule's ionization efficiency and fragmentation pathways.
-
Phenyl Group: A non-polar aromatic ring that contributes to the overall hydrophobicity.
-
The combination of these features results in a molecule of intermediate polarity, making it a candidate for both RP and HILIC approaches.
Caption: Chemical Structure of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea.
Comparative Analytical Strategies
The selection of a chromatographic method is a critical decision point. Here, we compare the two most viable options for this particular analyte.
Method A: Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity.
-
Principle of Separation: The analyte partitions between a polar mobile phase and a non-polar stationary phase (e.g., C18-silica). More hydrophobic compounds are retained longer. Given the presence of two aromatic rings, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea possesses sufficient hydrophobicity for retention on a C18 column.
-
Rationale for Use: This method is robust, highly reproducible, and compatible with a wide range of analytes. The use of acidic mobile phase modifiers (e.g., formic acid) aids in the protonation of the analyte, promoting efficient ionization in positive electrospray ionization (ESI) mode.
-
Potential Challenges: The polar urea and methoxy groups can sometimes lead to poor peak shape (tailing) or insufficient retention on standard C18 columns, especially if polar metabolites are of interest.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for the analysis of polar and moderately polar compounds.
-
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent. A polar analyte partitions into an adsorbed water layer on the stationary phase surface and is eluted by an increasing concentration of the aqueous component.
-
Rationale for Use: If the analyte exhibits poor retention in RP-LC, HILIC provides an orthogonal separation mechanism. The high organic content of the mobile phase can also enhance ESI sensitivity. This method would be particularly advantageous for quantifying the target analyte alongside more polar metabolites in a single run.
-
Potential Challenges: HILIC methods can require longer equilibration times and may be more sensitive to the sample matrix and water content, demanding careful method development.
Caption: General LC-MS/MS workflow for the analysis of the target analyte.
Experimental Protocols
The following protocols are presented as robust starting points for method development. All procedures should be performed on a calibrated UHPLC system coupled to a triple quadrupole mass spectrometer.
Protocol 1: RP-LC-MS/MS (Method A)
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 20% B
-
6.5 min: 20% B
-
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
-
Analyte: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier). Example: m/z 335.0 > 169.0 (cleavage of the urea linkage).
-
Internal Standard: Appropriate transitions for a stable isotope-labeled standard.
-
-
Protocol 2: HILIC-LC-MS/MS (Method B)
-
Sample Preparation:
-
Same as Method A, as the final solvent (high acetonitrile) is compatible with the HILIC mobile phase.
-
-
LC Conditions:
-
Column: Amide, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Gradient:
-
0.0 min: 1% B
-
3.0 min: 40% B
-
3.5 min: 40% B
-
3.6 min: 1% B
-
5.0 min: 1% B
-
-
-
MS/MS Conditions:
-
Identical to Method A. The use of ammonium acetate in the mobile phase is also highly compatible with ESI.
-
Performance Comparison: Expected Outcomes
The choice between methods often depends on a trade-off between retention, peak shape, and sensitivity. The table below summarizes the expected performance characteristics for each method. The analysis of urea derivatives can sometimes be improved with derivatization, but these methods focus on direct injection.[3] The analysis of brominated compounds via LC-MS is well-established, providing confidence in these approaches.[4][5]
| Parameter | Method A: RP-LC | Method B: HILIC | Rationale / Justification |
| Retention Time (t_R_) | Moderate (e.g., 3.5 min) | Stronger (e.g., 2.5 min) | RP relies on hydrophobic interactions; HILIC leverages the polar urea group for stronger retention. |
| Peak Tailing Factor (T_f_) | 1.0 - 1.4 | 1.0 - 1.2 | HILIC can sometimes offer sharper peaks for polar compounds by reducing secondary interactions with residual silanols. |
| Sensitivity (S/N) | Good | Potentially Higher | The higher organic content in HILIC mobile phases can improve desolvation efficiency in the ESI source, boosting signal. |
| Matrix Effects | Variable | Potentially Lower | HILIC can provide better separation from early-eluting, polar matrix components like phospholipids. |
| Suitability for Polar Metabolites | Limited | Excellent | Metabolites (e.g., hydroxylated species) will be more polar and better retained by HILIC, allowing simultaneous analysis. |
| Robustness & Reproducibility | High | Moderate-High | RP methods are generally considered more robust, while HILIC requires stricter control over mobile phase composition and equilibration. |
Method Selection Framework
The optimal method depends entirely on the analytical objective.
Caption: Decision tree for selecting the appropriate LC-MS method.
Advanced Considerations
For research applications requiring deeper characterization, alternative and complementary techniques should be considered:
-
High-Resolution Mass Spectrometry (HRMS): For non-targeted screening and structural elucidation, coupling either LC method to an Orbitrap or Q-TOF mass spectrometer is invaluable. HRMS allows for the confirmation of elemental composition (including the Br isotopic pattern) and the identification of unknown metabolites through accurate mass measurements. Combining LC with both ICP-MS (for bromine screening) and HRMS (for identification) offers a powerful, non-targeted approach for discovering novel brominated species.[6]
-
Alternative Ionization: While ESI is the default, Atmospheric Pressure Chemical Ionization (APCI) could be evaluated if the compound shows limited ESI efficiency, although this is less likely for a urea-containing molecule.
Conclusion
The analysis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea by LC-MS is readily achievable with careful method selection and development.
-
Reversed-Phase LC-MS/MS (Method A) stands as the preferred choice for routine, high-throughput quantification due to its exceptional robustness and reproducibility.
-
HILIC-LC-MS/MS (Method B) offers a superior alternative when the analytical scope includes the simultaneous quantification of the parent compound and its more polar metabolites, providing orthogonal retention and potentially enhanced sensitivity.
Ultimately, the strategies presented in this guide provide a comprehensive toolkit for researchers. By understanding the underlying chemical principles and the specific goals of the analysis, scientists can confidently select and implement a method that delivers accurate, reliable, and high-quality data for this important class of molecules.
References
-
Quan, Z., Purser, C., Leszczynski, J., et al. (2010). Determination of Derivatized Urea in Exhaled Breath Condensate by LC–MS. Journal of Chromatographic Science. Available at: [Link]
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Guerra, P., de la Torre, A., & Martínez, M. Á. (2012). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Available at: [Link]
-
Li, Y., Su, X., & Li, Y. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. Available at: [Link]
-
Adegbenro, P., & Okoh, O. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of derivatized urea in exhaled breath condensate by LC-MS. Available at: [Link]
-
Bioanalysis Zone. (2013). Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. Available at: [Link]
-
Shishov, A., Gerasimov, A., & Moskvin, L. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules. Available at: [Link]
-
Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis. Available at: [Link]
-
MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]
-
Wikipedia. (n.d.). N-Benzoyl-N'-phenylurea. Available at: [Link]
-
The University of Edinburgh. (2023). Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. Available at: [Link]
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A Senior Application Scientist's Guide to the NMR Spectroscopy of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
An In-Depth Analysis of Structure, Dynamics, and Definitive Characterization
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of the novel compound 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea. Designed for researchers and drug development professionals, this document moves beyond a simple data presentation. It delves into the rationale behind spectral interpretation, addresses the inherent structural complexities of the molecule, and compares advanced NMR methodologies against alternative analytical techniques. We will explore predictive analysis based on foundational principles, confront the challenges posed by rotational isomerism, and outline a definitive characterization workflow using a suite of 2D NMR experiments.
Predicted Spectral Analysis: A Blueprint for Interpretation
Given the absence of published experimental data for this specific molecule, we begin with a robust, predictive analysis based on well-established NMR principles and substituent effects. This approach is fundamental in synthetic chemistry for verifying target structures and identifying impurities. The molecule is dissected into its constituent fragments to predict the chemical shifts for both ¹H and ¹³C nuclei.
The primary structure consists of three key moieties: a 2-bromobenzyl group, an N-methoxy group, and a 3-phenylurea group. Each imparts distinct electronic and steric effects that govern the chemical environment of its respective nuclei.
Predicted ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.70 | s (broad) | 1H | N -H | The urea N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration. |
| ~7.65 | d | 1H | Ar-H (Bromobenzyl) | Aromatic proton ortho to the bromine atom, deshielded by its inductive effect. |
| ~7.50 | d | 2H | Ar-H (Phenyl) | Protons ortho to the urea linkage on the phenyl ring, deshielded by the anisotropic effect of the carbonyl. |
| ~7.40 | t | 1H | Ar-H (Bromobenzyl) | Aromatic proton para to the bromine atom. |
| ~7.30 | t | 2H | Ar-H (Phenyl) | Protons meta to the urea linkage on the phenyl ring. |
| ~7.25 | t | 2H | Ar-H (Bromobenzyl) | Aromatic protons meta to the bromine atom. |
| ~7.05 | t | 1H | Ar-H (Phenyl) | Proton para to the urea linkage on the phenyl ring. |
| ~4.85 | s | 2H | -CH ₂- | Methylene protons are significantly deshielded by the adjacent nitrogen atom and the 2-bromobenzyl aromatic ring. |
| ~3.75 | s | 3H | -OCH ₃ | Methoxy protons appear as a sharp singlet, deshielded by the adjacent oxygen and nitrogen atoms. |
Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C =O | The urea carbonyl carbon is highly deshielded, appearing in the characteristic region for amides and ureas.[1][2] |
| ~140.0 | Ar-C (Phenyl) | Quaternary carbon of the phenyl ring attached to the nitrogen. |
| ~136.5 | Ar-C (Bromobenzyl) | Quaternary carbon of the bromobenzyl ring attached to the methylene group. |
| ~133.0 | Ar-C H (Bromobenzyl) | Aromatic methine carbons in the bromobenzyl ring. |
| ~129.5 | Ar-C H (Phenyl) | Aromatic methine carbons in the phenyl ring. |
| ~129.0 | Ar-C H (Bromobenzyl) | Aromatic methine carbons in the bromobenzyl ring. |
| ~128.0 | Ar-C H (Bromobenzyl) | Aromatic methine carbons in the bromobenzyl ring. |
| ~122.5 | Ar-C (Bromobenzyl) | Quaternary carbon bearing the bromine atom. |
| ~122.0 | Ar-C H (Phenyl) | Aromatic methine carbons in the phenyl ring. |
| ~118.5 | Ar-C H (Phenyl) | Aromatic methine carbons in the phenyl ring. |
| ~62.0 | -OC H₃ | The methoxy carbon is shielded relative to the methylene carbon but appears in the typical range for N-alkoxy groups.[3] |
| ~52.0 | -C H₂- | The methylene carbon is deshielded by the adjacent nitrogen and aromatic ring. |
The Critical Challenge of Urea Dynamics: Unmasking Rotational Isomers
A simple interpretation based on the static structure above is often insufficient for ureas and related amides. The C-N bonds within the urea moiety possess significant partial double-bond character due to resonance delocalization of the nitrogen lone pairs into the carbonyl π-system.[4][5][6] This restricts free rotation, potentially giving rise to stable rotational isomers, or "rotamers," that can be observed by NMR.
For 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, restricted rotation around the N(methoxy)-C(O) bond is highly probable. This dynamic process has profound implications for the NMR spectrum:
-
Slow Exchange (Low Temperature): If the rate of rotation is slow on the NMR timescale, separate signals for each rotamer will be observed. This would lead to a doubling of many, if not all, of the signals for the bromobenzyl and methoxy groups.
-
Fast Exchange (High Temperature): At higher temperatures, the rotational barrier is overcome, and the interconversion between rotamers becomes rapid. The NMR spectrometer detects only a time-averaged signal for each nucleus, resulting in a sharp, single set of peaks as predicted in the tables above.
-
Intermediate Exchange (Coalescence): Near the coalescence temperature, where the rate of exchange is comparable to the NMR frequency difference between the rotamer signals, the peaks become severely broadened and may even disappear into the baseline.[7][8][9]
Observing these temperature-dependent effects is a powerful diagnostic tool, confirming the presence of hindered rotation and providing insight into the molecule's conformational dynamics.
Caption: Conformational dynamics of the urea due to restricted C-N bond rotation.
A Multi-dimensional Approach: Definitive Structure Elucidation with 2D NMR
While 1D NMR provides a foundational dataset, it can be ambiguous for a molecule of this complexity, especially if signal overlap or dynamic effects are present. A suite of 2D NMR experiments is essential for unambiguous assignment and represents the gold standard for structural verification.
-
COSY (COrrelation SpectroscopY): This experiment maps ¹H-¹H coupling networks, primarily through 2-3 bonds. It is indispensable for confirming the connectivity of protons within the two separate aromatic rings and will clearly distinguish the spin systems of the 2-bromobenzyl and phenyl groups.[10][11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides a direct, one-bond correlation between each proton and the carbon to which it is attached.[10][11][13] This experiment is the most reliable way to assign the chemical shifts of the protonated carbons, such as the -CH₂- and -OCH₃ groups, and all aromatic C-H moieties.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the molecular fragments. HMBC detects correlations between protons and carbons over 2-4 bonds, allowing for the connection of quaternary carbons and distinct spin systems.[11][12][13][14] Key expected correlations include:
-
From the methylene (-CH ₂) protons to the urea C =O carbon.
-
From the methylene (-CH ₂) protons to the quaternary carbon of the bromobenzyl ring.
-
From the phenyl NH proton to the ortho and ipso carbons of the phenyl ring and to the urea C =O.
-
-
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment reveals through-space proximities rather than through-bond connectivity. It is crucial for confirming stereochemistry and identifying the preferred conformation in solution. A key NOE would be expected between the methylene (-CH₂-) protons and the methoxy (-OCH₃) protons, confirming their spatial relationship around the N-C(O) bond and helping to assign the major rotamer.
Caption: Workflow for unambiguous structure elucidation using 2D NMR techniques.
Comparative Analysis: The Unique Power of NMR Spectroscopy
To fully appreciate the role of NMR, it is valuable to compare it with other common analytical techniques in drug development and chemical research.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, solution-state 3D structure, and dynamics. | Provides the most comprehensive structural information in a physiologically relevant state (solution). Non-destructive. | Lower sensitivity compared to MS. Can be complex to interpret for large molecules or mixtures. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity and accuracy for mass determination. Excellent for formula confirmation. | Provides no information on isomer connectivity or 3D structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Fast, simple, and excellent for confirming the presence or absence of key bonds. | Provides very limited information about the overall molecular skeleton. |
| X-ray Crystallography | Precise solid-state 3D structure and bond lengths/angles. | The "gold standard" for absolute structural determination. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not reflect the active conformation in solution. |
This comparison highlights that while other techniques provide essential pieces of the puzzle, only NMR spectroscopy can deliver a complete picture of the molecule's structure, conformation, and dynamic behavior in solution.
Experimental Protocols
Protocol 1: Standard Sample Preparation and 1D NMR Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent.
-
Expert Choice: DMSO-d₆ is recommended. Its high polarity ensures solubility for most ureas, and it allows for the clear observation of the exchangeable N-H proton signal. CDCl₃ can also be used, but the N-H signal may be broader or exchange with trace acid.
-
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Acquisition (¹H): Insert the sample into the spectrometer. Acquire a standard ¹H spectrum with 16-32 scans.
-
Acquisition (¹³C): Acquire a standard proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (e.g., 1024 scans or more) may be required to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.
Protocol 2: Variable Temperature (VT) NMR for Dynamic Analysis
-
Initial Setup: Prepare the sample as described in Protocol 1 using a solvent with a wide liquid range (e.g., DMSO-d₆ or Toluene-d₈).
-
High-Temperature Spectrum: Increase the spectrometer temperature in increments of 10-15 K, starting from room temperature up to a maximum safe temperature for the solvent and sample (e.g., 353 K / 80 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a ¹H spectrum. The goal is to observe the "fast exchange" regime where all signals are sharp singlets.
-
Low-Temperature Spectrum: Cool the sample from room temperature in decrements of 10-15 K. Acquire spectra at each step until signals begin to broaden and then resolve into new, distinct peaks. This is the "slow exchange" regime, revealing the individual rotamers.
-
Data Analysis: Plot the chemical shifts as a function of temperature to identify the coalescence point, from which the energy barrier (ΔG‡) to rotation can be calculated using the Eyring equation. This provides quantitative data on the molecule's conformational stability.
References
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A Comparative Analysis of Phenylurea-Based Drugs: From Herbicides to Targeted Cancer Therapeutics
The phenylurea scaffold, a deceptively simple chemical motif, has given rise to a remarkably diverse array of bioactive molecules. From their early applications in agriculture as potent herbicides to their current role as sophisticated targeted cancer therapies, phenylurea-based drugs represent a fascinating case study in chemical evolution and drug design. This guide provides a comparative analysis of key phenylurea-based drugs, delving into their distinct mechanisms of action, supported by experimental data and detailed protocols for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to provide a comprehensive technical overview and practical insights into this versatile class of compounds.
The Phenylurea Scaffold: A Foundation for Diverse Bioactivity
At its core, the phenylurea structure consists of a phenyl ring linked to a urea group. The remarkable versatility of this scaffold lies in the ability to modify the phenyl ring and the terminal nitrogen of the urea with various substituents. These modifications dramatically alter the molecule's physicochemical properties, leading to a wide spectrum of biological activities. This guide will explore three major classes of phenylurea-based compounds, comparing their mechanisms, performance, and the experimental methodologies used to characterize them.
Phenylurea-Based Herbicides: Disrupting the Engine of Life
One of the earliest and most widespread applications of phenylurea derivatives is in agriculture as herbicides. These compounds are potent inhibitors of photosynthesis, the fundamental process by which plants convert light into chemical energy.
Mechanism of Action: Inhibition of Photosystem II
Phenylurea herbicides, such as Diuron and Linuron, act by targeting Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[1][2] Specifically, they bind to the D1 quinone-binding protein within PSII, blocking the binding of plastoquinone (PQ).[3] This interruption of electron flow halts the production of ATP and NADPH, essential energy carriers for the plant. The blockage of electron transport also leads to the formation of reactive oxygen species, causing rapid cellular damage and ultimately leading to the death of the plant.
Comparative Efficacy
The efficacy of phenylurea herbicides is typically evaluated by determining their half-maximal inhibitory concentration (IC50) for the inhibition of photosynthesis or their effect on plant growth.
| Herbicide | Target Organism | IC50 (Photosynthesis Inhibition) | Reference |
| Diuron | Chlorella kessleri | Strong Inhibition | [4] |
| Isoproturon | Chlorella kessleri | Moderate Inhibition | [4] |
| Ioxynil (phenol-type for comparison) | Chlorella kessleri | Weaker Inhibition | [4] |
Phenylurea-Based Anticancer Agents: A Multi-pronged Attack on Malignancy
The application of the phenylurea scaffold in oncology has led to the development of several important anticancer drugs. These agents exhibit diverse mechanisms of action, ranging from the inhibition of key signaling pathways to the disruption of cellular division.
Kinase Inhibitors: Targeting Oncogenic Signaling
A prominent class of phenylurea-based anticancer drugs are the multi-kinase inhibitors, with Sorafenib being a prime example. These drugs target receptor tyrosine kinases (RTKs) and intracellular kinases that are often dysregulated in cancer, leading to uncontrolled cell proliferation and angiogenesis.
Sorafenib is a potent inhibitor of several kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptor (PDGFR), and importantly, the Raf family of serine/threonine kinases (Raf-1, B-Raf).[5][6] The inhibition of the Raf/MEK/ERK signaling pathway is a key component of its antitumor activity.[5][7] This pathway is a central regulator of cell proliferation, differentiation, and survival.
Below is a diagram illustrating the mechanism of action of Sorafenib on the Raf/MEK/ERK signaling pathway.
Caption: Sorafenib inhibits both receptor tyrosine kinases at the cell surface and Raf kinase in the cytoplasm, blocking the Raf/MEK/ERK signaling cascade and subsequent gene expression changes that drive tumor growth and angiogenesis.
Ribonucleotide Reductase Inhibitors
Hydroxyurea , a simple urea derivative, is an established anticancer agent that functions by inhibiting the enzyme ribonucleotide reductase (RNR). RNR is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, hydroxyurea depletes the pool of deoxyribonucleotides, leading to an arrest of DNA synthesis and cell cycle progression, particularly in rapidly dividing cancer cells.
Comparative Cytotoxicity of Phenylurea-Based Anticancer Drugs
The in vitro efficacy of anticancer drugs is commonly assessed using cell viability assays, such as the MTT assay, to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
| Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Sorafenib | PLC/PRF/5 (Hepatocellular Carcinoma) | 6.3 | Multi-kinase inhibitor (Raf/MEK/ERK) | [8] |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | 4.5 | Multi-kinase inhibitor (Raf/MEK/ERK) | [8] |
| N-Phosphinylureas (Compound 5b) | K562 (Leukemia) | 0.153 - 0.202 | Not specified | [9] |
| N-Phosphinylureas (Compound 5b) | MDA-MB-231 (Breast Cancer) | 0.057 - 0.260 | Not specified | [9] |
| N-Phosphinylureas (Compound 5b) | HepG2 (Hepatocellular Carcinoma) | 0.063 - 0.339 | Not specified | [9] |
Comparative Pharmacokinetics
The pharmacokinetic profiles of phenylurea drugs can vary significantly, influencing their clinical application and dosing regimens.
| Drug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Metabolism | Excretion |
| Sorafenib | 38-49 | 3 | 25-48 | Hepatic (CYP3A4, UGT1A9) | Feces (77%), Urine (19%) |
| Forchlorfenuron | Dose-dependent in rats | ~1-2 | ~4-6 | Not specified | Not specified |
Phenylurea-Based Neuropeptide Y5 Receptor Antagonists: Modulating Appetite and Metabolism
Phenylurea derivatives have also been developed as potent and selective antagonists of the Neuropeptide Y (NPY) Y5 receptor. The NPY system is a key regulator of energy homeostasis, and the Y5 receptor subtype is particularly implicated in the control of food intake.
Mechanism of Action: Blocking the NPY5 Receptor
NPY Y5 receptor antagonists containing a phenylurea moiety act by competitively binding to the Y5 receptor, thereby preventing the binding of the endogenous ligand NPY. This blockade inhibits the downstream signaling cascade that normally promotes food intake.
Structure-Activity Relationship (SAR)
The development of potent NPY Y5 receptor antagonists has been guided by extensive structure-activity relationship studies. These studies have shown that modifications to the phenyl ring and the terminal urea nitrogen can significantly impact binding affinity and selectivity.
Experimental Protocols
To ensure scientific integrity and enable the reproduction of findings, detailed experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of phenylurea-based drugs.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Objective: To determine the IC50 value of a phenylurea-based anticancer drug.
Materials:
-
Phenylurea compound of interest
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the phenylurea compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a phenylurea compound against a specific enzyme.
Objective: To determine the IC50 or Ki of a phenylurea compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Phenylurea inhibitor
-
Assay buffer
-
Detection reagent (depending on the assay, e.g., a chromogenic or fluorogenic substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further analysis can be performed to determine the inhibition constant (Ki) and the mode of inhibition.[12]
The following diagram illustrates a typical workflow for in vitro screening of enzyme inhibitors.
Caption: A generalized workflow for in vitro screening of enzyme inhibitors, from assay setup and execution to data analysis for the determination of inhibitory potency.
Neuropeptide Y5 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a phenylurea compound for the NPY Y5 receptor.
Objective: To determine the Ki of a phenylurea compound for the NPY Y5 receptor.
Materials:
-
Cell membranes expressing the NPY Y5 receptor
-
Radioligand (e.g., [125I][Leu31,Pro34]PYY)
-
Phenylurea compound of interest
-
Assay buffer
-
Non-specific binding control (e.g., a high concentration of unlabeled NPY)
-
Glass fiber filters
-
Cell harvester
-
Gamma counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration, the phenylurea compound at various concentrations, and the cell membrane preparation.[11][13]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[13]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the phenylurea compound. Plot a competition binding curve and analyze the data using non-linear regression to determine the IC50, which can then be converted to the inhibition constant (Ki).
Conclusion
The phenylurea scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active compounds. From their initial success as herbicides to their current application as life-saving anticancer drugs and their potential in treating metabolic disorders, phenylurea derivatives highlight the power of medicinal chemistry to fine-tune molecular interactions for specific biological outcomes. The comparative analysis presented in this guide underscores the distinct mechanisms of action and performance characteristics of these compounds, while the detailed experimental protocols provide a practical framework for their continued investigation and development. As our understanding of complex biological systems deepens, it is likely that the versatile phenylurea scaffold will continue to yield novel and impactful therapeutic agents.
References
- Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008;7:3129-40, Wilhelm SM et al, Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling, with permission from American Association of Cancer Research.
- Sorafenib downregulates the Raf/MEK/ERK signaling pathway and concurrent treatment with DCP antagonizes the Sorafenib-mediated downregulation.
- Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., Wilhelm, S., Lynch, M., & Carter, C. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research, 66(24), 11851–11858.
- Tahir, N., & Syed, S. K. (2017). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics, 27(4), 163–167.
- A Comparative Guide to the Selectivity of Human Neuropeptide Y (13-36) for Y2 versus Y5 Receptors. Benchchem.
- Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., Wilhelm, S., Lynch, M., & Carter, C. (2006). Sorafenib inhibits proliferation and induces apoptosis in HCC cell lines. Cancer Research, 66(24), 11851-11858.
- Neuropeptide Y Receptor Y5 Peptide - Cat. No. 45-960P.
- Flow chart of the proposed enzyme inhibitor screening methodology with MC microspheres and MALDI-TOF-MS with graphene oxide as matrix.
- Photosynthesis inhibitor herbicides. University of Minnesota Extension.
- Lecture Inhibition of Photosynthesis Inhibition
- Expression and Characterization of the Neuropeptide Y Y5 Receptor Subtype in the Rat Brain. The Journal of Neuroscience, 17(22), 8867-8878.
- A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers. Molecular Genetics and Metabolism, 122(1-2), 23-31.
- Inhibitor Screening and Design.
- Yotsova, E., et al. (2017). Different sensitivities of photosystem II in green algae and cyanobacteria to phenylurea and phenol-type herbicides: effect on electron donor side.
- Comparative Pharmacokinetic Study of Forchlorfenuron in Adult and Juvenile R
- Inhibitors of Photosystem II.
- IC 50 values of compounds 5a-7c, CP and phenyl urea against K562, MDA-MB-231, and HepG2.
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A Comparative Guide to the Off-Target Effects of Phenylurea-Based Kinase Inhibitors: A Case Study Approach with 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea
Introduction: The Phenylurea Scaffold - A Privileged Motif in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal target class. The urea functional group and its derivatives have a central role in medicinal chemistry due to their capacity to form stable, bidentate hydrogen bonds with protein targets, mimicking peptide bonds.[1] This has rendered the phenylurea scaffold a "privileged" structure, especially in the design of ATP-competitive kinase inhibitors.[2] A multitude of approved and investigational kinase inhibitors, such as Sorafenib, Lenvatinib, and Regorafenib, incorporate this key moiety to anchor within the ATP-binding pocket of their target kinases.[2]
The compound in focus, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea , while not extensively characterized in public literature, possesses the archetypal features of a phenylurea-based kinase inhibitor. Its structural components—the central urea, a substituted benzyl group, and a phenyl ring—are consistent with motifs designed to interact with the kinase hinge region and occupy adjacent hydrophobic pockets. Given this strong structural precedent, this guide will analyze the potential off-target effects of this compound by contextualizing it within the broader class of phenylurea-based kinase inhibitors. We will objectively compare its hypothetical profile with established alternatives, supported by established experimental methodologies for assessing kinase selectivity.
The Kinome Landscape: Inherent Challenges of Selectivity
The human genome encodes over 500 protein kinases, collectively known as the kinome. These enzymes share a structurally conserved ATP-binding site, which is the primary target for the majority of kinase inhibitors. This structural conservation is the root cause of the off-target effect challenge.[3] While inhibitors are designed for a specific primary target, they often possess sufficient affinity to bind and inhibit other kinases. These "off-target" interactions are not always detrimental; they can lead to unexpected therapeutic benefits through a phenomenon known as polypharmacology. However, they are also a major source of toxicity and adverse drug reactions.[4] Therefore, a comprehensive understanding of a compound's selectivity profile across the kinome is a critical aspect of its preclinical development.
Comparative Analysis of Phenylurea-Based Kinase Inhibitors
To understand the potential off-target profile of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, it is instructive to compare it with well-characterized kinase inhibitors. We will consider two comparators: Sorafenib , a multi-kinase inhibitor containing a phenylurea scaffold, and Gefitinib , a more selective inhibitor of Epidermal Growth Factor Receptor (EGFR) that does not possess a urea moiety.
| Compound | Primary Target(s) | Key Off-Targets and Associated Pathways | Chemical Scaffold |
| 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea (Hypothetical) | Putative Kinase(s) (e.g., VEGFR, PDGFR, Raf family) | Likely to include other members of the VEGFR/PDGFR families, c-KIT, RET, and potentially unrelated kinases due to the promiscuous nature of the scaffold. | Phenylurea |
| Sorafenib | VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RET, Raf-1 | p38 MAP kinase, and numerous other kinases at higher concentrations.[5] | Phenylurea |
| Gefitinib | EGFR | Limited off-target activity at therapeutic concentrations, but can inhibit other receptor tyrosine kinases at higher doses. | Anilinoquinazoline |
This comparison highlights a key principle: the chemical scaffold heavily influences the selectivity profile. The phenylurea motif in Sorafenib contributes to its multi-targeted profile, which is therapeutically beneficial in some cancers but also contributes to its side-effect profile. Gefitinib's anilinoquinazoline scaffold confers greater selectivity for EGFR. It is plausible that 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, by virtue of its phenylurea core, would exhibit a degree of promiscuity similar to Sorafenib, with its specific off-target profile being dictated by the nature of its substituents (the 2-bromobenzyl and methoxy groups).
Methodologies for Off-Target Profiling: A Step-by-Step Guide
A robust assessment of off-target effects requires a multi-pronged experimental approach. The following protocols represent a standard workflow for characterizing the selectivity of a novel kinase inhibitor.
Large-Scale Kinase Panel Screening
This is the foundational experiment to map the interaction landscape of a compound across the kinome. Commercial services offer screening against panels of hundreds of kinases.
Protocol:
-
Compound Preparation: Dissolve the test compound (e.g., 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea) in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Concentration: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.
-
Assay Principle: The assay measures the residual activity of each kinase in the presence of the inhibitor. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control.
-
Hit Identification: Kinases inhibited above a certain threshold (e.g., >50% or >80%) are identified as potential off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular context, distinguishing direct binders from indirect modulators of a pathway.[6]
Protocol:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (the inhibitor) typically stabilizes the target protein, increasing its melting temperature.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated (denatured) proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of the target protein and known off-target candidates (identified from the kinase screen) by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical kinase inhibitor screening workflow and the mechanism of action of phenylurea-based inhibitors.
Caption: A typical workflow for characterizing the on- and off-target effects of a novel kinase inhibitor.
Caption: The binding mode of a phenylurea inhibitor in a kinase ATP pocket.
Conclusion and Future Perspectives
While specific experimental data for 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea is not publicly available, its chemical structure strongly suggests its classification as a protein kinase inhibitor. Based on the extensive precedent of the phenylurea scaffold, it is anticipated to have a profile of activity across multiple kinases. A thorough investigation of its off-target effects, using the methodologies outlined in this guide, would be essential for its development as a potential therapeutic agent. The comparison with established drugs like Sorafenib and Gefitinib underscores the importance of the underlying chemical scaffold in determining the selectivity profile. As drug discovery moves towards more nuanced approaches, including the rational design of polypharmacology, a deep understanding of off-target interactions is not merely a safety assessment but a critical component of designing more effective and safer medicines.
References
- Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
- Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed.
- Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.
- Cirillo, P. F., et al. (2009). Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. PubMed.
- Drewry, D. H., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set.
- Lin, Y., et al. (2022). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Wilhelm, S. M., et al. (2006). Sorafenib: a multi-kinase inhibitor with potent antitumor activity. Current Pharmaceutical Design.
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Ayala-Aguilera, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.[Link]
- Jantzen, H., et al. (2017). From ugly-looking ureas to potent and selective p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Safety Operating Guide
A Senior Scientist's Guide to Handling 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea: Essential Safety and Operational Protocols
Hazard Assessment: A Synthesis of Structural Analogs
To ensure the highest level of safety, we must infer the potential hazards of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea by examining its components.
-
The 2-Bromobenzyl Moiety: Halogenated benzyl compounds, such as 2-bromobenzyl bromide, are known to be potent irritants and corrosive agents.[1][2] They can cause severe chemical burns to the skin and eyes upon direct contact.[1][2] Vapors or dusts can be extremely irritating to the respiratory tract, potentially leading to lung edema.[1] Therefore, we must operate under the assumption that our target compound is corrosive and a severe irritant.
-
The Substituted Urea Moiety: Urea derivatives exhibit a wide range of toxicological profiles. Some, like N-methylurea, are known irritants and may pose a risk of irreversible health effects.[3][4] More reactive derivatives, such as N-nitroso-N-methylurea, are recognized carcinogens and teratogens.[5] While there is no evidence to classify our compound as such, the potential for skin sensitization and long-term health effects from urea compounds necessitates cautious handling and minimization of exposure.[4]
Based on this analysis, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea should be handled as a substance that is potentially:
-
Corrosive to skin and eyes.
-
A severe respiratory tract irritant.
-
Harmful if swallowed or inhaled.[6]
-
A potential skin sensitizer.[4]
-
Capable of causing long-term or irreversible health effects with repeated exposure.[4]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is your most critical defense against exposure. The following recommendations constitute the minimum required protection.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Safety goggles with side-shields and a full-face shield. | The high risk of corrosivity from the bromobenzyl group necessitates protection against splashes for the entire face.[1][2] Standard safety glasses are insufficient. |
| Skin/Body | Chemical-resistant gloves (Nitrile or Neoprene) and a chemical-resistant apron over a flame-retardant lab coat. | Double-gloving is recommended. Nitrile or neoprene provides good resistance to a broad range of organic chemicals. The apron adds a layer of protection against spills of this potentially corrosive solid. Ensure gloves overlap the sleeves of the lab coat.[7] |
| Respiratory | Work exclusively within a certified chemical fume hood. | To prevent inhalation of fine powders or aerosols, which are likely to be highly irritating to the respiratory system.[1][4] If engineering controls fail or are unavailable, a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory. |
| General | Long pants and closed-toe, chemical-resistant footwear. | Standard laboratory practice to protect against accidental spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A disciplined, procedural approach is essential to minimize risk.
Preparation and Weighing
-
Designate a Work Area: All handling of the solid compound must occur within a designated area inside a certified chemical fume hood.
-
Pre-Donning PPE: Before handling the primary container, don all required PPE as specified in the table above.
-
Static Control: Use an anti-static weigh boat or an enclosed balance to prevent dispersal of the fine powder.
-
Tool Selection: Use dedicated, clearly labeled spatulas and tools for this compound to prevent cross-contamination.
-
Weighing: Carefully transfer the desired amount of the compound. Avoid any actions that could generate dust. Close the primary container immediately after use.
In-Reaction Handling
-
Solubilization: If dissolving the compound, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed or properly vented within the fume hood.
-
Constant Vigilance: Never leave the reaction unattended. Ensure cooling and stirring are functioning correctly if applicable.
Post-Procedure and Cleanup
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.
-
PPE Doffing: Remove PPE in a manner that avoids contaminating yourself. The sequence should be: outer gloves, apron, face shield, inner gloves, lab coat.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate & Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a containment hood.
-
Isolate: If safe to do so, prevent the spill from spreading using absorbent, non-reactive materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Neutralize & Absorb: For small spills within a fume hood, cover with an absorbent material.
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan: Handling Halogenated Waste
As a brominated organic molecule, 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea is classified as halogenated organic waste .[10]
-
Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[10][11] Doing so significantly increases disposal costs and complexity.
-
Waste Containers:
-
Solid Waste: All contaminated consumables (gloves, weigh boats, absorbent pads) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Solid Waste."
-
Liquid Waste: Any solutions containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Liquid Waste."[9]
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of all components.[9]
-
Final Disposal: Disposal must be handled by certified environmental health and safety (EHS) professionals, typically via high-temperature incineration.[12] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea.
Caption: PPE Selection Workflow for the Handled Compound.
References
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. [Link]
-
University of California, Riverside. Hazardous Waste Segregation. UC Riverside Environmental Health & Safety. [Link]
-
Braun Research Group. Standard Operating Procedure for Halogenated Organic Liquids. University of Illinois Urbana-Champaign. [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl alcohol. PubChem Compound Database. [Link]
-
Haz-Map. (n.d.). Methylurea. National Library of Medicine. [Link]
-
New Jersey Department of Health. (2001). Hazard Substance Fact Sheet: N-Nitroso-N-Methylurea. [Link]
-
Accela ChemBio Inc. (n.d.). Material Safety Data Sheet. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
